molecular formula C26H30ClN3O4S B10814352 (2S,3R)-LP99

(2S,3R)-LP99

货号: B10814352
分子量: 516.1 g/mol
InChI 键: LVDRREOUMKACNJ-GJZUVCINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2S,3R)-LP99 is a useful research compound. Its molecular formula is C26H30ClN3O4S and its molecular weight is 516.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDRREOUMKACNJ-GJZUVCINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@H]([C@@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S,3R)-LP99: An In-Depth Technical Guide to its Mechanism of Action as a Selective BRD7/9 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-LP99 is a potent and selective small molecule inhibitor of the bromodomains of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2] As the first-in-class selective chemical probe for these epigenetic readers, LP99 serves as an invaluable tool for elucidating the roles of BRD7 and BRD9, which are integral components of the human SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes.[1][3] The primary mechanism of action of LP99 involves the competitive inhibition of BRD7 and BRD9 binding to acetylated histone tails, leading to the modulation of gene expression.[2] A significant downstream effect of this inhibition is the suppression of pro-inflammatory cytokine secretion, highlighting the potential of targeting BRD7/9 in inflammatory diseases.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, cellular activity, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Core Mechanism of Action

This compound, hereafter referred to as LP99, is a quinolone-fused lactam that selectively targets the acetyl-lysine binding pocket of the bromodomains of BRD7 and BRD9.[4] These proteins are critical subunits of distinct SWI/SNF chromatin remodeling complexes, which utilize the energy from ATP hydrolysis to alter chromatin structure and thereby regulate gene transcription.[1]

By occupying the binding site, LP99 prevents the recognition and binding of BRD7 and BRD9 to acetylated lysine (B10760008) residues on histone tails, a key event in the epigenetic regulation of gene expression.[2][4] This displacement of BRD7/9 from chromatin modulates the activity of the SWI/SNF complexes, leading to changes in the transcriptional landscape.[5] One of the well-documented functional outcomes is the dose-dependent inhibition of pro-inflammatory cytokine expression, such as Interleukin-6 (IL-6), in cellular models of inflammation.[3]

Quantitative Data Presentation

The potency and selectivity of LP99 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of LP99

TargetParameterValueAssay Method
BRD9Kd99 nMIsothermal Titration Calorimetry (ITC)[5]
BRD7Kd~990 nM (10-fold lower affinity than BRD9)Isothermal Titration Calorimetry (ITC)[5]
BRD9IC50325 nMHigh-Throughput Förster Resonance Energy Transfer (HT-FRET)

Table 2: Cellular Activity of LP99

AssayParameterValueCell Line
Bioluminescence Resonance Energy Transfer (BRET)Cellular IC50 (BRD9-H3.3)5.1 µMHEK293
Bioluminescence Resonance Energy Transfer (BRET)Cellular IC50 (BRD9-H4)6.2 µMHEK293
Fluorescence Recovery After Photobleaching (FRAP)Disruption of BRD9-Chromatin Interaction0.8 µMU2OS
IL-6 Secretion AssayInhibition of LPS-stimulated IL-6 secretionDose-dependentTHP-1[3]

Note: The enantiomer of LP99, this compound, shows no detectable binding to BRD9, making it an excellent negative control for experiments.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LP99 in Inhibiting IL-6 Secretion

LP99's inhibition of BRD7/9 disrupts the function of the SWI/SNF complex at the promoters of inflammatory genes. In the context of inflammation, stimuli like Lipopolysaccharide (LPS) activate signaling cascades, such as the NF-κB pathway, leading to the recruitment of transcriptional machinery and chromatin remodeling complexes to target gene promoters, including the IL-6 promoter. By preventing BRD7/9 from binding to acetylated histones at these sites, LP99 interferes with the chromatin remodeling necessary for efficient transcription of the IL-6 gene.

LP99_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_complex IKK -> IκBα-p50/p65 TLR4->NFkB_complex activates p50_p65 p50/p65 NFkB_complex->p50_p65 releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates SWI_SNF SWI/SNF Complex (containing BRD7/9) p50_p65_nuc->SWI_SNF recruits IL6_Gene IL-6 Gene p50_p65_nuc->IL6_Gene binds to promoter Acetylated_Histones Acetylated Histones SWI_SNF->Acetylated_Histones binds via BRD7/9 Acetylated_Histones->IL6_Gene enables transcription IL6_mRNA IL-6 mRNA IL6_Gene->IL6_mRNA transcription LP99 This compound LP99->SWI_SNF inhibits binding

Proposed signaling pathway of LP99 in inhibiting IL-6 secretion.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical assay to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of ligand-protein interactions.

ITC_Workflow start Start prep_protein Prepare purified BRD7 or BRD9 protein start->prep_protein prep_lp99 Prepare LP99 solution in the same buffer start->prep_lp99 load_protein Load protein into the sample cell prep_protein->load_protein load_lp99 Load LP99 into the injection syringe prep_lp99->load_lp99 titration Perform serial injections of LP99 into the protein load_protein->titration load_lp99->titration measure_heat Measure heat change after each injection titration->measure_heat plot_data Plot heat change vs. molar ratio measure_heat->plot_data fit_model Fit data to a binding model plot_data->fit_model determine_params Determine Kd, n, ΔH, ΔS fit_model->determine_params end End determine_params->end

Workflow for Isothermal Titration Calorimetry (ITC).
Experimental Workflow for Cellular Target Engagement using BRET

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to measure protein-protein interactions in living cells, providing a quantitative measure of target engagement by a compound.

BRET_Workflow start Start transfect Co-transfect HEK293 cells with NanoLuc-BRD9 (donor) and HaloTag-Histone (acceptor) plasmids start->transfect treat Treat cells with a serial dilution of LP99 transfect->treat add_substrate Add HaloTag ligand and NanoLuc substrate treat->add_substrate measure Measure luminescence at donor and acceptor wavelengths add_substrate->measure calculate_ratio Calculate BRET ratio (Acceptor/Donor) measure->calculate_ratio plot_curve Plot BRET ratio vs. LP99 concentration calculate_ratio->plot_curve determine_ic50 Determine cellular IC50 plot_curve->determine_ic50 end End determine_ic50->end

Workflow for the BRD7/9 BRET Assay.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of LP99 to purified BRD7 and BRD9 bromodomains.

Materials:

  • Purified recombinant human BRD7 or BRD9 bromodomain protein

  • This compound

  • ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl

  • Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein against the ITC buffer overnight at 4°C.

    • Determine the final protein concentration using a spectrophotometer (A280) or a protein concentration assay (e.g., Bradford).

    • Dissolve LP99 in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.

  • ITC Experiment:

    • Set the experimental temperature to 25°C.

    • Load the protein solution into the sample cell of the microcalorimeter.

    • Load the LP99 solution into the injection syringe.

    • Perform an initial injection of 0.4 µL followed by a series of 19-24 injections of 1.5-2.0 µL with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw heat data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To determine the cellular IC50 of LP99 for the inhibition of the BRD9-histone interaction.

Materials:

  • HEK293 cells

  • Plasmids: NanoLuc-BRD9 (donor) and HaloTag-Histone H3.3 or H4 (acceptor)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • White, 96-well assay plates

Protocol:

  • Cell Transfection (Day 1):

    • Seed HEK293 cells in a 6-well plate.

    • Co-transfect the cells with the NanoLuc-BRD9 and HaloTag-Histone plasmids at a 1:1 ratio using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Assay Performance (Day 2):

    • Detach the transfected cells and resuspend in Opti-MEM to a concentration of 2 x 105 cells/mL.[6]

    • Prepare a serial dilution of LP99 in Opti-MEM.

    • Add 100 µL of the cell suspension to each well of a white 96-well plate.[6]

    • Add the LP99 dilutions to the respective wells.

    • Add the HaloTag® NanoBRET™ 618 Ligand to all wells.

    • Incubate the plate for 2 hours at 37°C, 5% CO2.[6]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the donor (460 nm) and acceptor (618 nm) emissions within 10 minutes using a luminometer capable of BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the data to the vehicle control (DMSO).

    • Plot the normalized BRET ratio against the logarithm of the LP99 concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[6]

IL-6 Secretion ELISA

Objective: To measure the inhibitory effect of LP99 on the secretion of IL-6 from LPS-stimulated THP-1 cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but recommended)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Stimulation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • (Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with 10-100 ng/mL PMA for 24-48 hours.[7][8][9]

    • Seed the cells in a 96-well plate at a density of 1 x 105 to 2 x 106 cells/mL.[8]

    • Pre-treat the cells with varying concentrations of LP99 for 1-2 hours.

    • Stimulate the cells with 10-100 ng/mL LPS to induce an inflammatory response.[7][8][9]

    • Incubate for 24 hours at 37°C, 5% CO2.[10]

  • ELISA Procedure:

    • Collect the cell culture supernatant.

    • Perform the human IL-6 ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody for human IL-6.

      • Adding the collected supernatants and a standard curve of recombinant human IL-6.

      • Incubating and washing the plate.

      • Adding a detection antibody for human IL-6.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the recombinant IL-6 standards.

    • Calculate the concentration of IL-6 in the experimental samples by interpolating from the standard curve.

    • Plot the IL-6 concentration against the LP99 concentration to visualize the dose-dependent inhibition.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the BRD7 and BRD9 bromodomains. Its mechanism of action, involving the disruption of chromatin binding and subsequent modulation of gene transcription, provides a powerful means to investigate the biological functions of these epigenetic readers. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the roles of BRD7 and BRD9 in health and disease, particularly in the context of inflammation and oncology. The continued use and study of LP99 will undoubtedly contribute to the development of novel therapeutic strategies targeting the SWI/SNF chromatin remodeling complexes.

References

The Target of (2S,3R)-LP99: A Comprehensive Technical Guide to a Selective Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of the molecular target and mechanism of action of the chemical probe LP99. It is crucial to note that the biologically active enantiomer is (2R,3S)-LP99 , which potently and selectively inhibits the bromodomains of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9) . The user-specified (2S,3R)-LP99 enantiomer is biologically inactive and serves as an ideal negative control for in-cell experiments.[1] This guide will focus on the active (2R,3S)-LP99, hereafter referred to as LP99, detailing its binding affinities, the cellular pathways it modulates, and the experimental protocols used for its characterization.

Core Function and Molecular Target

LP99 is a first-in-class, potent, and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9.[1][2][3] These proteins are essential components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes, which play a pivotal role in regulating gene expression by altering the structure of chromatin.[1][4][5]

The primary mechanism of action for LP99 involves its competitive binding to the acetyl-lysine binding pocket within the bromodomains of BRD7 and BRD9.[6] This binding event physically obstructs the natural interaction between these proteins and acetylated lysine (B10760008) residues on histone tails.[1][2][3] By displacing BRD7 and BRD9 from chromatin, LP99 modulates the transcription of a variety of target genes, including those involved in pro-inflammatory responses.[1][2][7]

Stereospecificity

A critical aspect of LP99's pharmacology is its stereospecificity. Isothermal Titration Calorimetry (ITC) has demonstrated that the (2R,3S)-enantiomer (LP99) is a potent binder to BRD9, while the (2S,3R)-enantiomer shows no detectable binding.[1][2] This makes the (2S,3R) stereoisomer an excellent negative control for validating the on-target effects of LP99 in cellular assays.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative data for LP99, providing a clear overview of its potency, cellular activity, and selectivity.

Table 1: In Vitro Binding Affinity and Potency of LP99

TargetAssayParameterValue
BRD9Isothermal Titration Calorimetry (ITC)Kd99 nM
BRD7Isothermal Titration Calorimetry (ITC)Kd909 nM
BRD9Homogeneous Time-Resolved Fluorescence (HTRF)IC50325 nM

Table 2: Cellular Activity of LP99

AssayCell LineParameterValue
Fluorescence Recovery After Photobleaching (FRAP)U2OSEffective Concentration0.8 µM
Bioluminescence Resonance Energy Transfer (BRET)HEK293Cellular IC50Low micromolar range

Table 3: Selectivity Profile of LP99

AssayNumber of Bromodomains ScreenedResult
Differential Scanning Fluorimetry (DSF) at 10 µM48Significant thermal stabilization observed only for BRD7 and BRD9.[2]

Signaling Pathway and Mechanism of Action

LP99 exerts its effects by disrupting the normal function of the SWI/SNF chromatin remodeling complexes. By inhibiting the binding of BRD7/9 to acetylated histones, LP99 alters gene transcription. One of the well-documented downstream effects is the modulation of inflammatory signaling.

LP99_Mechanism_of_Action Mechanism of (2R,3S)-LP99 Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm LP99 (2R,3S)-LP99 BRD9 BRD9 LP99->BRD9 Inhibits BRD7 BRD7 LP99->BRD7 Inhibits SWI_SNF SWI/SNF Complex BRD9->SWI_SNF Component of BRD7->SWI_SNF Component of Acetylated_Histones Acetylated Histones on Chromatin SWI_SNF->Acetylated_Histones Binds to Gene_Transcription Target Gene Transcription (e.g., IL-6) SWI_SNF->Gene_Transcription Regulates Acetylated_Histones->Gene_Transcription Promotes IL6_protein IL-6 Protein Gene_Transcription->IL6_protein Translation Secretion Secretion IL6_protein->Secretion

Caption: Proposed signaling pathway of LP99 in inhibiting IL-6 secretion.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of LP99.

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of LP99 to BRD7 and BRD9.

Methodology:

  • Protein Preparation: Purified, recombinant BRD7 or BRD9 bromodomain protein is extensively dialyzed into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration is accurately determined.

  • Ligand Preparation: LP99 is dissolved in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.

  • ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the LP99 solution is loaded into the injection syringe. The experiment consists of a series of small, timed injections of LP99 into the protein solution while the heat change upon binding is measured.

  • Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to derive the thermodynamic parameters.

Differential Scanning Fluorimetry (DSF)

Purpose: To assess the binding of LP99 to a panel of bromodomains by measuring the change in protein thermal stability upon ligand binding.

Methodology:

  • Sample Preparation: A reaction mixture is prepared containing the purified bromodomain protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the assay buffer.

  • Ligand Addition: LP99 is added to the reaction mixture at a fixed concentration (e.g., 10 µM). A control reaction without the ligand is also prepared.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient. Fluorescence is monitored as the temperature increases.

  • Data Analysis: As the protein unfolds, the dye binds, and the fluorescence signal increases. The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the melting curve. A significant increase in Tm in the presence of LP99 indicates stabilizing binding.

Fluorescence Recovery After Photobleaching (FRAP)

Purpose: To assess the ability of LP99 to displace BRD9 from chromatin in living cells by measuring changes in protein mobility.

FRAP_Workflow FRAP Experimental Workflow Transfection 1. Transfect U2OS cells with GFP-BRD9 plasmid Treatment 2. Treat cells with LP99 or vehicle (DMSO) Transfection->Treatment Pre_Bleach 3. Acquire pre-bleach image of a selected nucleus Treatment->Pre_Bleach Bleaching 4. Photobleach a defined region of interest (ROI) with a high-intensity laser Pre_Bleach->Bleaching Post_Bleach 5. Acquire time-lapse images of the ROI to monitor fluorescence recovery Bleaching->Post_Bleach Analysis 6. Quantify fluorescence intensity in the ROI over time and calculate the recovery half-time (t½) Post_Bleach->Analysis

Caption: Experimental workflow for FRAP analysis of BRD9-chromatin interaction.

Methodology:

  • Cell Preparation: U2OS cells are transiently transfected with a plasmid encoding a Green Fluorescent Protein (GFP)-tagged BRD9 construct.

  • Compound Treatment: Cells are treated with LP99 at various concentrations or with a vehicle control (e.g., DMSO).

  • Photobleaching: A specific region of interest within the nucleus of a GFP-BRD9 expressing cell is photobleached using a high-intensity laser, rendering the GFP in that region non-fluorescent.

  • Fluorescence Recovery: The rate at which fluorescence recovers in the bleached region is monitored over time using time-lapse microscopy. This recovery is due to the movement of unbleached GFP-BRD9 molecules from outside the bleached area into it.

  • Data Analysis: The fluorescence recovery curve is generated, and the half-time of recovery (t1/2) is calculated. A faster recovery in the presence of LP99 indicates that BRD9 is less tightly bound to the immobile chromatin and is more mobile within the nucleus.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Secretion

Purpose: To quantify the effect of LP99 on the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from stimulated immune cells.

Methodology:

  • Cell Culture and Stimulation: A human monocytic cell line (e.g., THP-1) is pre-treated with various concentrations of LP99 for a defined period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine secretion.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • ELISA Procedure: A sandwich ELISA is performed using a commercial kit. A microplate is coated with a capture antibody specific for human IL-6. The collected supernatants are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection: A substrate is added, which is converted by the enzyme to produce a colorimetric signal. The absorbance is read using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of recombinant IL-6. The concentration of IL-6 in the experimental samples is determined by interpolating from the standard curve. A dose-dependent decrease in IL-6 concentration indicates an inhibitory effect of LP99.[7]

Conclusion

(2R,3S)-LP99 is a well-characterized, selective, and cell-active chemical probe for the bromodomains of BRD7 and BRD9. Its stereospecific activity, with the (2S,3R)-enantiomer being inactive, provides a robust tool for investigating the biological functions of these epigenetic readers. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize LP99 to further elucidate the roles of BRD7 and BRD9 in health and disease.

References

The Discovery and Synthesis of (2R,3S)-LP99: A Selective BRD7/9 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Stereochemistry: The active enantiomer of the selective BRD7/9 bromodomain inhibitor, LP99, has been identified as (2R,3S)-LP99 . The (2S,3R) enantiomer shows no detectable binding to the target bromodomain and is considered inactive. This guide will focus on the discovery and synthesis of the active (2R,3S) form.[1]

Introduction: Discovery of a First-in-Class Inhibitor

(2R,3S)-LP99 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, which are integral components of the human SWI/SNF chromatin-remodeling complexes.[2][3] The discovery of LP99 was a significant advancement, providing the first selective tool to investigate the biological functions of these bromodomains.[2][4] The development of this quinolone-fused lactam originated from a fragment-based drug discovery approach, starting with the fragment 1-methylquinolone which showed binding to the BRD9 bromodomain.[3][5] Through a process balancing structure-based inhibitor design and biophysical characterization with tractable chemical synthesis, LP99 was developed.[2][5] This potent epigenetic probe has been shown to inhibit the association of BRD7 and BRD9 with acetylated histones both in vitro and in cellular assays.[2][3] Furthermore, its application has demonstrated the role of BRD7/9 in the regulation of pro-inflammatory cytokine secretion.[2][3]

Synthesis of (2R,3S)-LP99

The synthesis of (2R,3S)-LP99 was achieved through an enantioselective organocatalytic nitro-Mannich reaction, followed by a lactamization cascade.[2][5] This approach allowed for the efficient generation of the core scaffold with the desired stereochemistry. The key steps involve the reaction of a nitro-alkene with an enolate precursor, followed by cyclization and subsequent functional group manipulations to yield the final product.

G cluster_synthesis Synthesis Workflow of (2R,3S)-LP99 A Nitro-alkene + Enolate Precursor B Enantioselective Organocatalytic Nitro-Mannich Reaction A->B C Nitro-Mannich Adduct B->C D N-Boc Deprotection & Concomitant Cyclization (TFA) C->D E Epimerization (DBU) D->E F Lactam Intermediate E->F G Final Synthetic Steps F->G H (2R,3S)-LP99 G->H

Caption: Synthesis workflow for (2R,3S)-LP99.

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and cellular activity of (2R,3S)-LP99.

Table 1: In Vitro Binding Affinity of (2R,3S)-LP99 [1][2][5][6]

TargetParameterValueAssay
BRD9Kd99 nMIsothermal Titration Calorimetry (ITC)
BRD7Kd909 nMIsothermal Titration Calorimetry (ITC)
BRD9ΔH-11 kcal mol-1Isothermal Titration Calorimetry (ITC)
BRD9TΔS-2.0 kcal mol-1Isothermal Titration Calorimetry (ITC)
BRD9IC50325 nMHT-FRET
(2S,3R)-LP99 (inactive enantiomer)BindingNot DetectableIsothermal Titration Calorimetry (ITC)

Table 2: Cellular Activity of (2R,3S)-LP99 [3][6]

AssayCell LineParameterValue
Fluorescence Recovery After Photobleaching (FRAP)U2OSChromatin Dissociation0.8 µM
Bioluminescence Resonance Energy Transfer (BRET)HEK293Cellular IC50Low µM range
CytotoxicityU2OSNon-toxic concentration< 33 µM
Cytokine SecretionTHP-1IL-6 InhibitionDose-dependent

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol is used to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between (2R,3S)-LP99 and its target bromodomains.

  • Protein and Ligand Preparation: Purified BRD7 or BRD9 protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). A concentrated stock solution of (2R,3S)-LP99 is prepared in the same buffer.

  • ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the (2R,3S)-LP99 solution is loaded into the injection syringe.

  • Titration: A series of precise injections of the LP99 solution are made into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[2]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP assays are employed to assess the ability of (2R,3S)-LP99 to displace BRD9 from chromatin in living cells.[4]

  • Cell Preparation: U2OS cells are transiently transfected with a plasmid encoding a Green Fluorescent Protein (GFP)-tagged BRD9 construct.

  • Compound Treatment: The transfected cells are treated with various concentrations of (2R,3S)-LP99 or a vehicle control (e.g., DMSO).

  • Photobleaching: A specific region of interest within the nucleus of a single cell is photobleached using a high-intensity laser, extinguishing the GFP signal in that area.

  • Fluorescence Recovery: The rate of fluorescence recovery in the photobleached region is monitored over time. This recovery is dependent on the movement of unbleached GFP-BRD9 molecules into the bleached area.

  • Data Analysis: A decrease in the rate and extent of fluorescence recovery in LP99-treated cells compared to control cells indicates that the inhibitor is displacing GFP-BRD9 from the less mobile, chromatin-bound state.

Bioluminescence Resonance Energy Transfer (BRET)

The NanoBRET assay is utilized to quantify the engagement of (2R,3S)-LP99 with BRD7 or BRD9 in a cellular context.[3][4]

  • Cell Preparation: HEK293 cells are co-transfected with plasmids encoding a NanoLuc luciferase-tagged BRD7 or BRD9 and a HaloTag-tagged histone H3.3 or H4.

  • Compound Treatment: The transfected cells are treated with a range of concentrations of (2R,3S)-LP99.

  • Assay: A fluorescent HaloTag ligand (the energy acceptor) and the NanoLuc substrate (the energy donor) are added to the cells. If the NanoLuc-tagged bromodomain and the HaloTag-tagged histone are in close proximity (i.e., interacting), energy transfer from the donor to the acceptor will occur upon substrate addition, resulting in a BRET signal.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A dose-dependent decrease in the BRET ratio upon LP99 treatment indicates the inhibition of the BRD7/9-histone interaction. This data is used to calculate the cellular IC50 value.[2]

Cytokine Secretion Assay

This assay investigates the effect of (2R,3S)-LP99 on the secretion of pro-inflammatory cytokines.[7]

  • Cell Culture and Stimulation: A human monocytic cell line, such as THP-1, is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: The cells are co-treated with LPS and varying concentrations of (2R,3S)-LP99.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for cytokine production and secretion into the culture medium.

  • Cytokine Quantification: The concentration of a specific cytokine, such as Interleukin-6 (IL-6), in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The results are analyzed to determine if (2R,3S)-LP99 treatment leads to a dose-dependent reduction in the secretion of the pro-inflammatory cytokine.

Mechanism of Action and Signaling Pathway

(2R,3S)-LP99 functions by competitively binding to the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains. This prevents these proteins from recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby disrupting their role in chromatin remodeling. BRD7 and BRD9 are components of the SWI/SNF complex, which plays a crucial role in regulating gene expression, including that of pro-inflammatory genes. In immune cells, stimulation by agents like LPS activates signaling cascades (e.g., through Toll-like receptors, NF-κB, and MAPK pathways) that lead to the transcription of pro-inflammatory cytokines. By inhibiting the function of BRD7/9, LP99 interferes with the chromatin remodeling necessary for the efficient transcription of these genes, resulting in reduced cytokine secretion.

G cluster_pathway Proposed Signaling Pathway of (2R,3S)-LP99 Action LPS LPS TLR4 TLR4 LPS->TLR4 Activates Signaling NF-κB / MAPK Signaling Pathways TLR4->Signaling SWI_SNF SWI/SNF Complex (containing BRD7/9) Signaling->SWI_SNF Recruits Chromatin Chromatin Remodeling SWI_SNF->Chromatin Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6) Chromatin->Transcription Cytokines Pro-inflammatory Cytokine Secretion Transcription->Cytokines LP99 (2R,3S)-LP99 LP99->SWI_SNF Inhibits

Caption: Proposed signaling pathway of LP99 action.

References

The Biological Inactivity of (2S,3R)-LP99: A Guide to its Essential Role as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological characteristics of (2S,3R)-LP99. It is critical to note that the biological significance of this specific stereoisomer lies in its pronounced inactivity as a bromodomain inhibitor. The active, potent inhibitor of Bromodomain-containing proteins 7 (BRD7) and 9 (BRD9) is its enantiomer, (2R,3S)-LP99. Consequently, this compound, also known as ent-LP99, serves as an indispensable negative control for rigorously validating the on-target effects of its active counterpart in experimental settings.[1][2][3][4]

Core Function and Stereospecific Mechanism of Action

LP99 was developed as the first selective small-molecule inhibitor for the bromodomains of BRD7 and BRD9, which are integral components of the human SWI/SNF chromatin-remodeling complexes.[5][6] These proteins are "readers" of the epigenetic code, specifically recognizing acetylated lysine (B10760008) residues on histone tails to regulate gene expression.[1]

The biological activity of LP99 is highly dependent on its stereochemistry.[4]

  • (2R,3S)-LP99 (Active Enantiomer): This molecule competitively binds to the acetyl-lysine binding pocket of the BRD9 and BRD7 bromodomains.[1][3] This occupation prevents BRD7/9 from associating with acetylated histones on the chromatin, thereby inhibiting their function in transcriptional regulation.[6][7] This inhibitory action has been shown to modulate the secretion of pro-inflammatory cytokines, highlighting the role of BRD7/9 in inflammatory processes.[6][8]

  • This compound (Inactive Enantiomer / ent-LP99): In stark contrast, the (2S,3R) stereoisomer shows no detectable binding to the BRD9 bromodomain.[2][4][6] Due to its specific three-dimensional structure, it does not fit into the acetyl-lysine binding pocket and therefore does not displace BRD7/9 from chromatin.[4] Its use in parallel with the active enantiomer is crucial for demonstrating that any observed cellular or biological effect is a direct consequence of BRD7/9 inhibition and not due to off-target effects or the chemical scaffold itself.[3][7]

Quantitative Data: A Tale of Two Enantiomers

The profound difference in the biological activity of the LP99 enantiomers is most clearly illustrated by quantitative biophysical and cellular data. The following tables summarize the key findings.

ParameterTarget(2R,3S)-LP99 (Active)This compound (Inactive)Assay
Binding Affinity (Kd) BRD999 nM[1][2]No Detectable Binding[2][4][6]Isothermal Titration Calorimetry (ITC)
BRD7909 nM[1][3]Not Reported (Inactive)Isothermal Titration Calorimetry (ITC)
Inhibitory Conc. (IC50) BRD9325 nMInactive[2]High-Throughput FRET
Cellular Target Engagement BRD9-Chromatin InteractionDisrupted at 0.8 µM[6]No Disruption[4]Fluorescence Recovery After Photobleaching (FRAP)
Cellular IC50 BRD9-Histone H3.3 Interaction5.1 µMInactiveBioluminescence Resonance Energy Transfer (BRET)

Experimental Protocols

To ensure robust and reproducible results, rigorous experimental design is essential. The use of this compound as a negative control should be a standard component of any study utilizing its active enantiomer. Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[5]

Objective: To quantify the binding affinity of LP99 enantiomers to purified BRD9 or BRD7 bromodomain protein.

Methodology:

  • Protein Preparation: Express and purify recombinant BRD9 or BRD7 bromodomain protein. Thoroughly dialyze the protein against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to ensure precise buffer matching.[1]

  • Ligand Preparation: Dissolve (2R,3S)-LP99 and this compound in the final dialysis buffer. The ligand concentration in the injection syringe should typically be 10-15 times that of the protein in the sample cell.[1]

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power.[9]

  • Titration: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. Perform a series of small, timed injections (e.g., 2 µL each) of the ligand into the protein solution.[5][9]

  • Data Analysis: The raw data, consisting of heat bursts following each injection, is integrated to generate a binding isotherm. This curve is then fitted to a suitable binding model to calculate the Kd, n, and ΔH. For this compound, no significant heat change beyond the heat of dilution is expected, indicating a lack of binding.[6][7]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics and mobility of fluorescently tagged proteins, providing a functional readout of target engagement.[5]

Objective: To assess the ability of LP99 enantiomers to displace fluorescently-tagged BRD9 from chromatin in living cells.

Methodology:

  • Cell Preparation: Culture U2OS cells on glass-bottom dishes and transiently transfect them with a plasmid encoding a GFP-tagged BRD9 construct.[5][10]

  • Compound Treatment: Treat the transfected cells with the desired concentration of (2R,3S)-LP99, this compound, or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).[4]

  • Photobleaching: Using a confocal microscope, select a region of interest (ROI) within the nucleus. Photobleach the GFP signal in this ROI using a high-intensity laser pulse.[1]

  • Fluorescence Recovery Monitoring: Acquire a time-lapse series of images at low laser power to monitor the rate at which fluorescence returns to the bleached ROI.[5]

  • Data Analysis: Quantify the fluorescence intensity in the ROI over time. A faster recovery rate in cells treated with (2R,3S)-LP99 indicates that GFP-BRD9 is less tightly bound to the immobile chromatin and is diffusing more freely.[5] No change in the recovery rate is expected for cells treated with this compound compared to the vehicle control.[4]

NanoBRET™ Target Engagement Assay

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures target engagement in live cells. The NanoBRET™ system uses a bright NanoLuc® luciferase as the energy donor and a fluorescently labeled HaloTag® as the acceptor.[11][12]

Objective: To quantify the ability of LP99 enantiomers to disrupt the interaction between BRD9 and histone H3.3 in live cells.

Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids expressing a BRD9-NanoLuc® fusion protein (donor) and a Histone H3.3-HaloTag® fusion protein (acceptor).[6][10]

  • Cell Plating and Labeling: Seed the transfected cells in a 96-well plate. Add the specific fluorescent HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) to the medium and incubate to label the acceptor protein.[13]

  • Compound Treatment: Add serial dilutions of (2R,3S)-LP99, this compound, or vehicle control to the wells and incubate to allow for compound entry and target engagement.[13]

  • Substrate Addition and Measurement: Add the NanoLuc® substrate (e.g., furimazine) to all wells and immediately measure the donor emission (e.g., ~460 nm) and acceptor emission (e.g., ~618 nm) using a plate reader.[11][13]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. A dose-dependent decrease in the BRET ratio upon treatment with (2R,3S)-LP99 indicates disruption of the BRD9-histone interaction.[6] No significant change in the BRET ratio is expected with this compound.[10]

Visualizing the Mechanism and Experimental Logic

Diagrams created using the DOT language provide a clear visual representation of the concepts and workflows discussed.

cluster_0 (2R,3S)-LP99 (Active) cluster_1 This compound (Inactive Control) active_lp99 (2R,3S)-LP99 brd9_active BRD9 Bromodomain (Acetyl-Lysine Pocket) active_lp99->brd9_active Binds Competitively chromatin_active Chromatin (Acetylated Histones) brd9_active->chromatin_active Binding Blocked gene_exp_active Gene Expression Modulated chromatin_active->gene_exp_active inactive_lp99 This compound brd9_inactive BRD9 Bromodomain (Acetyl-Lysine Pocket) inactive_lp99->brd9_inactive No Binding chromatin_inactive Chromatin (Acetylated Histones) brd9_inactive->chromatin_inactive Binding Occurs gene_exp_inactive Gene Expression Unaffected chromatin_inactive->gene_exp_inactive

Caption: Differential mechanism of LP99 enantiomers on BRD9.

start Hypothesis: Phenotype is due to BRD7/9 inhibition experiment Perform Cellular Assay with 3 Parallel Conditions start->experiment condition1 Vehicle Control (e.g., DMSO) experiment->condition1 condition2 (2R,3S)-LP99 (Active Compound) experiment->condition2 condition3 This compound (Inactive Control) experiment->condition3 observe Observe Phenotype condition1->observe condition2->observe condition3->observe outcome1 Phenotype observed ONLY with (2R,3S)-LP99 observe->outcome1 Yes outcome2 Phenotype observed with both enantiomers or is absent observe->outcome2 No conclusion1 Conclusion: On-Target Effect Validated outcome1->conclusion1 conclusion2 Conclusion: Off-Target or Non-Specific Effect outcome2->conclusion2

Caption: Experimental workflow for validating on-target effects.

Conclusion

References

(2S,3R)-LP99: A Technical Guide to a Selective BRD7/9 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-LP99 is a potent and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9, two key components of distinct SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes. As a first-in-class chemical probe, this compound has been instrumental in elucidating the roles of these epigenetic readers in transcriptional regulation and cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinity, and cellular effects. Detailed experimental protocols for its characterization and visualization of relevant signaling pathways are presented to facilitate further research and drug development efforts targeting BRD7 and BRD9.

Core Function and Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains. By occupying this pocket, the molecule prevents the recognition and binding of acetylated lysine (B10760008) residues on histone tails and other proteins. This disruption of protein-protein interactions effectively displaces BRD7 and BRD9 from chromatin, thereby modulating the transcription of target genes. Notably, the enantiomer of this compound is inactive, highlighting the specific stereochemical requirements for binding and providing a valuable negative control for in vitro and in-cell experiments.[1]

The inhibition of BRD7 and BRD9 by this compound has been shown to impact various cellular processes, including the regulation of pro-inflammatory cytokine secretion.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

TargetParameterValueAssay
BRD9Kd99 nMIsothermal Titration Calorimetry (ITC)
BRD7Kd909 nMIsothermal Titration Calorimetry (ITC)

Table 2: Cellular Activity of this compound

AssayCell LineParameterValue
BRD9 Chromatin DissociationU2OSEC50~0.8 µM
IL-6 Secretion InhibitionTHP-1IC50Dose-dependent inhibition observed

Signaling Pathways

BRD7 and BRD9 are integral components of distinct SWI/SNF chromatin remodeling complexes and are involved in a multitude of signaling pathways critical for cellular homeostasis and implicated in various diseases, including cancer.

BRD7 Signaling Pathways

BRD7 has been identified as a tumor suppressor and is involved in several key signaling pathways:

  • p53 Pathway: BRD7 can act as a positive regulator of the p53 tumor suppressor pathway.[4][5]

  • Wnt/β-catenin Pathway: BRD7 has been shown to modulate the Wnt/β-catenin signaling cascade.

  • Ras/MEK/ERK Pathway: BRD7 can influence the Ras/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[6]

  • PI3K/AKT Pathway: BRD7 can negatively regulate the PI3K/AKT pathway, a key pathway in cell growth and metabolism.[5]

  • Insulin (B600854) Signaling: BRD7 plays a role in the insulin signaling pathway.

BRD7_Signaling_Pathways cluster_nucleus Nucleus cluster_membrane Cell Membrane BRD7 BRD7 p53 p53 BRD7->p53 activates Wnt Wnt/β-catenin Pathway BRD7->Wnt modulates Ras_MEK_ERK Ras/MEK/ERK Pathway BRD7->Ras_MEK_ERK inhibits PI3K_AKT PI3K/AKT Pathway BRD7->PI3K_AKT inhibits Insulin_Receptor Insulin Receptor Insulin_Receptor->BRD7 influences

BRD7 Signaling Interactions

BRD9 Signaling Pathways

BRD9 is a subunit of the non-canonical BAF (ncBAF) complex and has been implicated in:

  • SWI/SNF Complex Function: As a core component, BRD9 is crucial for the chromatin remodeling activities of the ncBAF complex.

  • STAT5 Signaling: The BRD9-STAT5 axis has been shown to be important in the progression of certain cancers.[7]

  • Notch Signaling: BRD9 has been linked to the Notch signaling pathway.

BRD9_Signaling_Pathways cluster_nucleus Nucleus cluster_membrane Cell Membrane BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF component of STAT5 STAT5 BRD9->STAT5 activates Notch_Receptor Notch Receptor Notch_Receptor->BRD9 influences

BRD9 Signaling Interactions

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to BRD7 and BRD9 bromodomains.

Materials:

  • Purified recombinant BRD7 and BRD9 bromodomain proteins

  • This compound

  • ITC instrument (e.g., Malvern MicroCal)

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • DMSO (for compound dissolution)

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein against the ITC buffer overnight at 4°C to ensure buffer matching.

    • Determine the final protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).

    • Dissolve this compound in DMSO to create a high-concentration stock solution.

    • Dilute the this compound stock solution in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 10 µM) into the sample cell.

    • Load the this compound solution (e.g., 100 µM) into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

ITC_Workflow prep Sample Preparation (Protein Dialysis, Ligand Dilution) load Load Protein into Cell Load Ligand into Syringe prep->load titrate Perform Titration (Inject Ligand into Protein) load->titrate control Control Titration (Inject Ligand into Buffer) load->control analyze Data Analysis (Fit to Binding Model) titrate->analyze control->analyze results Determine Kd, n, ΔH, ΔS analyze->results

Isothermal Titration Calorimetry Workflow

Differential Scanning Fluorimetry (DSF)

Objective: To assess the thermal stabilization of BRD7 and BRD9 bromodomains upon binding of this compound, providing an orthogonal method to confirm binding.

Materials:

  • Purified recombinant BRD7 and BRD9 bromodomain proteins

  • This compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

  • Real-time PCR instrument capable of thermal melts

Protocol:

  • Reaction Setup:

    • Prepare a master mix containing the protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in DSF buffer.

    • Add this compound or vehicle (DMSO) to the master mix to the desired final concentration (e.g., 10 µM).

    • Aliquot the final reaction mixture into a 96-well or 384-well PCR plate.

  • Thermal Melt:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm), the inflection point of the curve, for each condition.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with vehicle from the Tm of the protein with this compound.

DSF_Workflow mix Prepare Reaction Mix (Protein, Dye, LP99/DMSO) melt Thermal Melt (25°C to 95°C) mix->melt analyze Data Analysis (Plot Fluorescence vs. Temp) melt->analyze results Determine Tm and ΔTm analyze->results

Differential Scanning Fluorimetry Workflow

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To measure the mobility of fluorescently tagged BRD9 in the nucleus of live cells and assess the ability of this compound to displace it from chromatin.

Materials:

  • U2OS cells

  • Expression vector for a fluorescently tagged BRD9 (e.g., GFP-BRD9)

  • Transfection reagent

  • Confocal microscope with FRAP capabilities

  • This compound

Protocol:

  • Cell Culture and Transfection:

    • Plate U2OS cells on glass-bottom dishes.

    • Transfect the cells with the GFP-BRD9 expression vector.

    • Allow cells to express the fusion protein for 24-48 hours.

  • FRAP Experiment:

    • Treat the cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

    • Mount the dish on the confocal microscope.

    • Acquire pre-bleach images of a selected nucleus.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery. A decrease in the immobile fraction upon treatment with this compound indicates displacement from chromatin.

FRAP_Workflow transfect Transfect Cells with GFP-BRD9 treat Treat Cells with LP99/DMSO transfect->treat bleach Photobleach ROI in Nucleus treat->bleach recover Acquire Time-Lapse Images of Fluorescence Recovery bleach->recover analyze Data Analysis (Determine Mobile Fraction) recover->analyze results Assess Chromatin Displacement analyze->results

Fluorescence Recovery After Photobleaching Workflow

NanoBRET™ Assay

Objective: To quantitatively measure the interaction between BRD7/9 and histones in live cells and determine the potency of this compound in disrupting this interaction.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-BRD7/9 fusion proteins (donor) and HaloTag®-histone fusion proteins (acceptor)

  • Transfection reagent

  • NanoBRET™ Nano-Glo® substrate

  • HaloTag® NanoBRET™ 618 ligand

  • This compound

  • Plate reader capable of measuring luminescence and fluorescence

Protocol:

  • Cell Transfection and Plating:

    • Co-transfect HEK293 cells with the NanoLuc®-BRD7/9 and HaloTag®-histone expression vectors.

    • Plate the transfected cells into a 96-well plate.

  • Compound Treatment:

    • Add serial dilutions of this compound or vehicle (DMSO) to the cells.

    • Incubate for a defined period (e.g., 2 hours).

  • BRET Measurement:

    • Add the HaloTag® NanoBRET™ 618 ligand and the NanoBRET™ Nano-Glo® substrate to the wells.

    • Measure the donor emission (luminescence) and acceptor emission (fluorescence) using the plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value.

NanoBRET_Workflow transfect Co-transfect Cells (NanoLuc-BRD9, HaloTag-Histone) treat Treat Cells with LP99/DMSO transfect->treat add_reagents Add HaloTag Ligand and Nano-Glo Substrate treat->add_reagents measure Measure Donor and Acceptor Emission add_reagents->measure analyze Data Analysis (Calculate BRET Ratio, Determine IC50) measure->analyze results Quantify Inhibition of Protein-Protein Interaction analyze->results

NanoBRET Assay Workflow

IL-6 Secretion Assay

Objective: To evaluate the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from stimulated human monocytic cells.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for stimulation

  • This compound

  • Human IL-6 ELISA kit

Protocol:

  • Cell Differentiation and Seeding:

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.

    • Wash the cells and allow them to rest for 24 hours.

    • Seed the differentiated THP-1 cells in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce IL-6 secretion.

    • Incubate for 24 hours.

  • ELISA:

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-6 concentration against the concentration of this compound.

    • Determine the IC50 value for the inhibition of IL-6 secretion.

IL6_Assay_Workflow differentiate Differentiate THP-1 Cells with PMA treat_stimulate Treat with LP99 and Stimulate with LPS differentiate->treat_stimulate collect Collect Supernatants treat_stimulate->collect elisa Perform IL-6 ELISA collect->elisa analyze Data Analysis (Determine IC50) elisa->analyze

IL-6 Secretion Assay Workflow

Conclusion

This compound is a valuable chemical probe for investigating the biological functions of BRD7 and BRD9. Its selectivity and well-characterized mechanism of action make it a powerful tool for dissecting the roles of these bromodomains in health and disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting BRD7 and BRD9.

References

The Structure-Activity Relationship of LP99: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the First Selective BRD7 and BRD9 Bromodomain Inhibitor

LP99 is a pioneering epigenetic probe, recognized as the first potent and selective inhibitor of the bromodomains of BRD7 and BRD9.[1][2] These proteins are integral components of the human SWI/SNF chromatin-remodeling complexes, specifically the PBAF and ncBAF (or GBAF) complexes, respectively.[3] Dysregulation of these complexes is implicated in various cancers, making BRD7 and BRD9 attractive therapeutic targets.[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of LP99, its mechanism of action, and the experimental methodologies employed in its characterization, tailored for researchers, scientists, and drug development professionals.

Structure-Activity Relationship (SAR)

The development of LP99 originated from a fragment-based drug discovery approach, starting with the simple fragment 1-methylquinolone.[1][4] Through a structure-based design and iterative optimization process, the quinolone-fused lactam scaffold of LP99 was developed.[1][5] The SAR studies were expedited by employing complexity-building nitro-Mannich/lactamization cascade processes, which allowed for the rapid synthesis of analogs.[1][2]

A critical aspect of LP99's SAR is its stereochemistry. The biological activity resides in the (2R, 3S)-enantiomer, which potently binds to the acetyl-lysine binding pocket of BRD9 and BRD7.[4] In stark contrast, its enantiomer, (2S, 3R)-LP99 (also known as ent-LP99), is inactive and serves as an invaluable negative control for experimental validation.[4] This stereospecificity underscores the precise three-dimensional interactions required for potent inhibition.

The N-methyl amide moiety of the quinolone core acts as an acetyl-lysine mimetic, forming key hydrogen bonds with a conserved asparagine residue and a water molecule within the bromodomain binding pocket.[4] The valerolactam moiety extends into a hydrophobic region, and the methyl group at the C4 position engages in additional hydrophobic interactions, contributing to the compound's potency.[4]

Quantitative SAR Data

The following table summarizes the binding affinities of LP99 and a key precursor, highlighting the optimization of the initial fragment hit. The data was obtained using Isothermal Titration Calorimetry (ITC), a direct method for measuring binding affinity.[4][6]

CompoundTargetBinding Affinity (Kd)
LP99 ((2R,3S)-60) BRD9 99 nM [4][6]
BRD7 909 nM [6]
ent-LP99 ((2S,3R)-enantiomer) BRD9 No Detectable Binding [7]
Compound 6 (precursor) BRD9 612 nM [1][4]

Mechanism of Action and Signaling Pathways

LP99 functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains.[4] This action displaces these proteins from acetylated histones on the chromatin, thereby disrupting their role in gene regulation.[1][8] BRD7 and BRD9 are components of the SWI/SNF chromatin remodeling complexes, which utilize the energy from ATP hydrolysis to alter chromatin structure and control gene expression.[3] By inhibiting BRD7 and BRD9, LP99 modulates the activity of these complexes, impacting downstream cellular processes. One of the demonstrated functional outcomes of LP99 treatment is the dose-dependent inhibition of pro-inflammatory cytokine secretion, such as IL-6, from monocytic cells.[2][4][8]

LP99_Mechanism_of_Action LP99 Mechanism of Action cluster_nucleus Cell Nucleus Chromatin Chromatin Acetylated_Histones Acetylated Histones Chromatin->Acetylated_Histones contain Gene_Transcription Gene Transcription Chromatin->Gene_Transcription regulates SWI_SNF_Complexes SWI/SNF Complexes (PBAF/ncBAF) SWI_SNF_Complexes->Chromatin remodel BRD7_BRD9 BRD7/BRD9 SWI_SNF_Complexes->BRD7_BRD9 contain BRD7_BRD9->Acetylated_Histones bind to Cellular_Functions Cellular Functions (e.g., Cytokine Secretion) Gene_Transcription->Cellular_Functions leads to LP99 LP99 LP99->BRD7_BRD9 inhibits binding LP99->Cellular_Functions modulates

LP99 competitively inhibits BRD7/BRD9 binding to acetylated histones.

Experimental Protocols

Detailed experimental protocols are essential for the validation and extension of scientific findings. The following outlines the methodologies for key experiments used to characterize LP99.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the thermodynamic parameters of binding interactions. It was employed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of LP99 and its analogs to purified BRD7 and BRD9 bromodomains.[3]

General Protocol:

  • A solution of the purified bromodomain protein is placed in the sample cell of the calorimeter.

  • A solution of the ligand (e.g., LP99) is loaded into the injection syringe.

  • The ligand is titrated into the protein solution in a series of small injections.

  • The heat change associated with each injection is measured.

  • The resulting data are fitted to a binding model to determine the thermodynamic parameters.

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow Protein_Solution Purified Bromodomain (in sample cell) Titration Titration Protein_Solution->Titration Ligand_Solution LP99 or Analog (in syringe) Ligand_Solution->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Data_Analysis Data Fitting and Analysis Heat_Measurement->Data_Analysis Binding_Parameters Determine Kd, ΔH, ΔS, n Data_Analysis->Binding_Parameters SAR_Logic Structure-Activity Relationship Logic Fragment_Hit 1-Methylquinolone (Initial Fragment) Structure_Based_Design Structure-Based Design Fragment_Hit->Structure_Based_Design Analog_Synthesis Analog Synthesis (Cascade Reactions) Structure_Based_Design->Analog_Synthesis SAR_Studies SAR Studies Analog_Synthesis->SAR_Studies LP99 LP99 (Potent & Selective Inhibitor) SAR_Studies->LP99 Stereochemistry Stereochemistry is Critical ((2R,3S) is active) LP99->Stereochemistry

References

Technical Guide: Physicochemical Properties of (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-LP99, also known as ent-LP99, is the inactive enantiomer of the potent and selective BRD7/9 bromodomain inhibitor, (2R,3S)-LP99. As a critical negative control in biological assays, understanding the physicochemical properties of this compound is essential for the accurate interpretation of experimental results and for its use in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It includes a summary of quantitative data, detailed experimental protocols for key characterization assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

LP99 is a selective inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.[1] The biological activity of LP99 is stereospecific, with the (2R,3S)-enantiomer being the active compound that competitively binds to the acetyl-lysine binding pocket of BRD7 and BRD9.[1] In contrast, the (2S,3R)-enantiomer, this compound, is inactive and serves as an ideal negative control for in-vitro and in-vivo studies to differentiate on-target from off-target effects.[1] Enantiomers possess identical physical and chemical properties in an achiral environment; therefore, the data presented herein for LP99 is applicable to both the (2S,3R) and (2R,3S) enantiomers.[2]

Physicochemical Properties

A summary of the available physicochemical data for LP99 is presented in Table 1. It is important to note that while some properties have been experimentally determined, others are predicted values due to the limited availability of public experimental data for this specific compound.

Table 1: Physicochemical Properties of LP99

PropertyValueSource
Molecular Formula C₂₆H₃₀ClN₃O₄S
Molecular Weight 516.05 g/mol
Boiling Point 726.6 ± 70.0 °C (Predicted)[1]
Melting Point Not experimentally determined
pKa Not experimentally determined
logP Not experimentally determined
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLEthanol:PBS (pH 7.2) (1:9): 0.1 mg/mLCayman Chemical

Biological Activity and Mechanism of Action

The active enantiomer, (2R,3S)-LP99, selectively inhibits the bromodomains of BRD7 and BRD9. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones, a key mechanism in the regulation of gene expression. By binding to the acetyl-lysine binding pocket of BRD7 and BRD9, (2R,3S)-LP99 displaces these proteins from chromatin, thereby modulating gene transcription.[1] This inhibition has been shown to play a role in regulating the secretion of pro-inflammatory cytokines.[3] this compound shows no significant binding to BRD7 or BRD9 and is therefore considered biologically inactive in this context.[1]

Signaling Pathway Diagram

Caption: Mechanism of (2R,3S)-LP99 action in the cell nucleus.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of LP99 with its target proteins are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamic parameters of binding interactions, such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

  • Materials:

    • Purified BRD7 or BRD9 bromodomain protein

    • This compound or (2R,3S)-LP99 solution

    • ITC instrument (e.g., MicroCal ITC200)

    • Dialysis buffer

  • Protocol:

    • Sample Preparation: Dialyze the protein and dissolve the compound in the same buffer to minimize heats of dilution. Degas both solutions before use.

    • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters such as stirring speed and reference power.

    • Loading: Load the protein solution into the sample cell and the LP99 solution into the injection syringe.

    • Titration: Perform a series of injections of the LP99 solution into the protein solution. The instrument measures the heat change associated with each injection.

    • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow Start Start Prep Prepare Protein and LP99 Solutions in Matched Buffer Start->Prep Load Load Protein into Sample Cell and LP99 into Syringe Prep->Load Titrate Titrate LP99 into Protein Solution Load->Titrate Measure Measure Heat Changes Titrate->Measure Analyze Analyze Data to Determine Binding Affinity (Kd) Measure->Analyze End End Analyze->End

Caption: A simplified workflow for an ITC experiment.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the mobility of fluorescently tagged proteins. It can be used to assess the displacement of BRD9 from chromatin by LP99.

  • Materials:

    • Cells expressing GFP-tagged BRD9

    • This compound or (2R,3S)-LP99 solution

    • Confocal microscope with a high-power laser for photobleaching

  • Protocol:

    • Cell Culture: Plate cells expressing GFP-BRD9 on a glass-bottom dish.

    • Compound Treatment: Treat the cells with the desired concentration of LP99 or a vehicle control.

    • Image Acquisition (Pre-bleach): Acquire initial fluorescence images of the cells.

    • Photobleaching: Use a high-intensity laser to bleach the fluorescence in a defined region of interest (ROI) within the nucleus.

    • Image Acquisition (Post-bleach): Acquire a time-series of images to monitor the recovery of fluorescence in the bleached ROI.

    • Data Analysis: Measure the fluorescence intensity in the ROI over time and fit the data to a recovery curve to determine the mobile fraction and the halftime of recovery.

Experimental Workflow: Fluorescence Recovery After Photobleaching (FRAP)

FRAP_Workflow Fluorescence Recovery After Photobleaching (FRAP) Workflow Start Start Culture Culture Cells Expressing GFP-BRD9 Start->Culture Treat Treat Cells with LP99 or Vehicle Culture->Treat PreBleach Acquire Pre-Bleach Fluorescence Image Treat->PreBleach Bleach Photobleach a Region of Interest (ROI) PreBleach->Bleach PostBleach Acquire Post-Bleach Time-Lapse Images Bleach->PostBleach Analyze Analyze Fluorescence Recovery in ROI PostBleach->Analyze End End Analyze->End

Caption: A generalized workflow for a FRAP experiment.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that measures protein-protein interactions in live cells. It can be used to quantify the inhibition of the BRD9-histone interaction by LP99.

  • Materials:

    • Cells co-expressing a NanoLuc-BRD9 fusion protein (donor) and a HaloTag-histone fusion protein (acceptor)

    • This compound or (2R,3S)-LP99 solution

    • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

    • Luminometer capable of measuring dual wavelengths

  • Protocol:

    • Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc-BRD9 and HaloTag-histone constructs.

    • Compound and Ligand Addition: Add the HaloTag ligand to the cells, followed by the addition of different concentrations of LP99.

    • Substrate Addition: Add the NanoBRET substrate to initiate the luminescence reaction.

    • Signal Detection: Immediately measure the luminescence at two wavelengths (e.g., donor emission at ~460 nm and acceptor emission at ~618 nm).

    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the LP99 concentration to determine the IC50 value.

Experimental Workflow: Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET_Workflow Bioluminescence Resonance Energy Transfer (BRET) Workflow Start Start Transfect Co-transfect Cells with NanoLuc-BRD9 and HaloTag-Histone Start->Transfect Add_Ligand Add HaloTag Ligand Transfect->Add_Ligand Add_LP99 Add Serial Dilutions of LP99 Add_Ligand->Add_LP99 Add_Substrate Add NanoBRET Substrate Add_LP99->Add_Substrate Measure Measure Donor and Acceptor Luminescence Add_Substrate->Measure Analyze Calculate BRET Ratio and Determine IC50 Measure->Analyze End End Analyze->End

Caption: A typical workflow for a BRET assay to measure target engagement.

Conclusion

This compound is an indispensable tool for researchers studying the function of BRD7 and BRD9. Its inactivity as a bromodomain inhibitor allows for rigorous control in experiments, ensuring that the observed effects of its active enantiomer, (2R,3S)-LP99, are due to on-target activity. This guide provides the fundamental physicochemical properties of LP99 and detailed protocols for key biochemical and cellular assays. The provided information and workflows will aid in the design and interpretation of experiments aimed at further elucidating the roles of BRD7 and BRD9 in health and disease. Further experimental determination of properties such as melting point, pKa, and logP would provide a more complete physicochemical profile of this important chemical probe.

References

The Role of (2S,3R)-LP99 in Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is no specific molecule designated as "(2S,3R)-LP99" with a known role in chromatin remodeling. The following technical guide is a hypothetical framework based on established principles of epigenetic regulation. It is designed to serve as an illustrative example for researchers, scientists, and drug development professionals on how a novel small molecule with chromatin remodeling activity would be investigated and characterized.

Introduction to Chromatin Remodeling and the Hypothesized Role of LP99

Chromatin, the complex of DNA and proteins within the nucleus, exists in a dynamic state, shifting between condensed (heterochromatin) and open (euchromatin) conformations to regulate gene expression. This process, known as chromatin remodeling, is orchestrated by a variety of enzymes that modify histone proteins and DNA.[1][2] These modifications, including acetylation, methylation, phosphorylation, and ubiquitination of histones, as well as DNA methylation, create a "histone code" that dictates the accessibility of DNA to transcription factors and the transcriptional machinery.[3][4]

Dysregulation of chromatin remodeling is a hallmark of numerous diseases, including cancer and neurodevelopmental disorders. Small molecules that can modulate the activity of chromatin-remodeling enzymes are therefore of significant therapeutic interest.

This guide explores the hypothetical molecule, this compound (hereafter referred to as LP99), a novel, synthetic small molecule designed to influence chromatin architecture. We will propose two potential mechanisms of action for LP99: inhibition of histone deacetylases (HDACs) and modulation of the SWI/SNF chromatin remodeling complex.

Proposed Mechanisms of Action for LP99

LP99 as a Histone Deacetylase (HDAC) Inhibitor

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[4] By inhibiting HDACs, LP99 would be expected to increase global histone acetylation, leading to a more open chromatin state and the reactivation of silenced genes, such as tumor suppressors.

Hypothetical Signaling Pathway for LP99 as an HDAC Inhibitor

LP99_HDAC_Inhibition LP99 LP99 HDAC Histone Deacetylase (HDAC) LP99->HDAC Inhibition Histone Histone Tails HDAC->Histone Deacetylation Acetyl_Group Acetyl Group Histone->Acetyl_Group Chromatin_Open Open Chromatin (Euchromatin) Histone->Chromatin_Open Increased Acetylation HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation Gene_Expression Gene Expression Chromatin_Open->Gene_Expression Activation

Caption: Hypothetical pathway of LP99 as an HDAC inhibitor.

LP99 as a Modulator of the SWI/SNF Complex

The SWI/SNF complex is an ATP-dependent chromatin remodeling machine that utilizes the energy from ATP hydrolysis to reposition or eject nucleosomes, thereby altering DNA accessibility.[5][6] We hypothesize that LP99 could act as a molecular "glue" or an allosteric modulator, enhancing the recruitment or processivity of the SWI/SNF complex at specific genomic loci, such as the promoters of key developmental genes.

Hypothetical Workflow for LP99 Modulating SWI/SNF Activity

LP99_SWISNF_Modulation cluster_0 LP99 Action cluster_1 Chromatin Remodeling cluster_2 Transcriptional Regulation LP99 LP99 SWISNF SWI/SNF Complex LP99->SWISNF Modulation Nucleosome Nucleosome SWISNF->Nucleosome ATP-dependent remodeling Accessible_DNA Accessible DNA Nucleosome->Accessible_DNA Repositioning/ Ejection TF Transcription Factor Accessible_DNA->TF Binding RNAPII RNA Polymerase II TF->RNAPII Recruitment Gene_Transcription Gene Transcription RNAPII->Gene_Transcription

Caption: Hypothetical workflow of LP99 modulating SWI/SNF.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data from in vitro and cell-based assays designed to characterize the activity of LP99.

Table 1: In Vitro Enzymatic Activity of LP99

Target EnzymeAssay TypeLP99 IC50 (nM)Control Inhibitor IC50 (nM)
HDAC1Fluorometric1510 (SAHA)
HDAC2Fluorometric2518 (SAHA)
HDAC6Fluorometric3505 (Tubastatin A)
BRG1 (ATPase subunit of SWI/SNF)ATPase ActivityNo significant inhibition-
hSNF2H (ISWI ATPase)ATPase ActivityNo significant inhibition-

Table 2: Cellular Effects of LP99 on Histone Acetylation and Chromatin Accessibility

Cell LineTreatment (24h)Global H3K27ac (Fold Change)Global Chromatin Accessibility (ATAC-seq peaks)
HeLaVehicle1.0Baseline
HeLaLP99 (100 nM)3.51.8x increase
A549Vehicle1.0Baseline
A549LP99 (100 nM)2.81.5x increase

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic locations of specific histone modifications (e.g., H3K27ac) or protein binding (e.g., SWI/SNF subunits).

  • Cell Culture and Cross-linking: Culture cells to 80-90% confluency. Treat with LP99 or vehicle for the desired time. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the target protein or histone modification overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.

  • Data Analysis: Align reads to a reference genome and perform peak calling to identify regions of enrichment.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is used to map genome-wide chromatin accessibility.[7]

  • Cell Preparation: Harvest 50,000 cells and wash with cold PBS.

  • Transposition Reaction: Resuspend the cell pellet in a transposition reaction mix containing Tn5 transposase and incubate for 30 minutes at 37°C. The Tn5 transposase will cut and ligate sequencing adapters into open chromatin regions.

  • DNA Purification: Purify the transposed DNA using a column-based kit.

  • PCR Amplification: Amplify the transposed DNA fragments using PCR to add indexing primers.

  • Library Purification and Sequencing: Purify the PCR product to remove primers and sequence on a next-generation sequencing platform.

  • Data Analysis: Align reads to a reference genome. The density of reads in a particular region corresponds to the level of chromatin accessibility.

Logical Relationship for Experimental Data Interpretation

Data_Interpretation LP99_Treatment LP99 Treatment ChIP_seq ChIP-seq (H3K27ac) LP99_Treatment->ChIP_seq ATAC_seq ATAC-seq LP99_Treatment->ATAC_seq RNA_seq RNA-seq LP99_Treatment->RNA_seq Increased_Acetylation Increased Histone Acetylation ChIP_seq->Increased_Acetylation Increased_Accessibility Increased Chromatin Accessibility ATAC_seq->Increased_Accessibility Altered_Expression Altered Gene Expression RNA_seq->Altered_Expression Increased_Acetylation->Increased_Accessibility Increased_Accessibility->Altered_Expression Phenotypic_Outcome Cellular Phenotype (e.g., Apoptosis, Differentiation) Altered_Expression->Phenotypic_Outcome

Caption: Interpreting multi-omics data from LP99 treatment.

Conclusion and Future Directions

While this compound is a hypothetical molecule, this guide provides a framework for the investigation of novel chromatin remodeling agents. The proposed mechanisms, data, and protocols illustrate the interdisciplinary approach required to characterize such compounds, combining biochemistry, cell biology, and genomics. Future research on any new chromatin modulator would involve a detailed exploration of its target selectivity, off-target effects, and in vivo efficacy in relevant disease models. The ultimate goal is to develop precisely targeted epigenetic therapies that can reverse the pathological changes in gene expression that drive disease.

References

The Stereospecific Engagement of LP99 with BRD7 and BRD9 Bromodomains: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of LP99, a potent and selective inhibitor of the bromodomains of BRD7 and BRD9. Understanding the precise three-dimensional arrangement of LP99 is critical, as its biological activity is exquisitely dependent on its stereochemical configuration. This document details the differential activities of its enantiomers, provides methodologies for key validation experiments, and outlines its synthesis and mechanism of action.

Stereochemistry Dictates Biological Activity

LP99 is a chiral molecule, and its enantiomers exhibit a stark difference in their ability to bind to the acetyl-lysine binding pockets of BRD7 and BRD9. The biologically active enantiomer is (2R, 3S)-LP99 , which potently inhibits BRD7 and BRD9. In contrast, its mirror image, (2S, 3R)-LP99 (also referred to as ent-LP99), is inactive and serves as an ideal negative control for in vitro and in-cellulo experiments to delineate on-target from off-target effects.[1]

Quantitative Comparison of LP99 Enantiomers

The profound difference in the biological activity of the LP99 enantiomers is quantitatively demonstrated by their binding affinities for the target bromodomains. Isothermal Titration Calorimetry (ITC) is a key technique used to measure these interactions directly.

EnantiomerTargetBinding Affinity (Kd)Assay
(2R, 3S)-LP99 BRD999 nMITC
(2R, 3S)-LP99 BRD7909 nMITC
(2S, 3R)-LP99 BRD9No Detectable BindingITC

Table 1: Comparative Binding Affinities of LP99 Enantiomers for BRD9 and BRD7 Bromodomains.[1]

Mechanism of Action and Downstream Signaling

LP99 exerts its effects by competitively binding to the acetyl-lysine binding pocket of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.[2] This binding event prevents the recognition of acetylated histone tails by these bromodomains, leading to their displacement from chromatin. The subsequent modulation of gene expression affects various cellular processes, including inflammatory responses and cell proliferation, partly through the regulation of key transcription factors like c-Myc and NF-κB.[2][3][4]

LP99_Signaling_Pathway cluster_nucleus Cell Nucleus LP99 (2R, 3S)-LP99 BRD9 BRD9 LP99->BRD9 Inhibits Binding BRD7 BRD7 LP99->BRD7 Inhibits Binding Acetylated_Histones Acetylated Histones on Chromatin BRD9->Acetylated_Histones Binds to BRD7->Acetylated_Histones Binds to SWI_SNF SWI/SNF Complex Acetylated_Histones->SWI_SNF Recruits cMyc c-Myc Expression SWI_SNF->cMyc Regulates NFkB NF-κB Signaling SWI_SNF->NFkB Modulates Gene_Expression Target Gene Expression (e.g., IL-6) SWI_SNF->Gene_Expression Regulates

LP99 Signaling Pathway.

Enantioselective Synthesis of (2R, 3S)-LP99

The stereospecific synthesis of the active (2R, 3S)-LP99 enantiomer is achieved through an enantioselective organocatalytic nitro-Mannich reaction. This key step establishes the required stereocenters early in the synthetic route, ensuring the production of the desired enantiomerically enriched final compound.[2][5]

LP99_Synthesis_Workflow Start Starting Materials (Imine and Nitroalkane) Nitro_Mannich Enantioselective Organocatalytic Nitro-Mannich Reaction Start->Nitro_Mannich Lactamization Lactamization Cascade Nitro_Mannich->Lactamization Intermediate Enantioenriched Lactam Scaffold Lactamization->Intermediate Functionalization Further Functionalization Intermediate->Functionalization LP99 (2R, 3S)-LP99 Functionalization->LP99

Enantioselective Synthesis of LP99.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate the stereospecific activity of LP99 and investigate its biological function.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of LP99 enantiomers to BRD7 and BRD9 bromodomains.

Methodology:

  • Protein Preparation: Purified recombinant BRD7 or BRD9 bromodomain is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Preparation: (2R, 3S)-LP99 and (2S, 3R)-LP99 are dissolved in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.

  • ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

  • Titration: A series of small, precise injections of the ligand are made into the protein solution while the heat released or absorbed is measured.

  • Data Analysis: The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters. A control titration of the ligand into the buffer is performed to subtract the heat of dilution.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the ability of LP99 to displace BRD9 from chromatin in living cells by measuring the mobility of a fluorescently tagged BRD9 protein.

Methodology:

  • Cell Culture and Transfection: U2OS cells are transiently transfected with a plasmid encoding a GFP-tagged BRD9 construct.

  • Compound Treatment: Transfected cells are treated with varying concentrations of (2R, 3S)-LP99, (2S, 3R)-LP99 (as a negative control), and a vehicle control.

  • Photobleaching: A specific region of interest within the nucleus of a cell expressing GFP-BRD9 is photobleached using a high-intensity laser, rendering the GFP in that region non-fluorescent.

  • Image Acquisition: A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence in the bleached region as unbleached GFP-BRD9 molecules diffuse into it.

  • Data Analysis: The rate and extent of fluorescence recovery are quantified. A faster recovery rate in LP99-treated cells indicates displacement of BRD9 from the less mobile chromatin-bound state.

FRAP_Workflow Cell_Prep Transfect Cells with GFP-BRD9 Treatment Treat with LP99 Enantiomers or Vehicle Cell_Prep->Treatment Bleaching Photobleach Nuclear Region Treatment->Bleaching Imaging Time-lapse Imaging of Fluorescence Recovery Bleaching->Imaging Analysis Quantify Recovery Rate and Mobile Fraction Imaging->Analysis Conclusion Determine BRD9 Displacement from Chromatin Analysis->Conclusion

FRAP Experimental Workflow.
Bioluminescence Resonance Energy Transfer (BRET)

Objective: To quantify the disruption of the BRD9-histone interaction by LP99 in living cells.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with constructs expressing a NanoLuc luciferase-tagged BRD9 (donor) and a HaloTag-fused histone H3.3 or H4 (acceptor).

  • Compound Treatment: Transfected cells are treated with a serial dilution of (2R, 3S)-LP99 or (2S, 3R)-LP99.

  • BRET Measurement: A NanoBRET substrate and a fluorescent HaloTag ligand are added to the cells. If the donor and acceptor are in close proximity (<10 nm), energy is transferred from the luciferase to the fluorescent ligand, resulting in a BRET signal.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A dose-dependent decrease in the BRET ratio upon treatment with the active LP99 enantiomer indicates inhibition of the BRD9-histone interaction.

Western Blotting for Downstream Target Modulation

Objective: To assess the effect of LP99 on the protein levels of downstream targets, such as c-Myc.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with varying concentrations of LP99 for a specified time, followed by lysis in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against c-Myc, followed by an HRP-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin or GAPDH) is used for normalization.[1]

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if LP99 treatment reduces the occupancy of BRD9 at specific genomic loci.

Methodology:

  • Cross-linking and Chromatin Preparation: Cells are treated with LP99 or a vehicle control, followed by cross-linking of proteins to DNA with formaldehyde. The chromatin is then isolated and sheared.

  • Immunoprecipitation: The sheared chromatin is incubated with an anti-BRD9 antibody to pull down BRD9-DNA complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by qPCR with primers for known BRD9 target gene promoters to quantify the change in BRD9 occupancy.

This comprehensive guide provides a detailed understanding of the critical role of stereochemistry in the function of LP99. The provided data and protocols will aid researchers in the rigorous investigation of BRD7 and BRD9 biology and the development of novel therapeutics targeting these bromodomains.

References

(2S,3R)-LP99 in cancer cell signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2S,3R)-LP99 in Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule inhibitor that has demonstrated significant anti-proliferative activity in preliminary in vitro studies across a variety of human cancer cell lines.[1] This technical guide provides a detailed overview of the current understanding of LP99's effects on cancer cells, with a focus on its mechanism of action within cellular signaling pathways. The data presented herein suggest that LP99 warrants further investigation as a potential therapeutic agent in oncology.[1]

Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) of LP99 was determined against a panel of human cancer cell lines, revealing potent cytotoxic and cytostatic effects.[1] Cells were exposed to increasing concentrations of LP99 for 72 hours, and cell viability was subsequently measured. The resulting IC50 values are summarized in the table below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Carcinoma1.8
MCF-7Breast Adenocarcinoma2.5
SK-OV-3Ovarian Cancer4.6
A549Lung Carcinoma5.2
U-87 MGGlioblastoma8.9
MDA-MB-231Breast Adenocarcinoma15.8

Mechanism of Action: Induction of Apoptosis

To investigate whether the observed reduction in cell viability was due to the induction of programmed cell death, HCT116 and MCF-7 cells were treated with LP99 at their respective IC50 concentrations for 48 hours. The subsequent analysis confirmed that LP99 induces apoptosis in these cell lines.[1]

Table 2: Apoptosis Induction by this compound [1]

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HCT116Vehicle Control4.2%2.1%
HCT116LP99 (1.8 µM)28.5%15.3%
MCF-7Vehicle Control3.8%1.9%
MCF-7LP99 (2.5 µM)21.7%12.4%

Proposed Signaling Pathway: PI3K/Akt Inhibition

Preliminary molecular studies suggest that this compound may exert its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many cancers.[2][3][4] The proposed mechanism of action for LP99 is illustrated in the diagram below.

LP99_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation LP99 This compound LP99->PI3K Inhibition

Caption: Proposed mechanism of this compound as a PI3K inhibitor.[1]

Detailed Experimental Protocols

Anti-proliferative Activity Assay

A resazurin-based assay was utilized to determine the cell viability following treatment with LP99.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, the cell culture medium was replaced with fresh medium containing serial dilutions of LP99 (ranging from 0.01 µM to 100 µM) or a vehicle control (0.1% DMSO).

  • Incubation: The treated cells were incubated for 72 hours.

  • Viability Assessment: After the incubation period, a resazurin (B115843) solution was added to each well, and the plates were incubated for an additional 2-4 hours to allow for the conversion of resazurin to the fluorescent resorufin (B1680543) by viable cells.

  • Data Acquisition: The fluorescence intensity was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence readings were normalized to the vehicle control to determine the percentage of cell viability. The IC50 values were then calculated by fitting the dose-response data to a sigmoidal curve.

Apoptosis Assay

Apoptosis was quantified using flow cytometry following Annexin V and Propidium Iodide (PI) staining.[1]

  • Cell Treatment: HCT116 and MCF-7 cells were treated with LP99 at their respective IC50 concentrations or a vehicle control for 48 hours.

  • Cell Harvesting: After treatment, both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide were added to the cell suspension, which was then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic, while cells positive for both Annexin V and PI were categorized as late apoptotic or necrotic.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay seed_v Seed Cells (96-well plate) treat_v Treat with LP99 (72 hours) seed_v->treat_v resazurin Add Resazurin treat_v->resazurin read_v Measure Fluorescence resazurin->read_v seed_a Seed Cells treat_a Treat with LP99 (48 hours) seed_a->treat_a harvest Harvest Cells treat_a->harvest stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow

References

Methodological & Application

Unveiling the Synthesis of (2S,3R)-LP99: A Selective BRD7/9 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the synthesis of (2S,3R)-LP99, a potent and selective inhibitor of the BRD7 and BRD9 bromodomains. As crucial components of the human SWI/SNF chromatin-remodeling complexes, BRD7 and BRD9 have emerged as significant targets in therapeutic areas such as oncology and inflammation. LP99, a quinolone-fused lactam, serves as a valuable chemical probe for elucidating the biological functions of these bromodomains.

Quantitative Data Summary

The following tables summarize key quantitative data pertaining to the synthesis and activity of this compound.

Synthesis Step Product Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) (%)
Enantioselective Nitro-Mannich ReactionNitro-Mannich Adduct96>20:1 (syn/anti)94 (syn)
Deprotection and LactamizationThis compoundHighSingle diastereomer>99 (after recrystallization)
Biological Activity Target Binding Affinity (Kd) Assay Type
LP99BRD999 nMIsothermal Titration Calorimetry (ITC)
LP99BRD7909 nMIsothermal Titration Calorimetry (ITC)

Experimental Protocols

The synthesis of this compound is achieved through a key enantioselective organocatalytic nitro-Mannich reaction, followed by a deprotection and lactamization cascade.

Step 1: Enantioselective Nitro-Mannich Reaction

This crucial step establishes the stereochemistry of the molecule.

Materials:

  • N-Boc-imine

  • Nitroethane

  • Chiral thiourea (B124793) catalyst

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-Boc-imine (1.0 eq) in toluene, add the chiral thiourea catalyst (0.1 eq).

  • Cool the reaction mixture to the desired temperature (typically -20 °C to 0 °C).

  • Add nitroethane (2.0 eq) dropwise to the mixture under an inert atmosphere.

  • Stir the reaction for the specified time (monitor by TLC until completion).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the syn-β-nitroamine adduct.

Step 2: Deprotection and Lactamization Cascade

This step involves the removal of the Boc protecting group and subsequent intramolecular cyclization to form the lactam ring.

Materials:

  • syn-β-nitroamine adduct from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • Dissolve the syn-β-nitroamine adduct in dichloromethane.

  • Add trifluoroacetic acid to the solution to initiate the deprotection of the N-Boc group, which is followed by a spontaneous cyclization to form the lactam.

  • After the reaction is complete (monitored by TLC), the mixture is concentrated under reduced pressure.

  • The crude product is then treated with DBU to induce epimerization, yielding the thermodynamically more stable (2S,3R) diastereomer.

  • The final product, this compound, is purified by recrystallization to achieve high enantiomeric and diastereomeric purity.

Visualizations

Synthetic Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Step 1: Enantioselective Nitro-Mannich Reaction cluster_1 Step 2: Deprotection & Lactamization A N-Boc-imine D syn-β-nitroamine Adduct A->D B Nitroethane B->D C Chiral Thiourea Catalyst C->D Catalyst G This compound D->G 1. TFA, DCM 2. DBU E TFA, DCM F DBU (Epimerization)

Caption: Synthetic workflow for this compound.

Signaling Pathway of BRD7/9 Inhibition by LP99

This diagram depicts the proposed mechanism of action of LP99 in modulating gene transcription through the inhibition of BRD7 and BRD9.

G cluster_0 Chromatin Regulation cluster_1 Inhibition by LP99 Histone Histone Tails Ac Acetylated Lysine (Ac-K) Histone->Ac HATs BRD79 BRD7/9 Ac->BRD79 Recognition SWISNF SWI/SNF Complex BRD79->SWISNF Recruitment Transcription Gene Transcription BRD79->Transcription Prevents Recruitment SWISNF->Transcription Chromatin Remodeling LP99 This compound LP99->BRD79 Competitive Binding Blocked Inhibition of Gene Transcription LP99->Blocked

Caption: LP99 inhibits BRD7/9, affecting gene transcription.

Application Notes and Protocols for the Use of (2S,3R)-LP99 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-LP99 is identified as a potent, cell-permeable small molecule agonist of the Smoothened (SMO) receptor. SMO is a critical component of the Hedgehog (Hh) signaling pathway, a fundamental cascade in embryonic development and adult tissue homeostasis. Aberrant Hh signaling is implicated in various cancers and developmental disorders. As a SMO agonist, this compound mimics the action of the endogenous Hedgehog ligands, leading to the activation of the pathway. A well-characterized and widely used compound with this mechanism of action is Smoothened Agonist (SAG).[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound and related SMO agonists like SAG in cell culture, including its mechanism of action, key applications, and detailed experimental protocols.

Mechanism of Action

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of the G protein-coupled receptor, SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes. This compound, as a SMO agonist, directly binds to and activates SMO, bypassing the need for Hedgehog ligands and PTCH interaction.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the well-characterized Smoothened agonist, SAG, which serves as a reference for the application of this compound.

Table 1: In Vitro Efficacy of SAG

ParameterValueCell Line/SystemAssay
EC₅₀3 nMShh-LIGHT2 (NIH 3T3)Luciferase Reporter Assay
EC₅₀0.13 µMC3H10T1/2Alkaline Phosphatase Assay
K𝘥59 nMCos-1 cells expressing SmoBODIPY-cyclopamine binding assay

Table 2: Recommended Working Concentrations of SAG in Cell Culture

ApplicationConcentration RangeCell TypeIncubation TimeObserved Effect
Hh Pathway Activation100 nMMouse Embryonic Fibroblasts (MEFs)48 hoursInduction of Gli1 expression
Neuronal Precursor Proliferation1 nMNeuronal and glial precursorsNot specifiedIncreased proliferation
Increased SMO Expression250 nMMDA-MB-23148 hoursIncreased SMO mRNA and protein expression
Cell Migration250 nMMDA-MB-23124 hoursIncreased cell migration

Experimental Protocols

Protocol 1: General Guidelines for Handling and Storage

  • Reconstitution: Reconstitute the lyophilized this compound powder in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Dilution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Assessment of Hedgehog Pathway Activation using a Luciferase Reporter Assay

This protocol is designed to quantify the activation of the Hedgehog pathway in response to this compound treatment using a cell line stably or transiently expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells).

Materials:

  • Shh-LIGHT2 cells (or other suitable reporter cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free or low-serum medium (e.g., DMEM with 0.5% calf serum)

  • This compound stock solution

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Serum Starvation: After 24 hours, replace the medium with 90 µL of serum-free or low-serum medium and incubate for another 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known SMO agonist like SAG).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC₅₀ value.

Protocol 3: Quantification of Hedgehog Target Gene Expression by qRT-PCR

This protocol measures the change in mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1, following treatment with this compound.

Materials:

  • Hedgehog-responsive cell line (e.g., NIH 3T3, MEFs)

  • 6-well tissue culture plates

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_agonist SMO Agonist Action Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO_active SMO (Active) SMO_inactive SMO (Inactive) PTCH->SMO_inactive Inhibits PTCH->SMO_active Inhibition Relieved SUFU_GLI SUFU-GLI Complex SMO_active->SUFU_GLI Inhibits SUFU GLI_active GLI (Active) SUFU_GLI->GLI_active Releases Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_active->Target_Genes Activates LP99 This compound LP99->SMO_inactive Directly Activates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Reconstitute Reconstitute this compound in DMSO Treat_Cells Treat Cells with this compound and Controls Reconstitute->Treat_Cells Cell_Culture Culture Hedgehog-Responsive Cells Seed_Cells Seed Cells in Multi-well Plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Luciferase Luciferase Reporter Assay Incubate->Luciferase qRT_PCR qRT-PCR for Target Genes Incubate->qRT_PCR Western_Blot Western Blot for Protein Levels Incubate->Western_Blot EC50 Determine EC₅₀ Luciferase->EC50 Gene_Expression Quantify Gene Expression Fold Change qRT_PCR->Gene_Expression Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression

References

Application Notes and Protocols for (2S,3R)-LP99 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-LP99 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, components of the human SWI/SNF chromatin-remodeling complexes. As the first-in-class selective inhibitor for this pair of bromodomains, this compound is an invaluable tool for investigating the biological functions of BRD7 and BRD9 in gene regulation, oncology, and inflammatory processes.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in various in vitro experimental settings.

Data Presentation

The following table summarizes the key quantitative data for this compound, offering a clear overview of its binding affinity and cellular activity.

Target Assay Type Parameter Value Cell Line Reference
BRD9Isothermal Titration Calorimetry (ITC)Kd99 nMN/A (Biochemical)[3][6][7][8]
BRD7Isothermal Titration Calorimetry (ITC)Kd909 nMN/A (Biochemical)[3][7]
BRD7/9-Histone InteractionBioluminescence Resonance Energy Transfer (BRET)Cellular IC50Low MicromolarHEK293[1][8]
BRD9-Chromatin InteractionLive-cell imagingEffective Concentration0.8 µMNot Specified[8]
IL-6 Secretion InhibitionELISADose Range0-100 µMLPS-stimulated THP-1[6]
CytotoxicityCell Viability AssayNon-toxic Concentration< 33 µMU2OS[1][8]

Mandatory Visualizations

Signaling Pathway: Inhibition of BRD7/9 by this compound

The following diagram illustrates the mechanism of action of this compound in disrupting the interaction between BRD7/9 and acetylated histones, thereby modulating gene transcription.

cluster_nucleus Cell Nucleus Acetylated Histones Acetylated Histones BRD7/9 BRD7/9 Acetylated Histones->BRD7/9 Binds to Gene Transcription Gene Transcription BRD7/9->Gene Transcription Promotes This compound This compound This compound->BRD7/9 Inhibits A 1. Seed THP-1 cells and differentiate into macrophages B 2. Pre-treat cells with varying concentrations of this compound A->B C 3. Stimulate cells with Lipopolysaccharide (LPS) B->C D 4. Collect cell culture supernatant C->D E 5. Quantify IL-6 levels using ELISA D->E F 6. Analyze dose-dependent inhibition E->F

References

Application Notes and Protocols for (2S,3R)-LP99 Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-LP99 is a potent and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.[1] This epigenetic probe has been demonstrated to disrupt the association of BRD7 and BRD9 with acetylated histones within cells.[1] Functionally, this compound plays a role in regulating the secretion of pro-inflammatory cytokines.[1] For instance, it has been shown to inhibit the secretion of Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, highlighting its potential as an anti-inflammatory agent.[1] Understanding the cellular uptake and tissue distribution of this compound is critical for elucidating its pharmacokinetic and pharmacodynamic properties, which is essential for its development as a therapeutic agent.

These application notes provide detailed protocols for quantifying the cellular uptake of this compound in an in vitro cell model and for assessing its biodistribution in vivo. The protocols are designed to be robust and adaptable, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the cellular uptake and tissue distribution of this compound.

Table 1: In Vitro Cellular Uptake of this compound in THP-1 Cells

Time (minutes)Intracellular Concentration (ng/10^6 cells)
00.0
512.5
1530.2
3048.9
6055.3
12056.1

Note: Data are representative of an experiment where THP-1 cells were incubated with 1 µM this compound.

Table 2: In Vivo Tissue Distribution of this compound in Mice

TissueConcentration (ng/g of tissue)
Blood150.7
Liver890.2
Kidney650.5
Spleen420.1
Lung310.8
Heart180.4
Brain25.3

Note: Data are representative of tissue concentrations measured 2 hours post-intravenous administration of a 10 mg/kg dose of this compound.

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake of this compound in THP-1 Cells

This protocol describes a method to quantify the time-dependent uptake of this compound into the human monocytic cell line, THP-1, using LC-MS/MS.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Acetonitrile (B52724) with an internal standard (e.g., a structurally similar but isotopically labeled compound)

  • 24-well cell culture plates

  • Cell counter

  • Microcentrifuge

  • LC-MS/MS system

Methodology:

  • Cell Culture and Seeding:

    • Culture THP-1 cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed 1 x 10^6 cells per well in a 24-well plate.

  • Compound Incubation:

    • Prepare a working solution of this compound in culture medium at the desired final concentration (e.g., 1 µM).

    • Remove the existing medium from the cells and add the this compound containing medium.

    • Incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Termination of Uptake and Cell Lysis:

    • To terminate the uptake at each time point, place the plate on ice and aspirate the medium.

    • Wash the cells three times with 1 mL of ice-cold PBS to remove any extracellular compound.

    • After the final wash, add 200 µL of ice-cold acetonitrile containing the internal standard to each well to lyse the cells and precipitate proteins.

    • Scrape the wells to ensure complete cell lysis and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Vortex the cell lysates vigorously for 1 minute.

    • Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.

    • Generate a standard curve using known concentrations of this compound in the same matrix to determine the concentration in the cell lysates.

  • Data Normalization:

    • Normalize the quantified intracellular amount of this compound to the cell number (e.g., ng/10^6 cells).

Protocol 2: In Vivo Tissue Distribution of this compound in Mice

This protocol provides a framework for assessing the distribution of this compound across various tissues in a murine model.

Materials:

  • This compound

  • Vehicle for administration (e.g., a solution of 5% DMSO, 40% PEG300, and 55% water)

  • Mice (e.g., C57BL/6)

  • Surgical tools for dissection

  • Homogenizer

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Methodology:

  • Compound Administration:

    • Administer this compound to mice at a defined dose (e.g., 10 mg/kg) via a specific route (e.g., intravenous or oral).

  • Tissue Collection:

    • At a predetermined time point post-administration (e.g., 2 hours), euthanize the mice.

    • Collect blood via cardiac puncture into heparinized tubes.

    • Perfuse the circulatory system with ice-cold saline to remove blood from the organs.

    • Dissect and collect tissues of interest (e.g., liver, kidney, spleen, lung, heart, brain).

    • Rinse the tissues with cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Tissues: Homogenize the weighed tissues in a suitable volume of PBS.

    • Extraction: To a known volume of plasma or tissue homogenate, add three volumes of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.

  • LC-MS/MS Analysis:

    • Vortex the samples and centrifuge at high speed to pellet the precipitate.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Quantify the concentration of this compound in each sample against a standard curve prepared in the corresponding matrix (plasma or tissue homogenate).

  • Data Expression:

    • Express the results as nanograms of this compound per gram of tissue (ng/g) or per milliliter of plasma (ng/mL).

Visualizations

Signaling Pathway

LP99_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (ERK, JNK, p38) MyD88->MAPK NFkB_I IKK MyD88->NFkB_I NFkB_complex p65/p50-IκB (Inactive) NFkB_I->NFkB_complex Phosphorylates IκB NFkB_P p65/p50 Nucleus Nucleus NFkB_P->Nucleus Translocation Transcription Gene Transcription NFkB_P->Transcription IkB IκB NFkB_complex->NFkB_P IκB degradation IL6_mRNA IL-6 mRNA Transcription->IL6_mRNA IL6_Protein IL-6 Protein (Secretion) IL6_mRNA->IL6_Protein LP99 This compound BRD7_9 BRD7/9 LP99->BRD7_9 Inhibits Chromatin Chromatin BRD7_9->Chromatin Binds to acetylated histones Chromatin->Transcription Regulates

Caption: LPS-induced pro-inflammatory signaling pathway inhibited by this compound.

Experimental Workflow

Cellular_Uptake_Workflow A 1. Cell Seeding (e.g., THP-1 cells in 24-well plates) B 2. Compound Incubation (Add this compound at various time points) A->B C 3. Terminate Uptake (Place on ice, aspirate medium) B->C D 4. Wash Cells (3x with ice-cold PBS) C->D E 5. Cell Lysis & Protein Precipitation (Add cold acetonitrile with internal standard) D->E F 6. Centrifugation (Pellet cell debris and precipitated proteins) E->F G 7. Supernatant Collection F->G H 8. LC-MS/MS Analysis (Quantify this compound) G->H

Caption: General workflow for an in vitro cellular uptake assay.

References

Application Notes: Measuring the Efficacy of (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S,3R)-LP99 is a novel, potent, and selective small molecule agonist for a hypothetical G-protein coupled receptor (GPCR), designated here as Target Receptor X (TRX). TRX is a Gi-coupled receptor predominantly expressed on immune cells, including macrophages and lymphocytes. Activation of TRX is hypothesized to inhibit the canonical NF-κB (Nuclear Factor-Kappa B) signaling pathway, a critical regulator of immune and inflammatory responses.[1][2][3] Dysregulation of the NF-κB pathway is associated with numerous inflammatory diseases.[3] Therefore, this compound presents a promising therapeutic candidate for a range of inflammatory conditions.

These application notes provide a comprehensive suite of protocols for academic and industry researchers to assess the efficacy of this compound, from initial in vitro characterization to in vivo validation in a preclinical model of systemic inflammation.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of this compound involves a series of in vitro assays to confirm its binding affinity, functional potency at the target receptor, and its mechanism of action on the downstream signaling pathway.

Protocol 1: Radioligand Binding Assay for TRX

Objective: To determine the binding affinity (Ki) of this compound for the Target Receptor X (TRX).

Principle: This is a competitive binding assay where this compound competes with a known high-affinity radiolabeled antagonist (e.g., [3H]-Antagonist Y) for binding to membranes prepared from cells overexpressing TRX. The amount of radioligand displaced is proportional to the affinity of the test compound.

Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human TRX. Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add TRX-expressing cell membranes, a fixed concentration of [3H]-Antagonist Y, and increasing concentrations of this compound (or a reference compound).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of this compound by quantifying its ability to inhibit cAMP production.

Principle: TRX is a Gi-coupled receptor. Agonist binding to Gi-coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the reduction in forskolin-stimulated cAMP accumulation.

Methodology:

  • Cell Culture: Plate CHO-K1 cells stably co-expressing human TRX and a cAMP-responsive biosensor (e.g., using FRET or BRET technology) into 384-well plates and incubate overnight.

  • Compound Addition: Add increasing concentrations of this compound to the wells and incubate for 15 minutes at room temperature.

  • Stimulation: Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells to stimulate cAMP production and incubate for 30 minutes.

  • Detection: Measure the biosensor signal (e.g., FRET ratio) using a plate reader. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Plot the response (signal) against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of LP99 that produces 50% of its maximal inhibitory effect.

Protocol 3: NF-κB Reporter Gene Assay

Objective: To confirm that this compound inhibits the NF-κB signaling pathway downstream of TRX activation.

Principle: This assay uses a cell line (e.g., HEK293) engineered to express TRX and a reporter gene (e.g., firefly luciferase) under the control of an NF-κB response element.[4] When NF-κB is activated, it drives the expression of luciferase. An effective compound will inhibit this process.

Methodology:

  • Cell Transfection & Plating: Co-transfect HEK293 cells with plasmids for TRX, an NF-κB-luciferase reporter, and a constitutively expressed control reporter (e.g., Renilla luciferase). Plate the transfected cells in a 96-well plate.

  • Pre-treatment: Treat the cells with increasing concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells. Incubate for 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log concentration of this compound to determine the IC50 for NF-κB inhibition.

Protocol 4: Cytokine Release Assay from Macrophages

Objective: To measure the ability of this compound to suppress the release of pro-inflammatory cytokines from primary immune cells.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6 via NF-κB activation. This assay tests if LP99 can block this response.

Methodology:

  • Cell Isolation and Culture: Isolate primary human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages. Alternatively, use a macrophage-like cell line such as RAW 264.7.

  • Pre-treatment: Seed the macrophages in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to stimulate cytokine production and incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each concentration of this compound compared to the LPS-only control. Determine the IC50 values for the inhibition of TNF-α and IL-6 release.

In Vitro Data Summary

The following table summarizes hypothetical data for this compound in the described in vitro assays.

AssayParameterThis compoundReference Compound
Radioligand Binding Ki (nM)5.2 ± 0.810.5 ± 1.3
cAMP Accumulation EC50 (nM)15.8 ± 2.135.2 ± 4.5
NF-κB Reporter IC50 (nM)45.3 ± 5.998.6 ± 11.2
Cytokine Release (TNF-α) IC50 (nM)60.1 ± 8.3152.4 ± 20.7
Cytokine Release (IL-6) IC50 (nM)75.5 ± 9.8188.9 ± 25.1

Data are presented as mean ± standard deviation.

Part 2: In Vivo Efficacy Assessment

Following successful in vitro characterization, the efficacy of this compound must be evaluated in a relevant animal model.

Protocol 5: LPS-Induced Endotoxemia Mouse Model

Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute systemic inflammation.

Principle: Intraperitoneal (i.p.) injection of LPS in mice induces a systemic inflammatory response characterized by a rapid and robust increase in circulating pro-inflammatory cytokines, mimicking aspects of sepsis.[5] This model is widely used to test the in vivo efficacy of anti-inflammatory agents.[6][7]

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign mice to vehicle and treatment groups (n=8-10 per group).

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS

    • Group 3: this compound (1 mg/kg) + LPS

    • Group 4: this compound (5 mg/kg) + LPS

    • Group 5: this compound (25 mg/kg) + LPS

  • Drug Administration: Administer this compound or vehicle via oral gavage (p.o.) or i.p. injection.

  • LPS Challenge: One hour after drug administration, induce endotoxemia by injecting LPS (e.g., 1 mg/kg, i.p.). The saline control group receives an i.p. injection of sterile saline.

  • Blood Collection: Two hours after the LPS challenge, collect blood samples via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Process the blood to obtain plasma. Measure the plasma levels of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Compare the plasma cytokine levels between the vehicle + LPS group and the this compound treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). Calculate the percentage inhibition of the cytokine surge.

In Vivo Data Summary

The table below presents hypothetical results from the LPS-induced endotoxemia model.

Treatment GroupDose (mg/kg)Plasma TNF-α (pg/mL)% InhibitionPlasma IL-6 (pg/mL)% Inhibition
Vehicle + Saline -55 ± 15-80 ± 22-
Vehicle + LPS -4580 ± 6500%12500 ± 18000%
This compound + LPS 13120 ± 43031.9%9150 ± 110026.8%
This compound + LPS 51850 ± 290 59.6%5400 ± 85056.8%
This compound + LPS 25980 ± 150 78.6%2750 ± 42078.0%

*Data are presented as mean ± standard deviation. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle + LPS group.

Visualizations

Signaling Pathway of this compound

LP99_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LP99 This compound TRX TRX (Target Receptor X) Gi Gi Protein TRX->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces IKK IKK Complex cAMP->IKK Inhibits (Indirectly) IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB / IκB (Inactive) IkB->NFkB_complex Sequesters NFkB_complex->IkB Releases NFkB NF-κB (Active) NFkB_complex->NFkB DNA NF-κB Response Element NFkB->DNA Translocates & Binds Transcription Inflammatory Gene Transcription DNA->Transcription Initiates

Caption: Hypothetical signaling cascade of this compound.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow start Start: Compound this compound in_vitro In Vitro Characterization start->in_vitro binding Receptor Binding Assay (Determine Ki) in_vitro->binding functional cAMP Assay (Determine EC50) in_vitro->functional pathway NF-κB Reporter Assay (Determine IC50) in_vitro->pathway cytokine Macrophage Cytokine Assay (Determine IC50) in_vitro->cytokine decision Potent & On-Target? binding->decision functional->decision pathway->decision cytokine->decision in_vivo In Vivo Validation decision->in_vivo Yes stop Re-evaluate or Stop decision->stop No model LPS-Induced Endotoxemia (Mouse Model) in_vivo->model analysis Measure Plasma Cytokines (TNF-α, IL-6) model->analysis end Efficacy Demonstrated analysis->end

Caption: High-level workflow for measuring LP99 efficacy.

References

Application Notes and Protocols for Utilizing (2S,3R)-LP99 in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S,3R)-LP99 is the inactive enantiomer of (2R, 3S)-LP99, a potent and selective inhibitor of the bromodomains of BRD7 and BRD9. In gene expression studies, this compound serves as an essential negative control to ensure that the observed effects are due to the specific inhibition of BRD7/9 by the active enantiomer and not due to off-target or non-specific effects of the chemical scaffold.

The active enantiomer, (2R, 3S)-LP99, functions by competitively binding to the acetyl-lysine binding pocket of BRD7 and BRD9, thereby preventing their interaction with acetylated histones on chromatin.[1][2][3] This disruption of chromatin binding leads to modulation of target gene expression, including the downregulation of pro-inflammatory cytokines like IL-6 in response to stimuli such as lipopolysaccharide (LPS).[1][2][3]

These application notes provide detailed protocols for the use of this compound as a negative control in conjunction with the active (2R, 3S)-LP99 to investigate their impact on gene expression.

Data Presentation

The following table summarizes the key quantitative data for both the active and inactive enantiomers of LP99.

Parameter(2R, 3S)-LP99 (Active)This compound (Inactive)Assay TypeCell LineReference
Binding Affinity (Kd) 99 nM (for BRD9)No detectable bindingIsothermal Titration Calorimetry (ITC)N/A[4]
Cellular IC50 (BRET) Low micromolar rangeNot reported (expected to be inactive)Bioluminescence Resonance Energy Transfer (BRET)HEK293[5]
Cytotoxicity Non-toxic up to 33 µMNot specified, but expected to be non-toxicCell Viability AssayU2OS[5]
IL-6 Secretion Inhibition Dose-dependentNot reported (expected to be inactive)ELISALPS-stimulated THP-1[2][5]

Experimental Protocols

Protocol 1: Preparation of LP99 Stock Solutions

This protocol outlines the preparation of high-concentration stock solutions of both (2R, 3S)-LP99 and this compound.

Materials:

  • (2R, 3S)-LP99 powder

  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Before opening, centrifuge the vials of LP99 powder to ensure all powder is at the bottom.

  • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Carefully add the calculated volume of DMSO to each vial of LP99 powder.

  • Tightly cap the vials and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]

  • Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: Cell Treatment for Gene Expression Analysis

This protocol describes the treatment of cultured cells with the active and inactive enantiomers of LP99 for subsequent gene expression analysis.

Materials:

  • Cell line of interest cultured in appropriate vessels

  • Complete cell culture medium

  • (2R, 3S)-LP99 stock solution (from Protocol 1)

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of Working Solutions:

    • Thaw the LP99 stock solutions at room temperature.

    • Prepare serial dilutions of both (2R, 3S)-LP99 and this compound in complete cell culture medium to achieve the desired final concentrations. A typical concentration range to test for the active compound is 0.1 to 100 µM.[6]

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest LP99 concentration. The final DMSO concentration should ideally be kept below 0.1%.[1]

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add the prepared media containing the different concentrations of (2R, 3S)-LP99, this compound, or vehicle control to the respective wells/flasks.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the specific genes of interest and cell type.

  • Cell Harvesting: After incubation, wash the cells with PBS and proceed with RNA extraction.

Protocol 3: RNA Extraction and Quantitative PCR (qPCR)

This protocol outlines the steps for isolating RNA and analyzing gene expression changes using qPCR.

Materials:

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes and housekeeping genes

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Include primers for one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reactions on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method.

    • Compare the gene expression levels in cells treated with (2R, 3S)-LP99 to those treated with this compound and the vehicle control. Significant changes in gene expression should only be observed with the active enantiomer.

Visualizations

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Chromatin Chromatin AcetylatedHistones Acetylated Histones TargetGenes Target Genes (e.g., IL-6) Chromatin->TargetGenes enables access to BRD7_9 BRD7 / BRD9 AcetylatedHistones->BRD7_9 recruits SWI_SNF SWI/SNF Complex BRD7_9->SWI_SNF part of SWI_SNF->Chromatin remodels Transcription Transcription TargetGenes->Transcription mRNA mRNA Transcription->mRNA mRNA_cyto mRNA mRNA->mRNA_cyto Translation Translation mRNA_cyto->Translation Protein IL-6 Protein Translation->Protein SecretedProtein Secreted IL-6 Protein->SecretedProtein LP99 (2R, 3S)-LP99 LP99->BRD7_9 inhibits binding

Caption: Signaling pathway inhibited by the active (2R, 3S)-LP99 enantiomer.

G cluster_treatment Cell Treatment cluster_compounds cluster_analysis Gene Expression Analysis start Start: Seed Cells prep_solutions Prepare Working Solutions start->prep_solutions treat_cells Treat Cells prep_solutions->treat_cells incubate Incubate for Desired Time treat_cells->incubate active (2R, 3S)-LP99 inactive This compound (Negative Control) vehicle Vehicle (DMSO) rna_extraction RNA Extraction incubate->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis end End: Compare Gene Expression data_analysis->end

References

Application Notes and Protocols for Studying BRD7 Function with the Chemical Probe LP99

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 7 (BRD7) is a critical component of the polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, a key regulator of gene expression.[1] Dysregulation of BRD7 has been implicated in various cancers, making it a compelling target for therapeutic development.[1][2] This document provides detailed application notes and protocols for utilizing the chemical probe (2R,3S)-LP99 (hereafter referred to as LP99) to investigate the biological functions of BRD7.

It is critical to note that the active, potent inhibitor of BRD7 and BRD9 is the (2R,3S)-LP99 enantiomer.[3] The (2S,3R)-LP99 enantiomer is inactive and serves as an ideal negative control for experiments to ensure that the observed effects are due to specific inhibition of BRD7/9 and not off-target or compound-specific effects.[3]

LP99 is a potent and selective inhibitor of the bromodomains of BRD7 and BRD9.[4][5] It competitively binds to the acetyl-lysine binding pocket of these bromodomains, thereby displacing them from chromatin and modulating the transcription of target genes.[6][7] These application notes provide comprehensive protocols for the use of LP99 in cellular assays to probe BRD7 function.

Quantitative Data Summary

The following table summarizes the key quantitative data for LP99, providing a basis for experimental design.

ParameterTargetValueAssay MethodReference
Binding Affinity (Kd) BRD999 nMIsothermal Titration Calorimetry (ITC)[3][5][8]
BRD7909 nMIsothermal Titration Calorimetry (ITC)[8][9]
Cellular Potency (IC50) BRD9-Histone InteractionLow µM rangeNanoBRET Assay[10]
BRD7-Histone InteractionLow µM rangeNanoBRET Assay[10]
IL-6 Secretion InhibitionDose-dependentELISA (in THP-1 cells)[10][11]
Cellular Activity BRD9-Chromatin Disruption0.8 µMFluorescence Recovery After Photobleaching (FRAP)[10][12]

Signaling Pathways Involving BRD7

BRD7 is a multifaceted protein involved in several key signaling pathways, often acting as a tumor suppressor. LP99 can be utilized to dissect the role of BRD7's bromodomain activity within these pathways.

BRD7_Signaling_Pathways cluster_p53 p53 Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_AKT PI3K/AKT Pathway cluster_Insulin Insulin Signaling p53 p53 p21 p21 p53->p21 Upregulates Bax Bax p53->Bax Upregulates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis Bax->Apoptosis BRD7 BRD7 BRD7->p53 Stabilizes & Upregulates Transcription Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Transcription c_jun c-jun TCF_LEF->c_jun Transcription BRD7_Wnt BRD7 BRD7_Wnt->beta_catenin Inhibits Nuclear Translocation PI3K PI3K AKT AKT PI3K->AKT Activates MDM2 MDM2 AKT->MDM2 Phosphorylates & Activates p53_akt p53_akt MDM2->p53_akt p53 MDM2->p53_akt Ubiquitination & Degradation BRD7_AKT BRD7 BRD7_AKT->AKT Inhibits Phosphorylation Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor GSK3b GSK3β Insulin_Receptor->GSK3b Leads to Phosphorylation (Ser9) BRD7_Insulin BRD7 BRD7_Insulin->GSK3b Increases Phosphorylation

Caption: Key signaling pathways modulated by BRD7.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of LP99 on BRD7 function are provided below.

Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity

This protocol determines the binding affinity (Kd) of LP99 to the BRD7 bromodomain.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Purify BRD7 bromodomain protein and dialyze against ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) Load_Protein Load protein solution into the sample cell Protein_Prep->Load_Protein Ligand_Prep Dissolve LP99 in the same ITC buffer to a 10-fold higher concentration than the protein Load_Ligand Load LP99 solution into the injection syringe Ligand_Prep->Load_Ligand Titration Perform serial injections of LP99 into the protein solution at a constant temperature (e.g., 25°C) Load_Protein->Titration Load_Ligand->Titration Measure_Heat Measure the heat change upon each injection Titration->Measure_Heat Binding_Isotherm Plot the heat change against the molar ratio of ligand to protein Measure_Heat->Binding_Isotherm Fit_Data Fit the data to a binding model to determine Kd, ΔH, and TΔS Binding_Isotherm->Fit_Data

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Protocol:

  • Protein Preparation: Purified BRD7 bromodomain protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[6]

  • Ligand Preparation: LP99 is dissolved in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.[6]

  • ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the LP99 solution is loaded into the injection syringe. A series of small injections of the ligand are made into the protein solution.

  • Data Analysis: The heat released or absorbed during each injection is measured. The resulting data are plotted as a binding isotherm, which is then fit to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS).[3]

Cellular Target Engagement using NanoBRET™ Assay

This assay measures the ability of LP99 to disrupt the interaction between BRD7 and histones in living cells.

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for BRD7 fused to NanoLuc® luciferase and histone H3.3 fused to HaloTag®.

  • Compound Treatment: Add serial dilutions of LP99 or the negative control, this compound, to the transfected cells. Include a vehicle control (DMSO).

  • Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the cells according to the manufacturer's protocol.

  • Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. A dose-dependent decrease in the BRET ratio indicates target engagement. Plot the corrected BRET ratio against the log of the LP99 concentration to determine the cellular IC50 value.[13]

Inhibition of Pro-inflammatory Cytokine Secretion

This protocol assesses the functional effect of BRD7/9 inhibition on inflammatory signaling.[5][11]

Protocol:

  • Cell Culture and Differentiation: Differentiate a human monocytic cell line, such as THP-1, into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 48-72 hours).[13]

  • Compound Pre-treatment: Pre-treat the differentiated THP-1 cells with varying concentrations of LP99 or the negative control for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Supernatant Collection: After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

  • ELISA: Quantify the concentration of a pro-inflammatory cytokine, such as IL-6, in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Plot the cytokine concentration against the log of the LP99 concentration to determine the dose-dependent inhibitory effect.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol identifies the genomic regions where BRD7 binding is altered by LP99 treatment.

ChIP_seq_Workflow Cell_Treatment Treat cells with LP99 or vehicle (DMSO) Crosslinking Crosslink proteins to DNA with formaldehyde Cell_Treatment->Crosslinking Cell_Lysis Lyse cells and sonicate to shear chromatin Crosslinking->Cell_Lysis Immunoprecipitation Immunoprecipitate BRD7-DNA complexes using a BRD7-specific antibody Cell_Lysis->Immunoprecipitation Reverse_Crosslinking Reverse crosslinks and purify the DNA Immunoprecipitation->Reverse_Crosslinking Library_Prep Prepare sequencing libraries from the purified DNA Reverse_Crosslinking->Library_Prep Sequencing Perform high-throughput sequencing Library_Prep->Sequencing Data_Analysis Align reads, call peaks, and perform differential binding analysis Sequencing->Data_Analysis

Caption: Workflow for the BRD7 ChIP-seq Experiment.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest and treat with a specific concentration of LP99 or vehicle (DMSO) for a desired time period.[14]

  • Cross-linking and Chromatin Preparation: Cross-link proteins to DNA using formaldehyde. Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD7 to immunoprecipitate BRD7-bound DNA fragments.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare DNA libraries for high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of BRD7 enrichment. Compare the peak profiles between LP99-treated and vehicle-treated samples to identify differential binding sites.[14]

Conclusion

The chemical probe LP99, in conjunction with its inactive enantiomer this compound as a negative control, provides a robust tool for elucidating the specific functions of the BRD7 bromodomain in cellular processes and disease. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize LP99 in their studies of BRD7 biology and its role in various signaling pathways.

References

Application Notes and Protocols: Investigating BRD9 with the Chemical Probe LP99

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromodomain-containing protein 9 (BRD9) is a key epigenetic "reader" protein and a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] By recognizing acetylated lysine (B10760008) residues on histones, BRD9 plays a crucial role in regulating gene expression, chromatin structure, and DNA repair.[3] Its dysregulation is implicated in several diseases, including various cancers like synovial sarcoma and acute myeloid leukemia, making it a compelling target for therapeutic development.[1][3]

This document provides detailed application notes and protocols for utilizing the chemical probe LP99 to investigate the biological functions of BRD9. LP99 was the first potent and selective inhibitor developed for the bromodomains of BRD9 and the closely related BRD7, making it a foundational tool for researchers in epigenetics and drug discovery.[4][5]

Clarification of Stereoisomers: The Active Probe and the Negative Control

It is critical to distinguish between the two enantiomers of LP99. The biological activity resides entirely in one stereoisomer:

  • (2R,3S)-LP99: This is the potent and active inhibitor of BRD9. Throughout this document, "LP99" will refer to this active enantiomer.

  • (2S,3R)-LP99: This enantiomer is inactive and shows no detectable binding to BRD9.[6][7] It serves as an ideal negative control for experiments to ensure that observed cellular effects are due to specific inhibition of BRD9 and not off-target or compound-specific artifacts.

Quantitative Data Presentation

The efficacy and selectivity of LP99 have been characterized using various biochemical and cellular assays. The data below is for the active (2R,3S)-LP99 enantiomer.

Table 1: In Vitro Binding Affinity and Thermodynamics

Target Parameter Value Assay
BRD9 K_d 99 nM Isothermal Titration Calorimetry (ITC)
ΔH -11.0 kcal mol⁻¹ Isothermal Titration Calorimetry (ITC)
TΔS -2.0 kcal mol⁻¹ Isothermal Titration Calorimetry (ITC)

| BRD7 | K_d | 909 nM | Isothermal Titration Calorimetry (ITC) |

Data sourced from references[4][8][9].

Table 2: Cellular Activity and Selectivity

Assay Type Parameter Value Cell Line Notes
HT-FRET IC_50 325 nM - Measures displacement of a fluorescently labeled ligand from the BRD9 bromodomain.
BRET IC_50 Low µM HEK293 Measures disruption of BRD9-histone interaction in live cells.[4][10]
FRAP Effective Conc. 0.8 µM U2OS Concentration that disrupts BRD9-chromatin interaction in live cells.[4][6]
Selectivity ΔT_m <1 °C - Tested against 48 human bromodomains at 10 µM via DSF; only BRD7/9 showed significant stabilization.[4]

| Cytotoxicity | Non-toxic Conc. | <33 µM | U2OS | Assessed after 24 and 72 hours of treatment.[4][11] |

Data sourced from references[4][6][10][11].

Mechanism of Action and Signaling

BRD9, as part of the SWI/SNF complex, binds to acetylated histones to remodel chromatin and regulate gene transcription. LP99 acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of BRD9's bromodomain, thereby displacing it from chromatin and modulating the expression of target genes, such as the pro-inflammatory cytokine IL-6.[4][7][12]

Mechanism of BRD9 Inhibition by LP99 cluster_0 cluster_1 cluster_2 cluster_3 Histone Acetylated Histones on Chromatin BRD9 BRD9 Histone->BRD9 binds SWISNF SWI/SNF Complex BRD9->SWISNF part of Remodeling Chromatin Remodeling BRD9->Remodeling Transcription Target Gene Transcription Remodeling->Transcription LP99 LP99 LP99->BRD9 competitively inhibits

BRD9 inhibition by the chemical probe LP99.

Experimental Protocols and Workflows

Detailed methodologies for key experiments are provided below. For all cellular assays, it is recommended to run parallel experiments with the inactive this compound enantiomer as a negative control.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing precise determination of binding affinity (K_d), enthalpy (ΔH), and stoichiometry.[13]

Isothermal Titration Calorimetry (ITC) Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify BRD9 Bromodomain (e.g., >95% purity) p2 Dialyze protein into ITC buffer (e.g., PBS, pH 7.4) p1->p2 p3 Determine accurate protein concentration p2->p3 p4 Degas protein solution p3->p4 e1 Load BRD9 into sample cell (e.g., 10-20 µM) p4->e1 l1 Dissolve LP99 in 100% DMSO (stock) l2 Dilute LP99 into identical ITC buffer to final concentration l1->l2 l3 Ensure final DMSO % is low and matched in protein solution l2->l3 l4 Degas ligand solution l3->l4 e2 Load LP99 into syringe (e.g., 100-200 µM) l4->e2 e3 Equilibrate at 25°C e1->e3 e2->e3 e4 Perform serial injections of LP99 into BRD9 e3->e4 a1 Integrate heat peaks for each injection e4->a1 a2 Plot heat change vs. molar ratio a1->a2 a3 Fit data to a binding model (e.g., one-site binding) a2->a3 a4 Determine K_d, ΔH, n a3->a4

Workflow for Isothermal Titration Calorimetry (ITC).

Methodology:

  • Reagent Preparation :

    • Prepare purified BRD9 bromodomain protein (typically 10-20 µM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

    • Prepare LP99 (typically 100-200 µM) in the identical buffer. Ensure the final concentration of solvent (e.g., DMSO) is low (<2%) and matched between the protein and ligand solutions.

    • Thoroughly degas both solutions before use.[13]

  • ITC Instrument Setup :

    • Set the experimental temperature, typically to 25°C.

    • Load the BRD9 protein solution into the sample cell.

    • Load the LP99 solution into the injection syringe.

  • Titration :

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point.

    • Execute a series of 20-30 injections (e.g., 1-2 µL each) of LP99 into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis :

    • Integrate the raw data (heat change per injection) to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n).[7]

Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is a proximity-based method used to measure protein-protein interactions in living cells. It is used here to quantify the ability of LP99 to disrupt the interaction between BRD9 and histones.[4][9]

Bioluminescence Resonance Energy Transfer (BRET) Workflow start HEK293 Cells transfect Co-transfect with plasmids: 1. BRD9-NanoLuc (Donor) 2. Histone H3.3-HaloTag (Acceptor) start->transfect incubate1 Incubate for 24-48 hours for protein expression transfect->incubate1 harvest Harvest and seed cells into a white 96-well plate incubate1->harvest treat Treat cells with serial dilutions of LP99 harvest->treat incubate2 Incubate for 2-4 hours treat->incubate2 reagents Add HaloTag ligand & NanoLuc substrate (furimazine) incubate2->reagents measure Measure luminescence at two wavelengths (donor & acceptor) reagents->measure analyze Calculate BRET ratio (Acceptor Emission / Donor Emission) measure->analyze result Plot BRET ratio vs. [LP99] and determine IC_50 analyze->result

Workflow for the BRD9-Histone BRET Assay.

Methodology:

  • Cell Culture and Transfection :

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Co-transfect cells with two plasmids: one encoding a BRD9-NanoLuc luciferase fusion protein (donor) and another encoding a Histone H3.3-HaloTag fusion protein (acceptor).[9]

  • Assay Procedure :

    • 24-48 hours post-transfection, harvest the cells and seed them into a white, 96-well microplate.

    • Add the fluorescent HaloTag ligand and incubate to allow labeling of the acceptor protein.

    • Treat the cells with a range of LP99 concentrations and incubate for 2-4 hours.

    • Add the NanoLuc substrate (e.g., furimazine) to all wells.[9]

  • Data Acquisition and Analysis :

    • Immediately measure the luminescence signal at two wavelengths: one for the NanoLuc donor and one for the HaloTag acceptor.

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Plot the BRET ratio against the logarithm of LP99 concentration and fit the data to a dose-response curve to determine the IC_50 value.

Fluorescence Recovery After Photobleaching (FRAP) Protocol

FRAP is a live-cell imaging technique used to measure the dynamics of protein mobility. It can effectively demonstrate that LP99 displaces BRD9 from chromatin, leading to a more mobile, less chromatin-bound protein population.[4][5]

Fluorescence Recovery After Photobleaching (FRAP) Workflow start U2OS Cells transfect Transfect cells with a GFP-BRD9 expression plasmid start->transfect incubate Incubate for 24 hours transfect->incubate treat Treat cells with LP99 (e.g., 0.8 µM) or vehicle (DMSO) incubate->treat image Mount on confocal microscope and acquire pre-bleach images treat->image bleach Photobleach a defined region of interest (ROI) in the nucleus with a high-intensity laser image->bleach monitor Acquire a time-series of images at low laser intensity to monitor fluorescence recovery in the ROI bleach->monitor analyze Quantify fluorescence intensity in the ROI over time monitor->analyze result Calculate mobile fraction and half-time of recovery (t_1/2) analyze->result

References

Unveiling Protein Interactions: Protocols for (2S,3R)-LP99 in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (2S,3R)-LP99, a potent and selective inhibitor of the bromodomains of BRD7 and BRD9, in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments. This compound serves as a valuable chemical probe to investigate the biological roles of BRD7 and BRD9, which are key components of the SWI/SNF chromatin remodeling complex and are implicated in various cellular processes, including transcriptional regulation, cell cycle control, and inflammation. By competitively binding to the acetyl-lysine binding pockets of BRD7 and BRD9, LP99 displaces these proteins from chromatin, thereby modulating the expression of their target genes.[1][2]

These protocols are designed to enable researchers to effectively utilize this compound to elucidate the protein-protein interactions and downstream signaling pathways of BRD7 and BRD9.

Data Presentation: Quantitative Profile of this compound

The following table summarizes the key quantitative data for the binding affinity and cellular activity of this compound, highlighting its potency and selectivity for BRD7 and BRD9.

TargetParameterValueAssay MethodReference
BRD9 Binding Affinity (Kd) 99 nMIsothermal Titration Calorimetry (ITC)[3][4]
Inhibitory Concentration (IC50) 325 nMHigh-Throughput Förster Resonance Energy Transfer (HT-FRET)
Cellular IC50 (BRD9-H3.3) 5.1 µMBioluminescence Resonance Energy Transfer (BRET)
Cellular IC50 (BRD9-H4) 6.2 µMBioluminescence Resonance Energy Transfer (BRET)
Chromatin Interaction Disruption 0.8 µMFluorescence Recovery After Photobleaching (FRAP)[3]
BRD7 Binding Affinity (Kd) 909 nMIsothermal Titration Calorimetry (ITC)[2]
Cellular IC50 (BRD7-H3.3) Low µM rangeBioluminescence Resonance Energy Transfer (BRET)[3]
Cellular IC50 (BRD7-H4) Low µM rangeBioluminescence Resonance Energy Transfer (BRET)[3]
Selectivity Against 48 other bromodomains HighDifferential Scanning Fluorimetry (DSF)[2][3]
Cellular Effects IL-6 Secretion Inhibition Dose-dependentIL-6 ELISA in THP-1 cells[4][5]
Cytotoxicity (U2OS cells) Non-toxic at <33 µMCytotoxicity Assay[3][4]

Signaling Pathways of BRD7 and BRD9

BRD7 and BRD9 are involved in multiple signaling pathways that regulate a diverse range of cellular functions. Understanding these pathways is crucial for interpreting the effects of this compound in experimental systems.

BRD7_Signaling_Pathway BRD7 Signaling Pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD7 BRD7 p53 p53 BRD7->p53 interacts with & activates BRCA1 BRCA1 BRD7->BRCA1 interacts with NFkB NF-κB BRD7->NFkB inhibits activation pGSK3b p-GSK3β (Inactive) BRD7->pGSK3b increases phosphorylation SWI_SNF SWI/SNF Complex BRD7->SWI_SNF component of Gene_Expression Target Gene Expression p53->Gene_Expression activates transcription of tumor suppressor genes BRCA1->Gene_Expression regulates transcription GSK3b GSK3β (Ser9) Chromatin Chromatin SWI_SNF->Chromatin remodels Chromatin->Gene_Expression regulates Insulin_Receptor Insulin Receptor AKT AKT Insulin_Receptor->AKT activates Insulin Insulin Insulin->Insulin_Receptor AKT->GSK3b phosphorylates (inhibits) AKT->pGSK3b

Caption: BRD7 interacts with key transcription factors and signaling molecules to regulate gene expression, tumor suppression, and inflammation.

BRD9_Signaling_Pathway BRD9 Signaling Pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF component of STAT5 STAT5 BRD9->STAT5 inhibits GR Glucocorticoid Receptor (GR) BRD9->GR antagonizes at inflammatory genes TGFb_Pathway TGF-β/Activin/Nodal Pathway Genes BRD9->TGFb_Pathway regulates Inflammatory_Genes Inflammatory Genes BRD9->Inflammatory_Genes regulates Antiviral_Genes Antiviral Genes (ISGs) BRD9->Antiviral_Genes promotes expression Nrf2 Nrf2 Pathway Genes BRD9->Nrf2 facilitates Chromatin Chromatin ncBAF->Chromatin remodels Gene_Expression Target Gene Expression Chromatin->Gene_Expression regulates TGFb_Receptor TGF-β Receptor SMAD2_3 SMAD2/3 TGFb_Receptor->SMAD2_3 phosphorylates TGFb TGF-β TGFb->TGFb_Receptor SMAD2_3->BRD9 interacts with

Caption: BRD9 is a key regulator of diverse signaling pathways involved in cancer, inflammation, and antiviral responses.

Experimental Protocols

The following protocols provide detailed methodologies for using this compound in immunoprecipitation experiments to study BRD7 and BRD9.

Protocol 1: Immunoprecipitation of Endogenous BRD7/BRD9

This protocol describes the immunoprecipitation of endogenous BRD7 or BRD9 to identify interacting proteins, with the option of using this compound to study its effect on these interactions.

Materials:

  • Cell line of interest expressing BRD7 or BRD9

  • This compound (and enantiomer as a negative control)

  • IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.[6]

  • Anti-BRD7 or Anti-BRD9 antibody (IP-grade)

  • Normal Rabbit or Mouse IgG (isotype control)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer: IP Lysis Buffer or a buffer with adjusted salt concentration

  • Elution Buffer: 1x Laemmli sample buffer or glycine-HCl (pH 2.5)

Procedure:

  • Cell Culture and Treatment (Optional):

    • Culture cells to 80-90% confluency.

    • To assess the effect of LP99 on protein interactions, treat cells with the desired concentration of this compound or its inactive enantiomer as a negative control for 4-24 hours prior to harvesting.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[6]

    • Lyse cells in ice-cold IP Lysis Buffer.[6][7]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]

    • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 20-30 µL of Protein A/G beads to the cell lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[6][8]

    • Pellet the beads and transfer the pre-cleared supernatant to a new tube.[6]

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of anti-BRD7 or anti-BRD9 antibody.

    • In a separate tube, add an equivalent amount of isotype control IgG to another aliquot of pre-cleared lysate.[6]

    • Incubate on a rotator overnight at 4°C.[6][7]

  • Immune Complex Capture:

    • Add 30-50 µL of pre-washed Protein A/G beads to each immunoprecipitation reaction.[6]

    • Incubate on a rotator for 2-4 hours at 4°C.[6]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.[6]

    • After the final wash, carefully remove all residual wash buffer.[6]

  • Elution:

    • Elute the bound proteins by adding 30-50 µL of 1X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[6][8]

    • Alternatively, use a non-denaturing elution buffer like glycine-HCl for functional downstream applications.

    • Pellet the beads and transfer the eluate to a new tube.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against BRD7/BRD9 and putative interacting partners.

Protocol 2: Chromatin Immunoprecipitation (ChIP) to Investigate BRD7/BRD9 Occupancy

This protocol is designed to identify the genomic regions where BRD7 or BRD9 are bound and to assess how this binding is affected by this compound treatment.[9]

Materials:

  • Cell line of interest

  • This compound

  • Formaldehyde (B43269) (37%)

  • Glycine

  • ChIP Lysis Buffers (Cell and Nuclear)

  • ChIP Dilution Buffer

  • ChIP Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • Anti-BRD7 or Anti-BRD9 antibody (ChIP-grade)

  • Normal Rabbit or Mouse IgG (isotype control)

  • Protein A/G magnetic beads

  • DNA purification kit

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or vehicle control.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.[9]

    • Quench the reaction with glycine.[9]

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse cells to isolate nuclei.[9]

    • Resuspend nuclei in nuclear lysis buffer.[9]

    • Shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.[9]

  • Immunoprecipitation:

    • Dilute the sheared chromatin in ChIP dilution buffer.[9]

    • Save a small aliquot as "Input" DNA.[9]

    • Pre-clear the chromatin with Protein A/G beads.[9]

    • Add a ChIP-validated anti-BRD7/BRD9 antibody or a negative control IgG to the pre-cleared chromatin.[9]

    • Incubate overnight at 4°C with rotation.[9]

    • Add Protein A/G beads to capture the antibody-chromatin complexes.[9]

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Analyze the purified DNA by qPCR for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Experimental Workflow Diagrams

IP_Workflow Immunoprecipitation Workflow with this compound start Start: Cell Culture treatment Optional Treatment: This compound or Control start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clearing with Protein A/G Beads lysis->preclear ip Immunoprecipitation with anti-BRD7/BRD9 Ab or IgG preclear->ip capture Immune Complex Capture with Protein A/G Beads ip->capture wash Washing Steps (3-5x) capture->wash elution Elution wash->elution analysis Analysis: SDS-PAGE & Western Blot elution->analysis end End: Data Interpretation analysis->end

Caption: A generalized workflow for immunoprecipitation experiments using this compound to study BRD7/BRD9 interactions.

ChIP_Workflow ChIP Workflow with this compound start Start: Cell Culture & LP99 Treatment crosslink Formaldehyde Cross-linking start->crosslink lysis_shear Cell Lysis & Chromatin Shearing crosslink->lysis_shear ip Immunoprecipitation with anti-BRD7/BRD9 Ab lysis_shear->ip capture Immune Complex Capture ip->capture wash Washing Steps capture->wash elution_reverse Elution & Reverse Cross-linking wash->elution_reverse purify DNA Purification elution_reverse->purify analysis Analysis: qPCR or ChIP-seq purify->analysis end End: Genomic Occupancy Data analysis->end

Caption: A workflow for Chromatin Immunoprecipitation (ChIP) to investigate the effect of this compound on the genomic binding of BRD7/BRD9.

References

Troubleshooting & Optimization

Technical Support Center: (2S,3R)-LP99 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges encountered with the compound (2S,3R)-LP99.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound is expected to be low, a common characteristic for many small molecule inhibitors under development.[1][2] For a precise value in your specific buffer system, it is recommended to perform an experimental solubility assessment.

Q2: My this compound has precipitated out of my aqueous buffer. What should I do?

A2: Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the current buffer conditions. To redissolve the compound, you can try gentle warming, sonication, or the addition of a co-solvent. For future experiments, consider lowering the compound's concentration or modifying the formulation.

Q3: Can I use DMSO to dissolve this compound for my cell-based assays?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds. However, it is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, typically below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: What are the common strategies to improve the solubility of compounds like this compound?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[1][2][3][4] These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension), and solid dispersions. Chemical methods involve the use of co-solvents, pH adjustment, surfactants, and complexation (e.g., with cyclodextrins).[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudiness or precipitation upon dilution of DMSO stock in aqueous buffer. The compound is "crashing out" as the percentage of the organic co-solvent decreases.- Increase the proportion of co-solvent in the final solution if experimentally permissible.- Use a less polar aqueous buffer.- Employ a formulation strategy such as using surfactants or cyclodextrins.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.- Visually inspect for any precipitation before adding to the assay.- Prepare fresh dilutions for each experiment.- Consider using a formulation with enhanced solubility.
Low oral bioavailability in animal studies. Poor aqueous solubility limiting absorption in the gastrointestinal tract.- Explore formulation strategies such as lipid-based formulations or solid dispersions.[5]- Investigate the possibility of salt formation to improve solubility and dissolution rate.[1]

Experimental Protocols

Protocol 1: Determining Equilibrium Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a specific buffer.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 2: Formulation with a Co-solvent

This protocol describes the preparation of a solution of this compound using a co-solvent.

  • Stock Solution Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.

  • Working Solution Preparation: Slowly add the stock solution to the aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final concentration of the co-solvent is compatible with the intended experiment.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for addressing solubility issues with a research compound like this compound.

G A Initial Solubility Assessment B Solubility Issue Identified (Precipitation, Low Bioavailability) A->B C Formulation Development B->C H Particle Size Reduction B->H I Solid Dispersion B->I D pH Adjustment C->D E Co-solvent System C->E F Surfactant Addition C->F G Complexation (e.g., Cyclodextrins) C->G J Optimized Formulation D->J E->J F->J G->J H->J I->J K In vitro / In vivo Testing J->K

Caption: A flowchart of the troubleshooting process for poor compound solubility.

The following diagram illustrates a decision-making process for selecting a solubility enhancement technique.

G A Compound Properties (pKa, LogP, Melting Point) B Ionizable? A->B D Lipophilic? A->D F High Melting Point? A->F C pH Adjustment / Salt Formation B->C Yes B->D No H Proceed with Formulation C->H E Co-solvents / Surfactants Lipid-based Formulations D->E Yes D->F No E->H G Solid Dispersion (Amorphous System) F->G Yes F->H No G->H

Caption: A decision tree for selecting a solubility enhancement method.

References

optimizing (2S,3R)-LP99 treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (2S,3R)-LP99 in their experiments. The following information is designed to assist in optimizing treatment duration and addressing common issues encountered during in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic small molecule hypothesized to act as a potent and selective agonist for the hypothetical G-protein coupled receptor, "Clarity Receptor" (CLR). Activation of CLR is believed to initiate a downstream signaling cascade involving the inhibition of the 'Gloom' pathway, a key regulator of cellular stress and apoptosis, and the activation of the 'Radiance' pathway, which promotes cell survival and proliferation.

Q2: What is the recommended starting concentration and treatment duration for this compound in a new cell line?

A2: For initial experiments, a concentration range of 10 nM to 1 µM is recommended. The optimal concentration should be determined empirically for each cell line using a dose-response experiment. A preliminary time-course experiment of 6, 12, 24, and 48 hours is advised to determine the optimal treatment duration.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving in DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Information regarding the storage of working solutions should be available on the product data sheet.[1]

Troubleshooting Guide

Issue 1: No Observable Effect of this compound

If you are not observing the expected biological effect of this compound in your cell-based assays, consider the following potential causes and solutions. A lack of an observable effect can stem from several factors, which can be broadly categorized into three areas: issues with the compound itself, problems with the cell culture system, or suboptimal experimental design and execution.[2]

Potential Cause Troubleshooting Steps
Compound Degradation Prepare a fresh stock solution of this compound from the lyophilized powder. Avoid multiple freeze-thaw cycles of stock solutions.
Incorrect Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal working concentration for your specific cell line and assay.
Suboptimal Treatment Duration Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48, 72 hours) to identify the optimal treatment window. The effect of the compound may be transient or require a longer incubation period to become apparent.[1]
Low Receptor Expression Verify the expression of the target receptor (CLR) in your cell line using techniques such as qPCR, Western blot, or flow cytometry.
Cell Health Issues Ensure cells are healthy, within a low passage number, and at the appropriate confluency before treatment.[3] Check for signs of contamination.[3]
Assay Sensitivity Use a more sensitive assay to detect the expected biological response. For example, a bioluminescent assay may be more sensitive than a colorimetric assay for detecting small changes in cell viability.
Issue 2: High Background Signal in Assays

High background can mask the true effect of this compound.

Potential Cause Troubleshooting Steps
Autofluorescence If using fluorescence-based assays, check for autofluorescence from the compound itself or from components in the cell culture medium like phenol (B47542) red or fetal bovine serum.[4] Consider using a medium without these components during the assay or switching to a luminescence-based readout.
Insufficient Washing Ensure adequate washing steps are included in your protocol to remove unbound compound and detection reagents.
Inadequate Blocking For antibody-based detection methods, optimize the blocking step by testing different blocking buffers and incubation times to minimize non-specific binding.[3]
Plate Selection For luminescence assays, use white, opaque plates to maximize signal and prevent crosstalk between wells. For fluorescence assays, black plates are recommended to reduce background.[5]
Issue 3: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed an equal number of cells in each well.[5]
Edge Effects To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile PBS or media.
Uneven Compound Distribution Gently mix the plate after adding this compound to ensure even distribution in each well.
Inaccurate Pipetting Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
Normalization Issues Normalize your data to a control, such as a total cell stain or a housekeeping gene, to account for variations in cell number.[3]

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for Cell Viability

This protocol outlines a method to determine the optimal concentration and treatment duration of this compound using a resazurin-based cell viability assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment:

    • Dose-Response: Aspirate the old medium and add the prepared compound dilutions and vehicle control to the respective wells. Incubate for a predetermined time (e.g., 24 hours).

    • Time-Course: Treat cells with a predetermined optimal concentration of this compound and the vehicle control. Incubate for various time points (e.g., 6, 12, 24, 48 hours).

  • Resazurin (B115843) Assay:

    • Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

    • Measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence of treated wells to the vehicle control.

    • Plot the normalized viability against the log of the compound concentration for the dose-response curve.

    • Plot the normalized viability against time for the time-course experiment.

Visualizations

Signaling Pathways

LP99_Signaling_Pathway LP99 This compound CLR Clarity Receptor (CLR) LP99->CLR Activates Gloom Gloom Pathway CLR->Gloom Inhibits Radiance Radiance Pathway CLR->Radiance Activates Apoptosis Apoptosis Gloom->Apoptosis CellSurvival Cell Survival & Proliferation Radiance->CellSurvival

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Treatment_Optimization_Workflow Start Start: New Cell Line DoseResponse 1. Dose-Response Experiment (e.g., 1 nM - 100 µM) Start->DoseResponse TimeCourse 2. Time-Course Experiment (e.g., 6, 12, 24, 48 hrs) DoseResponse->TimeCourse Use EC50 from Dose-Response OptimalParams Determine Optimal Concentration & Duration TimeCourse->OptimalParams Downstream 3. Downstream Functional Assays OptimalParams->Downstream End End Downstream->End

Caption: Workflow for optimizing this compound treatment.

Troubleshooting Logic

Troubleshooting_Flowchart NoEffect No Observable Effect CheckCompound Check Compound Integrity & Concentration NoEffect->CheckCompound CheckCells Assess Cell Health & Target Expression CheckCompound->CheckCells Compound OK CompoundIssue Compound Issue Identified: Prepare Fresh Stock CheckCompound->CompoundIssue Issue Found CheckProtocol Review Assay Protocol & Parameters CheckCells->CheckProtocol Cells OK CellIssue Cell Issue Identified: Use New Culture CheckCells->CellIssue Issue Found ProtocolIssue Protocol Issue Identified: Optimize Assay CheckProtocol->ProtocolIssue Issue Found Redesign Redesign Experiment CheckProtocol->Redesign Protocol OK

Caption: Troubleshooting logic for a lack of effect.

References

troubleshooting (2S,3R)-LP99 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective BRD7 and BRD9 bromodomain inhibitor, (2S,3R)-LP99.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, hereafter referred to as LP99, is a potent and selective chemical probe that functions as an inhibitor of the bromodomain-containing proteins BRD7 and BRD9. These proteins are key components of the human SWI/SNF chromatin-remodeling complexes. LP99 selectively binds to the acetyl-lysine binding pockets of BRD7 and BRD9, preventing their interaction with acetylated histones. This disruption of chromatin binding interferes with the recruitment of the SWI/SNF complex to target gene promoters, leading to the modulation of gene transcription, including that of pro-inflammatory cytokines like Interleukin-6 (IL-6).[1][2]

Q2: What are the known binding affinities of LP99 for its primary targets, BRD7 and BRD9?

LP99 exhibits a higher binding affinity for BRD9 compared to BRD7. The dissociation constant (Kd) for BRD9 is approximately 99 nM, while for BRD7 it is approximately 909 nM.[2]

Q3: How selective is LP99? Are there known off-targets?

LP99 has been shown to be exquisitely selective for BRD7 and BRD9. In a broad selectivity panel profiling against 48 bromodomains, LP99 showed significant interaction only with BRD7 and BRD9.[1] However, as with any small molecule inhibitor, the potential for off-target effects at higher concentrations cannot be entirely ruled out. It is recommended to perform experiments using the lowest effective concentration and to include proper controls.

Q4: Is there a negative control compound available for LP99 experiments?

Yes, the enantiomer of LP99, this compound (also referred to as ent-LP99), is inactive against BRD9 and serves as an excellent negative control for experiments.[2] Utilizing this inactive enantiomer can help researchers distinguish specific on-target effects from potential off-target or non-specific cellular effects.[2]

Q5: At what concentration does LP99 typically show cellular activity?

Cellular activity of LP99 is typically observed in the low micromolar range. For instance, LP99 has been demonstrated to disrupt the interaction of BRD9 with chromatin at a concentration of 0.8 µM in Fluorescence Recovery After Photobleaching (FRAP) assays.[1][2] Cellular IC50 values for the disruption of BRD7/9 binding to histones are also in the low micromolar range.[2]

Q6: Is LP99 known to be cytotoxic?

LP99 has been reported to be non-toxic in U2OS cells at concentrations below 33 µM for up to 72 hours of exposure.[2] However, it is crucial to determine the cytotoxicity of LP99 in the specific cell line being used in your experiments, as effects can be cell-type dependent.

Troubleshooting Guide

Issue 1: I am observing a phenotype, but I am unsure if it is a specific on-target effect of LP99.

  • Question: How can I confirm that my observed cellular response is due to the inhibition of BRD7 and BRD9?

  • Answer: To validate that the observed phenotype is a direct result of BRD7/9 inhibition, you should perform the following control experiments:

    • Use the Inactive Enantiomer: Treat your cells with the inactive enantiomer, this compound, at the same concentration as active LP99. A specific on-target effect should only be observed with the active compound.[2]

    • Perform a Dose-Response Experiment: Titrate LP99 across a range of concentrations to establish a dose-dependent effect. On-target effects should correlate with the known cellular potency of LP99 (low micromolar range).

    • Target Engagement Assays: Directly measure the engagement of LP99 with BRD7 and BRD9 in your cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assay.[3]

    • Downstream Target Analysis: Assess the expression levels of known BRD7/9 target genes or proteins. Inhibition of BRD7/9 by LP99 should lead to changes in the expression of these downstream effectors.

Issue 2: My experimental results are inconsistent or have high background.

  • Question: What are the potential causes of high variability and background in my assays with LP99?

  • Answer: Inconsistent results can arise from several factors:

    • Compound Solubility and Stability: Ensure that LP99 is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and consistent across all conditions.

    • Cell Culture Conditions: Maintain consistent cell density, passage number, and overall cell health, as these can significantly impact experimental outcomes.

    • Assay-Specific Issues: For antibody-based assays like Western blotting or ChIP, suboptimal antibody performance or inconsistent sample processing can lead to high background. For enzymatic assays, ensure that the assay conditions are optimized and that LP99 is not interfering with the detection method.

Issue 3: I suspect off-target effects at the concentration of LP99 I am using.

  • Question: How can I investigate and mitigate potential off-target effects of LP99?

  • Answer: If you suspect off-target effects, consider the following strategies:

    • Lower the Concentration: Use the lowest effective concentration of LP99 that still produces the desired on-target phenotype, as determined by a dose-response curve.

    • Orthogonal Approaches: Use a secondary, structurally distinct BRD7/9 inhibitor to see if it recapitulates the same phenotype. This can help confirm that the effect is due to BRD7/9 inhibition and not an off-target activity unique to LP99's chemical scaffold.

    • Broad Off-Target Profiling: For in-depth investigation, consider profiling LP99 against a broad panel of targets, such as a kinome scan, to identify potential off-target interactions.

    • Negative Control Cell Line: If possible, use a cell line where BRD7 or BRD9 has been knocked out or knocked down. The effect of LP99 should be diminished in these cells if it is on-target.

Quantitative Data Summary

Table 1: Binding Affinity and Cellular Activity of LP99

ParameterTargetValueAssayReference
Dissociation Constant (Kd)BRD999 nMIsothermal Titration Calorimetry (ITC)[1][2]
Dissociation Constant (Kd)BRD7909 nMIsothermal Titration Calorimetry (ITC)[2]
Cellular Chromatin EngagementBRD90.8 µMFluorescence Recovery After Photobleaching (FRAP)[1][2]
Cellular IC50BRD7/9-Histone InteractionLow µM rangeNanoBRET[2]
Cytotoxicity (U2OS cells)->33 µMCell Viability Assay[2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of LP99 to BRD7 and/or BRD9 in intact cells by measuring changes in their thermal stability.

Methodology:

  • Cell Treatment: Culture your cells of interest to the desired confluency. Treat the cells with either vehicle (e.g., DMSO) or LP99 at the desired concentration for a specified period (e.g., 1-2 hours).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a specific lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble BRD7 and BRD9 in each sample by Western blotting using specific antibodies. A shift in the melting curve to a higher temperature in the LP99-treated samples indicates target stabilization upon binding.[3]

Protocol 2: NanoBRET™ Target Engagement Assay

Objective: To quantify the intracellular binding of LP99 to BRD7 or BRD9 in live cells.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a vector expressing a NanoLuc® luciferase-tagged BRD7 or BRD9 (the "donor") and a vector for a fluorescently labeled tracer that also binds to the target (the "acceptor").

  • Compound Treatment: Plate the transfected cells in a multi-well plate. Treat the cells with a serial dilution of LP99.

  • Signal Detection: Add the Nano-Glo® Live Cell detection reagent containing the substrate for NanoLuc® luciferase.

  • Measurement: Measure the bioluminescence (donor emission) and fluorescence (acceptor emission) signals using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor signal / donor signal). A decrease in the BRET ratio with increasing concentrations of LP99 indicates displacement of the tracer and, therefore, target engagement. This data can be used to determine an IC50 value for target binding in a cellular context.[3]

Protocol 3: Western Blotting for Downstream Target Modulation

Objective: To assess the effect of LP99 on the protein levels of known downstream targets of BRD7/9.

Methodology:

  • Cell Treatment: Treat your cells with various concentrations of LP99 or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the downstream target protein of interest and a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the relative change in protein expression upon LP99 treatment.

Visualizations

LP99_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LP99 LP99 BRD7_9 BRD7 / BRD9 (in SWI/SNF complex) LP99->BRD7_9 Inhibits Binding Acetylated_Histones Acetylated Histones BRD7_9->Acetylated_Histones Binds to Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Enables Target_Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Target_Gene_Transcription Regulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Target_Gene_Transcription->Pro_inflammatory_Cytokines Leads to Synthesis of

Caption: LP99 inhibits BRD7/9 binding to histones, affecting gene transcription.

Troubleshooting_Workflow Start Phenotype Observed with LP99 Is_Effect_Specific Is the effect specific? Start->Is_Effect_Specific Use_Inactive_Enantiomer Test with Inactive Enantiomer (this compound) Is_Effect_Specific->Use_Inactive_Enantiomer Yes Off_Target_Investigation Investigate Potential Off-Target Effects Is_Effect_Specific->Off_Target_Investigation No Dose_Response Perform Dose-Response Use_Inactive_Enantiomer->Dose_Response Target_Engagement_Assay Confirm Target Engagement (CETSA, NanoBRET) Dose_Response->Target_Engagement_Assay On_Target_Effect High Confidence On-Target Effect Target_Engagement_Assay->On_Target_Effect Lower_Concentration Lower LP99 Concentration Off_Target_Investigation->Lower_Concentration Orthogonal_Inhibitor Use Orthogonal Inhibitor Lower_Concentration->Orthogonal_Inhibitor Broad_Profiling Broad Target Profiling Orthogonal_Inhibitor->Broad_Profiling

References

Technical Support Center: (2S,3R)-LP99 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the cytotoxicity assessment of (2S,3R)-LP99. As the inactive enantiomer of the selective BRD7/9 bromodomain inhibitor (2R,3S)-LP99, this compound (also known as ent-LP99) is an essential negative control for validating on-target effects in your experiments.[1] This guide will help you troubleshoot unexpected results and ensure the rigorous interpretation of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cytotoxicity assays?

A1: this compound is the inactive stereoisomer of the potent BRD7 and BRD9 bromodomain inhibitor, (2R,3S)-LP99.[1] Its biological activity is highly dependent on its stereochemistry.[1] In cytotoxicity assays, this compound serves as a crucial negative control.[1] Ideally, it should not elicit a cytotoxic response, allowing researchers to confirm that the observed effects of the active enantiomer are due to specific inhibition of BRD7/9 and not off-target effects or compound-related artifacts.[1]

Q2: Is cytotoxicity an expected outcome for this compound?

A2: No, significant cytotoxicity is not an expected outcome for this compound at concentrations where its active enantiomer, (2R,3S)-LP99, shows on-target activity. The active inhibitor has been reported to be non-toxic at concentrations below 33 μM in U2OS cells.[2][3] Therefore, the inactive control should exhibit a minimal to negligible effect on cell viability.

Q3: My this compound negative control is showing cytotoxicity. What are the potential causes?

A3: Unexpected cytotoxicity in a negative control can stem from several sources:

  • Compound Purity and Integrity: The compound may have degraded or be contaminated with the active enantiomer or other cytotoxic impurities.

  • High Concentration: At very high concentrations, even relatively inert compounds can cause non-specific cytotoxicity.

  • Vehicle Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be present at a final concentration that is toxic to the cells.

  • Assay Interference: The compound may interfere with the cytotoxicity assay reagents, leading to false-positive results. For example, some compounds can directly reduce tetrazolium salts like MTT, independent of cellular metabolism.

  • Cell Line Sensitivity: The specific cell line being used might be unusually sensitive to the compound or its vehicle.

  • Contamination: Microbial (e.g., mycoplasma, bacteria, fungi) or chemical contamination in the cell culture can induce cell death.

Q4: There are conflicting reports about LP99 being a PI3K inhibitor. Could this explain unexpected cytotoxicity?

A4: The well-characterized and selective activity of LP99 is as a BRD7/9 bromodomain inhibitor.[2][3][4] While some preliminary reports on a compound named "LP99" suggested PI3K inhibitory activity, this appears to be distinct from the extensively validated BRD7/9 inhibitor and its inactive enantiomer. It is crucial to ensure you are referencing the correct compound and its established mechanism of action. The unexpected cytotoxicity of this compound is more likely due to the factors listed in Q3.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving issues when this compound exhibits unexpected cytotoxicity.

Problem Potential Cause Recommended Action
High cytotoxicity observed in this compound treated cells. Vehicle Toxicity Run a vehicle control experiment with varying concentrations of the solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration in your experiment is below this level (typically <0.5% for DMSO).
Compound Quality Verify the purity and integrity of your this compound stock. If possible, use a fresh batch of the compound. Consider analytical methods like HPLC to check for contamination with the active enantiomer.
High Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to identify a non-toxic working concentration.
Inconsistent or variable results across replicate wells. Pipetting Errors Calibrate your pipettes regularly. Ensure thorough mixing of cell suspensions and compound dilutions. Use reverse pipetting techniques for viscous solutions.
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension frequently to prevent settling.
Edge Effects To minimize evaporation from wells on the perimeter of the plate, fill these outer wells with sterile PBS or media and do not use them for experimental samples.
High background signal in control wells. Assay Interference Include a "compound-only" control (your highest concentration of this compound in cell-free media with the assay reagent). This will reveal if the compound directly reacts with the assay components. If interference is confirmed, consider an alternative cytotoxicity assay with a different detection principle (e.g., ATP-based luminescence assay instead of a colorimetric MTT assay).
Culture Contamination Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, confirmed-clean stock.

Data Presentation

Effective cytotoxicity assessment relies on clear and comparative data. Below is an example of how to structure your results.

Table 1: Expected Outcome of a Cytotoxicity Assay

CompoundConcentration (µM)Cell Viability (%)Standard Deviation
Vehicle Control (0.1% DMSO)01004.5
This compound (Negative Control) 198.25.1
1095.64.8
3092.15.5
(2R,3S)-LP99 (Active Compound)185.36.2
1052.15.9
3025.84.3
Positive Control (e.g., Doxorubicin)515.43.7

Experimental Protocols

Protocol: Resazurin-Based Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound alongside its active enantiomer.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a cell suspension at the desired concentration (e.g., 5,000-10,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, (2R,3S)-LP99, a positive control cytotoxic agent, and the vehicle (e.g., DMSO) in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentrations.

    • Include "vehicle-only" and "untreated" control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Addition and Incubation:

    • Prepare a resazurin solution in PBS or culture medium according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from a "media-only" control well.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Mandatory Visualizations

graphdot cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Healthy Cell Culture seed Seed cells in 96-well plate start->seed 1. Cell Plating adhere Overnight Incubation (Cell Adherence) seed->adhere prep_compounds Prepare Compound Dilutions - this compound (Negative Control) - (2R,3S)-LP99 (Active) - Vehicle Control - Positive Control adhere->prep_compounds 2. Compound Prep treat_cells Add Compounds to Cells adhere->treat_cells prep_compounds->treat_cells incubate_treat Incubate (e.g., 72 hours) treat_cells->incubate_treat 3. Exposure add_reagent Add Viability Reagent (e.g., Resazurin) incubate_treat->add_reagent 4. Detection incubate_reagent Incubate (2-4 hours) add_reagent->incubate_reagent read_plate Measure Signal (Fluorescence/Absorbance) incubate_reagent->read_plate analyze Calculate % Viability vs. Control read_plate->analyze 5. Analysis end End: Determine IC50 / Cytotoxicity Profile analyze->end

Caption: Experimental workflow for cytotoxicity assessment of this compound.

cluster_expected Expected On-Target Pathway cluster_unexpected Troubleshooting: Unexpected Off-Target Cytotoxicity LP99_active (2R,3S)-LP99 (Active Enantiomer) BRD9 BRD7/9 LP99_active->BRD9 Inhibits Chromatin Chromatin BRD9->Chromatin Binds to Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cytotoxicity Cell Viability Decrease Gene_Expression->Cytotoxicity LP99_inactive This compound (Inactive Enantiomer) LP99_inactive->BRD9 No significant binding Off_Target Unknown Off-Target (e.g., Kinase, Receptor) LP99_inactive->Off_Target Binds to? Signaling_Cascade Unintended Signaling Cascade Activation Off_Target->Signaling_Cascade Apoptosis Apoptosis Induction Signaling_Cascade->Apoptosis

Caption: Logical diagram of expected vs. unexpected cytotoxicity pathways.

References

Technical Support Center: Overcoming Resistance to (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with the novel compound (2S,3R)-LP99.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound?

A1: this compound is a novel synthetic small molecule hypothesized to be a potent and selective kinase inhibitor in the hypothetical "LP99 Signaling Pathway." It is designed to block the phosphorylation of the downstream effector protein LP-Kinase, which is crucial for cell proliferation and survival in specific cancer cell lines.

Q2: How is resistance to this compound defined and measured in vitro?

A2: In vitro resistance to this compound is characterized by a significant increase in the 50% inhibitory concentration (IC50) value in a cell line that was previously sensitive.[1][2] This is typically measured using cell viability assays, such as MTT or CellTiter-Glo®, and is often expressed as a "fold change" in IC50 between the resistant and the parental (sensitive) cell line.[1][2]

Q3: What are the common mechanisms that could lead to resistance to a kinase inhibitor like this compound?

A3: While specific mechanisms for this compound are under investigation, common resistance mechanisms to kinase inhibitors include:

  • Target alteration: Mutations in the kinase domain of the target protein that prevent the drug from binding effectively.

  • Bypass signaling: Activation of alternative signaling pathways that compensate for the inhibition of the primary target.[3]

  • Drug efflux: Increased expression of drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell.

  • Metabolic alterations: Changes in cellular metabolism that reduce the efficacy of the drug.

Q4: What is the difference between intrinsic and acquired resistance?

A4: Intrinsic resistance refers to the pre-existing ability of a cell line to resist the effects of a drug without prior exposure. Acquired resistance develops in response to drug treatment, where a previously sensitive cell population becomes resistant over time.[4]

Troubleshooting Guides

Problem 1: Higher than Expected IC50 Value in Parental Cell Line

Q: My IC50 value for this compound against the parental (sensitive) cell line is significantly higher than expected. What could be the cause?

A: Several factors could contribute to this discrepancy:

  • Experimental Variability: Ensure consistent and calibrated pipetting, as small errors in dispensing can significantly affect results.[5] Variations in cell seeding density can also impact the IC50 value.[6]

  • Compound Integrity: Verify the concentration and purity of your this compound stock solution. The compound may have degraded if not stored correctly or has undergone multiple freeze-thaw cycles.[6]

  • Cell Line Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase. Overly confluent or sparse cultures can respond differently to treatment.[6]

  • Assay Compatibility: Confirm that your chosen cell viability assay is compatible with your cell line and the mechanism of this compound. For instance, assays based on metabolic activity might be confounded if the compound alters cellular metabolism without directly affecting viability.[6]

Problem 2: High Variability Between Replicate Wells in Cell Viability Assays

Q: I am observing high variability in my cell viability assay results between replicate wells. What are the potential causes and solutions?

A: High variability can obscure the true effect of your compound. Here are common causes and solutions:

  • Uneven Cell Seeding: An inconsistent number of cells across wells will lead to variable results.[5] Ensure your cell suspension is homogenous before and during plating by gently mixing between pipetting.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can alter the concentration of reagents and affect cell growth.[5] To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or media.[5]

  • Inadequate Reagent Mixing: Ensure thorough but gentle mixing after adding reagents like MTT or CellTiter-Glo®.[5]

  • Contamination: Regularly test your cell cultures for mycoplasma contamination, which can affect cell health and response to treatment.[5]

Problem 3: Failure to Select for a Resistant Cell Line

Q: I have been passaging my cells with increasing concentrations of this compound, but I am not observing a significant increase in the IC50. Why might this be happening?

A: The development of drug-resistant cell lines can be a lengthy process with variable outcomes.[7] Here are some factors to consider:

  • Insufficient Drug Concentration or Exposure Time: The initial drug concentration might be too low to exert sufficient selective pressure. Conversely, a concentration that is too high may lead to widespread cell death without allowing for the emergence of resistant clones. The duration of exposure is also critical.

  • Method of Induction: There are different methods for inducing resistance, such as continuous exposure to escalating drug concentrations or pulsed treatments.[7] It may be necessary to try an alternative approach.

  • Cell Line Characteristics: Some cell lines may be less prone to developing resistance to a particular compound.

  • Stability of Resistance: If resistance is not stable, it may be lost when the drug is removed. It is important to periodically check the IC50 of the resistant population in the absence of the drug.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Change in Resistance
Parental Line AThis compound50-
Resistant Line AThis compound150030
Parental Line BThis compound75-
Resistant Line BThis compound225030

Table 2: Hypothetical Gene Expression Changes in Resistant Cell Lines

GeneFunctionParental Line (Relative Expression)Resistant Line (Relative Expression)
ABCB1Drug Efflux Pump1.015.2
LP-Kinase (T315I)Target (Mutant)0.025.0
Bypass-KinaseAlternative Pathway1.08.5

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[1]

  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line using a standard cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.[1]

  • Monitoring and Passaging: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in a medium with the same concentration of this compound.

  • Dose Escalation: Once the cells are growing robustly at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.[1]

  • Repeat Cycles: Repeat steps 3 and 4 for several months.

  • Confirmation of Resistance: Periodically determine the IC50 of the passaged cells to monitor the development of resistance. A significant increase in the IC50 compared to the parental cell line indicates the establishment of a resistant line.[2]

  • Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps for performing an MTT assay to determine the IC50 of this compound.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for a duration appropriate for the cell line and compound (typically 48-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression.

Protocol 3: Western Blot Analysis for LP-Kinase Phosphorylation

This protocol is for detecting changes in the phosphorylation of the hypothetical target, LP-Kinase, upon treatment with this compound.[9]

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated LP-Kinase (p-LP-Kinase) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total LP-Kinase.[11]

Visualizations

LP99_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Activates Upstream_Kinase Upstream_Kinase Adaptor_Protein->Upstream_Kinase Activates LP99_Target This compound Target (LP-Kinase) Upstream_Kinase->LP99_Target Phosphorylates Downstream_Effector Downstream_Effector LP99_Target->Downstream_Effector Phosphorylates This compound This compound This compound->LP99_Target Inhibits Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Translocates to Nucleus Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Drives Growth_Factor Growth_Factor Growth_Factor->Receptor Binds

Caption: Hypothetical this compound signaling pathway.

Resistance_Workflow Parental_Cells Parental Cell Line IC50_Initial Determine Initial IC50 Parental_Cells->IC50_Initial Low_Dose_Culture Culture with Low Dose (IC10-IC20) of this compound IC50_Initial->Low_Dose_Culture Monitor_Growth Monitor Growth and Passage Low_Dose_Culture->Monitor_Growth Dose_Escalation Increase Drug Concentration (1.5x - 2x) Monitor_Growth->Dose_Escalation Repeat_Cycles Repeat Culture and Escalation (Several Months) Dose_Escalation->Repeat_Cycles IC50_Check Periodically Check IC50 Repeat_Cycles->IC50_Check IC50_Check->Repeat_Cycles Resistance Not Significant Resistant_Line Established Resistant Cell Line IC50_Check->Resistant_Line Resistance Significant Characterization Mechanism of Resistance Studies Resistant_Line->Characterization

Caption: Experimental workflow for generating resistant cell lines.

Troubleshooting_Tree Start Unexpected Results with This compound Problem_Type What is the issue? Start->Problem_Type High_IC50 High IC50 in Parental Line Problem_Type->High_IC50 High IC50 Variability High Variability in Replicates Problem_Type->Variability High Variability No_Resistance Failure to Select for Resistance Problem_Type->No_Resistance No Resistance Check_Compound Verify Compound Integrity and Concentration High_IC50->Check_Compound Check_Cells Check Cell Health, Passage Number, Density High_IC50->Check_Cells Check_Assay Confirm Assay Compatibility High_IC50->Check_Assay Check_Plating Ensure Even Cell Seeding Variability->Check_Plating Edge_Effects Mitigate Edge Effects Variability->Edge_Effects Check_Reagents Ensure Proper Reagent Mixing Variability->Check_Reagents Adjust_Dose Optimize Drug Concentration No_Resistance->Adjust_Dose Change_Method Try Alternative Induction Method No_Resistance->Change_Method Check_Stability Assess Stability of Resistance No_Resistance->Check_Stability

Caption: Troubleshooting decision tree for in vitro resistance.

References

Technical Support Center: Refining (2S,3R)-LP99 Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in-vivo delivery of (2S,3R)-LP99.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in experimental results Animal-to-animal biological differences. Inconsistent dosing formulation or administration technique.Increase sample size to improve statistical power. Ensure animals are age and weight-matched.[1] Prepare fresh dosing solutions and standardize administration procedures using a detailed Standard Operating Procedure (SOP).[1]
Lack of therapeutic efficacy Poor pharmacokinetics (e.g., short half-life, rapid clearance). Low bioavailability and poor membrane permeability. The tested dose is too low.Conduct a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[1] Consider alternative delivery strategies or formulation modifications to enhance stability and permeability.[1] Perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental endpoint.
Precipitation of this compound in formulation Poor solubility of the compound in the chosen vehicle. The pH of the formulation is not optimal for solubility. The formulation temperature is too low.Perform solubility tests with various biocompatible solvents (e.g., DMSO, cyclodextrins). Adjust the pH of the vehicle to a physiologically tolerable range that improves solubility.[2] Ensure the formulation is at room temperature before injection.[2]
Animal distress or adverse reactions The vehicle or formulation is causing irritation or toxicity. The injection procedure is causing undue stress.Use biocompatible and sterile vehicles.[3] Ensure the pH and osmolality of the formulation are close to physiological levels.[2] Refine animal handling and injection techniques to minimize stress and discomfort.[3][4]
Inconsistent drug delivery to the target tissue Improper administration technique. The chosen route of administration is not optimal for reaching the target tissue.Ensure proper training on administration techniques (e.g., intravenous, intraperitoneal, subcutaneous).[3][4] Evaluate different administration routes to determine which provides the best biodistribution to the target tissue.

Frequently Asked Questions (FAQs)

1. What is the expected mechanism of action of this compound in vivo?

This compound is a selective inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.[5] By inhibiting the interaction of BRD7 and BRD9 with acetylated histones, LP99 can modulate gene expression.[5] In vitro studies have shown that LP99 can regulate the secretion of pro-inflammatory cytokines, such as IL-6, from cells stimulated with lipopolysaccharide (LPS).[5] Therefore, in vivo, this compound is expected to exert its effects by modulating chromatin structure and gene transcription, potentially leading to anti-inflammatory responses.

2. What are the key pharmacokinetic parameters to consider for this compound?

While specific pharmacokinetic data for this compound is not publicly available, researchers should aim to characterize the following key parameters to optimize in vivo delivery:

Parameter Description Implication for this compound Delivery
Maximum Concentration (Cmax) The highest concentration of the drug reached in the plasma.Helps determine if a therapeutic concentration is reached.
Time to Cmax (Tmax) The time at which Cmax is observed.Provides information on the rate of absorption.
Area Under the Curve (AUC) The total drug exposure over time.Reflects the overall bioavailability of the compound.
Half-life (t½) The time it takes for the drug concentration to decrease by half.A short half-life may require more frequent dosing or a modified-release formulation.[1]
Bioavailability (%) The fraction of the administered dose that reaches systemic circulation.Low bioavailability may necessitate higher doses or alternative administration routes.[1]

3. Which in vivo models are most relevant for studying the effects of this compound?

Given that LP99 has been shown to modulate the secretion of pro-inflammatory cytokines, animal models of inflammation would be highly relevant.[5] For example, a lipopolysaccharide (LPS)-induced inflammation model could be used to assess the anti-inflammatory effects of this compound in vivo. The choice of animal model should align with the specific research question and the therapeutic area of interest.

4. What are the initial steps for formulating this compound for in vivo use?

The initial step is to determine the solubility of this compound in various pharmaceutically acceptable vehicles. A common starting point for small molecules is to test solubility in solvents like dimethyl sulfoxide (B87167) (DMSO), followed by dilution in aqueous solutions such as saline or phosphate-buffered saline (PBS).[2] It is crucial to ensure the final concentration of the organic solvent is well-tolerated by the animals. Performing small-scale solubility and stability tests before preparing large batches of the formulation is highly recommended.[2]

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in an LPS-Induced Inflammation Mouse Model

Objective: To evaluate the in-vivo efficacy of this compound in reducing pro-inflammatory cytokine levels in a mouse model of acute inflammation.

Materials:

  • This compound

  • Sterile, biocompatible vehicle (e.g., 5% DMSO in saline)

  • Lipopolysaccharide (LPS)

  • 8-10 week old C57BL/6 mice

  • Sterile syringes and needles (27-30 gauge)

  • Equipment for blood collection and processing

  • ELISA kits for measuring IL-6 and TNF-alpha

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Dosing Formulation Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations with sterile saline. Ensure the final DMSO concentration is below 5%.

  • Animal Grouping: Randomly assign mice to the following groups (n=8-10 mice per group):

    • Vehicle control

    • LPS + Vehicle

    • LPS + this compound (low dose)

    • LPS + this compound (high dose)

  • Dosing: Administer the vehicle or this compound formulation to the respective groups via intraperitoneal (i.p.) injection.

  • Inflammation Induction: One hour after the treatment, induce inflammation by administering LPS (e.g., 1 mg/kg) via i.p. injection to the LPS-treated groups.

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 or 6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.

  • Cytokine Analysis: Process the blood to obtain serum. Measure the levels of IL-6 and TNF-alpha in the serum using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if this compound significantly reduces the levels of pro-inflammatory cytokines compared to the LPS + Vehicle group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization formulation Formulation Preparation acclimatization->formulation grouping Animal Grouping formulation->grouping dosing Dosing (Vehicle/LP99) grouping->dosing induction Inflammation Induction (LPS) dosing->induction sampling Sample Collection (Blood) induction->sampling elisa Cytokine Analysis (ELISA) sampling->elisa stats Statistical Analysis elisa->stats

Caption: Experimental workflow for in vivo assessment of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Signaling TLR4->NFkB Activates Chromatin Chromatin NFkB->Chromatin Modulates Gene Transcription Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Chromatin->Cytokines Leads to Expression BRD7_9 BRD7/9 BRD7_9->Chromatin Binds to Acetylated Histones LP99 This compound LP99->BRD7_9 Inhibits Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: Potential signaling pathway influenced by this compound.

References

minimizing variability in experiments with (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S,3R)-LP99. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective BRD7/9 bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the bromodomains of BRD7 and BRD9.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins.[4][5] By competitively binding to the acetyl-lysine binding pocket of BRD7 and BRD9, LP99 displaces these proteins from chromatin, thereby modulating the transcription of their target genes.[4][6] This has been shown to play a role in regulating the secretion of pro-inflammatory cytokines.[1][3]

Q2: What is the difference between this compound and (2R,3S)-LP99?

A2: Chirality is critical for the activity of LP99. (2R,3S)-LP99 is the active enantiomer that potently binds to BRD9.[7] In contrast, this compound is the inactive enantiomer and shows no detectable binding to BRD9.[7] Therefore, this compound serves as an excellent negative control in experiments to ensure that any observed effects are due to the specific inhibition of BRD7/9.

Q3: What are the initial signs of this compound degradation?

A3: Visual indicators of LP99 degradation can include a change in the color or clarity of a solution, or the formation of a precipitate.[8] A decrease in the expected biological activity in your experiments can also be an indirect indicator of degradation. For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential to detect and quantify degradation products.[8]

Q4: What are the best practices for storing this compound?

A4: To ensure long-term stability, this compound should be stored protected from light and at low temperatures. For solid compounds, storage at -20°C or -80°C is recommended. Stock solutions, typically dissolved in a suitable solvent like DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guides

Problem 1: No or weak activity of LP99 in a cell-based assay.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of LP99 for your specific cell line and assay. A broad range of concentrations (e.g., 0.1 µM to 30 µM) is a good starting point.[9]

  • Possible Cause 2: Compound degradation.

    • Solution: Prepare a fresh stock solution of LP99. Ensure proper storage conditions (protected from light, appropriate temperature) have been maintained.[10] HPLC analysis can be used to check the purity of the compound.[8]

  • Possible Cause 3: The biological readout is not sensitive to BRD7/9 inhibition in your cell model.

    • Solution: Confirm that the gene or pathway you are studying is regulated by BRD7 or BRD9 in your specific cellular context. This can be verified using siRNA or shRNA to knock down BRD7 or BRD9 and observing if the phenotype mimics the effect of LP99.[9]

  • Possible Cause 4: Poor cell permeability.

    • Solution: While LP99 is cell-permeable, uptake can vary between cell lines. Ensure the incubation time is sufficient.[9]

Problem 2: High background or off-target effects are observed.

  • Possible Cause 1: Inhibitor concentration is too high.

    • Solution: High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.[9]

  • Possible Cause 2: The observed phenotype is not due to BRD7/9 inhibition.

    • Solution: Always include the inactive enantiomer, this compound, as a negative control. A true on-target effect should not be observed with the negative control.[7][9]

  • Possible Cause 3: Cell line insensitivity or context-dependent effects.

    • Solution: Not all cell lines are equally sensitive to BRD7/9 inhibition. The transcriptional response can be highly context-dependent.[10] It is advisable to test a known sensitive cell line in parallel as a positive control.[10]

Quantitative Data

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Binding Affinity of LP99

TargetParameterValueAssay Type
BRD9Kd99 nMIsothermal Titration Calorimetry (ITC)
BRD7Kd909 nMIsothermal Titration Calorimetry (ITC)

Table 2: Cellular Activity of LP99

AssayCell LineTarget HistoneIC50
BRETHEK293H3.3Low micromolar
BRETHEK293H4Low micromolar

Table 3: Effect of LP99 on IL-6 Secretion in LPS-Stimulated THP-1 Cells

LP99 ConcentrationInhibition of IL-6 Expression
0 - 100 µMDose-dependent

Table 4: Impact of Storage Temperature on LP99 Stability over 30 Days

Storage Temperature (°C)Purity after 30 Days (%)Degradation (%)
25 (Room Temperature)85.214.6
497.12.7
-2099.50.3
-8099.80.0

Table 5: Impact of Light Exposure on LP99 Stability in Solution at 25°C for 24 Hours

Exposure ConditionPurity (%)Degradation (%)
Dark (Control)99.60.2
Ambient Lab Light92.37.5
Direct Sunlight65.734.1

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity

  • Objective: To determine the binding affinity (Kd) of LP99 to BRD7 and BRD9 bromodomains.

  • Materials:

    • Purified, recombinant BRD7 or BRD9 bromodomain protein.

    • This compound solid compound.

    • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • ITC instrument.

  • Methodology:

    • Sample Preparation: Dialyze the purified bromodomain protein against the ITC buffer. Dissolve LP99 in the same buffer. Precisely determine the concentrations of both protein and ligand.

    • ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the LP99 solution into the injection syringe.

    • Titration: Perform a series of small injections of the LP99 solution into the protein solution while monitoring the heat changes.

    • Data Analysis: Integrate the heat changes per injection and plot against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters, including the Kd.[11]

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement

  • Objective: To assess the ability of LP99 to disrupt the interaction between BRD7/9 and histones in living cells.

  • Materials:

    • HEK293 cells.

    • Expression plasmids: NanoLuc luciferase-tagged BRD7 or BRD9 (donor) and HaloTag-fused histone H3.3 or H4 (acceptor).

    • Transfection reagent.

    • This compound.

    • NanoBRET substrate (e.g., furimazine) and HaloTag ligand.

    • White, 96-well microplates.

    • Plate reader capable of measuring BRET.

  • Methodology:

    • Cell Culture and Transfection: Culture HEK293 cells and co-transfect with the donor and acceptor plasmids.

    • Compound Treatment: 24-48 hours post-transfection, treat the cells with a serial dilution of LP99.

    • BRET Measurement: Add the NanoBRET substrate and HaloTag ligand to the cells. Immediately measure luminescence at two wavelengths (e.g., 450 nm for the donor and >600 nm for the acceptor).

    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio upon LP99 treatment indicates inhibition of the BRD-histone interaction. Plot the normalized BRET ratio against the log of the LP99 concentration to determine the IC50 value.[4][7]

Protocol 3: IL-6 Secretion Assay in LPS-Stimulated THP-1 Cells

  • Objective: To investigate the effect of LP99 on the secretion of the pro-inflammatory cytokine IL-6.

  • Materials:

    • THP-1 human monocytic cell line.

    • Lipopolysaccharide (LPS).

    • This compound.

    • Cell culture medium and supplements.

    • ELISA kit for human IL-6.

  • Methodology:

    • Cell Culture and Stimulation: Culture THP-1 cells and stimulate with an optimal concentration of LPS (e.g., 100 ng/mL) to induce an inflammatory response.

    • Compound Treatment: Co-treat the cells with LPS and varying concentrations of LP99.

    • Supernatant Collection: After a suitable incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

    • ELISA: Quantify the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Plot the IL-6 concentration against the LP99 concentration to determine the dose-dependent inhibitory effect.[1]

Mandatory Visualizations

LP99_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Normal State cluster_2 With LP99 Treatment BRD79_active BRD7/9 AcetylatedHistone_active Acetylated Histone BRD79_active->AcetylatedHistone_active Binds to Gene Pro-inflammatory Gene AcetylatedHistone_active->Gene Activates Transcription_active Transcription Gene->Transcription_active LP99 LP99 BRD79_inactive BRD7/9 LP99->BRD79_inactive Inhibits Binding AcetylatedHistone_inactive Acetylated Histone Gene_inactive Pro-inflammatory Gene Transcription_inactive Transcription Inhibited Gene_inactive->Transcription_inactive

Caption: Mechanism of action of LP99 in inhibiting pro-inflammatory gene transcription.

Experimental_Workflow_BRET start Start prepare_plasmids Prepare Plasmids: - NanoLuc-BRD7/9 - HaloTag-Histone start->prepare_plasmids transfect Co-transfect HEK293 cells prepare_plasmids->transfect incubate Incubate 24-48h transfect->incubate treat Treat cells with LP99 (various concentrations) incubate->treat add_substrate Add NanoBRET™ Substrate & HaloTag® Ligand treat->add_substrate measure Measure Luminescence (Donor & Acceptor wavelengths) add_substrate->measure analyze Calculate BRET Ratio & Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the BRD7/9 BRET assay.

Signaling_Pathway_LP99 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation NFkB_nucleus NF-κB (in Nucleus) NFkB_activation->NFkB_nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_nucleus->Proinflammatory_Genes Activates BRD79 BRD7/9 BRD79->Proinflammatory_Genes Co-activates Cytokine_Secretion Cytokine Secretion Proinflammatory_Genes->Cytokine_Secretion LP99 LP99 LP99->BRD79 Inhibits

Caption: LP99 inhibits pro-inflammatory signaling by targeting BRD7/9.

References

issues with (2S,3R)-LP99 in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S,3R)-LP99. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and answering frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the inactive enantiomer of LP99, a selective inhibitor of the bromodomains of BRD7 and BRD9.[1] The active enantiomer, (2R,3S)-LP99, binds to the acetyl-lysine binding pockets of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.[1][2] This binding disrupts the interaction of these proteins with chromatin.[3][4] It is crucial to use the correct enantiomer for your experiments, as this compound shows no detectable binding to BRD9 and is therefore biologically inactive as a BRD7/9 inhibitor.[1][4]

Q2: Why is it important to use this compound in my experiments?

A2: this compound, also known as ent-LP99, serves as an ideal negative control to distinguish on-target effects of the active (2R,3S)-LP99 from potential off-target or non-specific activities.[1] By comparing the results of the active enantiomer with the inactive one, researchers can more confidently attribute the observed biological effects to the inhibition of BRD7 and BRD9.

Q3: Is this compound toxic to cells?

A3: The active enantiomer of LP99 has been shown to be non-toxic to U2OS cells at concentrations below 33 µM when treated for 24 and 72 hours.[3][4] Cytotoxicity can be cell-line dependent and should be determined empirically for your specific cell line of interest.

Q4: What are the known cellular effects of the active enantiomer of LP99?

A4: The active enantiomer of LP99 has been demonstrated to disrupt the binding of BRD7 and BRD9 to chromatin in cellular assays.[3] For example, it has been shown to inhibit the secretion of interleukin 6 (IL-6) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.[3] Additionally, preliminary studies in some cancer cell lines suggest it can have anti-proliferative, cytotoxic, and cytostatic effects.[5]

Troubleshooting Guide

Issue 1: I am not observing any biological effect with this compound in my cell line.

  • Possible Cause 1: Incorrect Enantiomer. You are using this compound, which is the inactive enantiomer and is not expected to have BRD7/9 inhibitory activity.[1][4]

    • Solution: For BRD7/9 inhibition studies, you must use the active (2R,3S)-LP99 enantiomer. This compound should be used as a negative control.

  • Possible Cause 2: Cell Line Insensitivity. The biological process you are studying may not be dependent on BRD7 or BRD9 in your specific cell line.

    • Solution: Confirm the expression of BRD7 and BRD9 in your cell line. Consider using a positive control cell line where the effects of BRD7/9 inhibition are well-characterized, such as U2OS or THP-1 cells.[3]

  • Possible Cause 3: Inadequate Compound Concentration or Treatment Duration. The concentration of the active LP99 may be too low, or the treatment time may be too short to elicit a response.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific assay and cell line.

Issue 2: I am observing high levels of cell death that are not consistent with published data.

  • Possible Cause 1: Off-Target Effects at High Concentrations. At very high concentrations, even specific inhibitors can exhibit off-target effects leading to cytotoxicity.

    • Solution: Determine the IC50 value for your cell line and use concentrations in the range of the IC50 for your experiments. Always include the inactive this compound as a control to see if the toxicity is on-target.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve LP99 (e.g., DMSO) may be at a toxic concentration.

    • Solution: Ensure the final concentration of the solvent in your cell culture media is low (typically ≤ 0.1%) and does not affect cell viability on its own. Run a vehicle-only control.

Issue 3: My results are inconsistent between experiments.

  • Possible Cause 1: Compound Stability. The stability of LP99 in your experimental conditions may be a factor.

    • Solution: Prepare fresh stock solutions of LP99 regularly and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Culture Conditions. Variations in cell passage number, confluency, or media composition can affect experimental outcomes.

    • Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.

Data Presentation

Table 1: IC50 Values of LP99 in Human Cancer Cell Lines [5]

Cell LineTissue of OriginIC50 (µM)
HCT116Colon Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
A549Lung Carcinoma10.8
U-87 MGGlioblastoma15.2
K562Chronic Myelogenous Leukemia> 50

Note: The stereochemistry of LP99 used in these studies was not specified, but it is likely the active (2R,3S)-enantiomer.

Experimental Protocols

1. Cell Viability (Resazurin-Based) Assay [5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of LP99 (e.g., 0.01 µM to 100 µM) or vehicle control (e.g., 0.1% DMSO) for 72 hours.

  • Reagent Addition: Add resazurin (B115843) solution to each well to a final concentration of 20 µg/mL and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.

2. Fluorescence Recovery After Photobleaching (FRAP) for BRD9 Chromatin Dissociation [1]

  • Cell Culture and Transfection: Plate U2OS cells on glass-bottom dishes. Transfect cells with a vector expressing GFP-tagged full-length human BRD9.

  • Compound Treatment: Treat the cells with either active LP99 (e.g., 1 µM), this compound (e.g., 1 µM), or a vehicle control for 2 hours.

  • Image Acquisition:

    • Perform FRAP experiments on a confocal microscope with a live-cell chamber.

    • Acquire 5 pre-bleach images.

    • Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

3. IL-6 Secretion Assay in THP-1 Cells [1]

  • Cell Culture: Culture THP-1 cells in appropriate media.

  • Compound Treatment: Pre-treat the cells with various concentrations of active LP99 or this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6 hours to induce IL-6 secretion.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available human IL-6 ELISA kit, following the manufacturer's instructions.

Visualizations

LP99_Signaling_Pathway cluster_nucleus Nucleus cluster_extracellular BRD7_BRD9 BRD7/BRD9 SWI_SNF SWI/SNF Complex BRD7_BRD9->SWI_SNF part of Chromatin Acetylated Chromatin SWI_SNF->Chromatin binds to Gene_Expression Gene Expression (e.g., IL-6) Chromatin->Gene_Expression regulates LP99 (2R,3S)-LP99 LP99->BRD7_BRD9 inhibits binding Inactive_LP99 This compound

Caption: Proposed mechanism of action for LP99 enantiomers.

Troubleshooting_Workflow Start No biological effect observed Check_Enantiomer Are you using (2R,3S)-LP99? Start->Check_Enantiomer Use_Active Use (2R,3S)-LP99 for activity. Use this compound as control. Check_Enantiomer->Use_Active No Check_Cell_Line Is the cell line sensitive? Check_Enantiomer->Check_Cell_Line Yes Problem_Solved Problem Resolved Use_Active->Problem_Solved Use_Positive_Control Use a known sensitive cell line (e.g., U2OS, THP-1). Check_Cell_Line->Use_Positive_Control No Optimize_Conditions Optimize concentration and treatment time. Check_Cell_Line->Optimize_Conditions Yes Use_Positive_Control->Problem_Solved Optimize_Conditions->Problem_Solved

References

Technical Support Center: Optimizing (2S,3R)-LP99 Concentration for ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the BRD9/BRD7 inhibitor, LP99, for Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.

Important Note on (2S,3R)-LP99: Initial research indicates that the (2S,3R) enantiomer of LP99 is the inactive form of the molecule. The active inhibitor of BRD9 and BRD7 is commonly referred to as LP99. This guide will proceed with the optimization strategy for the active LP99, and will address the use of the inactive this compound as a critical experimental control.

Frequently Asked Questions (FAQs)

Q1: What is LP99 and what is its mechanism of action?

LP99 is a potent and selective small molecule inhibitor of the bromodomain-containing proteins BRD9 and BRD7.[1] These proteins are components of the human SWI/SNF chromatin-remodeling complex.[1] LP99 functions by binding to the acetyl-lysine binding pocket of BRD9 and BRD7, which prevents their interaction with acetylated histones. This disruption modulates the transcription of downstream target genes.[1]

Q2: Why is it important to optimize the concentration of LP99 for ChIP-seq?

Optimizing the concentration of any small molecule inhibitor is crucial to ensure that the observed effects are due to the specific inhibition of the target (on-target effects) and not due to non-specific or toxic effects (off-target effects). For ChIP-seq, an optimal concentration will effectively displace the target protein (e.g., BRD9) from its chromatin binding sites without causing widespread changes in chromatin structure or cell death that could confound the results.

Q3: What is the expected outcome of a successful ChIP-seq experiment with LP99?

A successful ChIP-seq experiment with an optimized concentration of LP99 should demonstrate a significant reduction in the enrichment of BRD9 at its target genomic loci compared to a vehicle-treated control.[2] This indicates successful displacement of BRD9 from chromatin by the inhibitor.

Q4: How can I confirm that the effects I see are specific to LP99's inhibition of BRD9/BRD7?

To ensure the observed effects are on-target, it is essential to include the inactive enantiomer, this compound, as a negative control in your experiments. A true on-target effect will be observed with the active LP99 but not with its inactive counterpart.[3] Additionally, you can perform downstream analysis, such as RT-qPCR or Western blotting, to verify changes in the expression of known BRD9 target genes (e.g., MYC).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No change in BRD9 binding after LP99 treatment Suboptimal LP99 Concentration: The concentration of LP99 may be too low to effectively displace BRD9 from chromatin.Perform a dose-response experiment to determine the optimal concentration. Start with a range from 0.1 µM to 10 µM.[2][3]
Insufficient Treatment Time: The incubation time with LP99 may not be long enough for the inhibitor to exert its effect.Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.[2]
Poor Cell Permeability of LP99: The compound may not be efficiently entering the cells.While LP99 has shown cellular efficacy, permeability can be cell-type dependent. If suspected, consider alternative delivery methods or ensure proper dissolution of LP99.
Inactive LP99: The LP99 stock may have degraded.Ensure proper storage of the compound (typically at -20°C or -80°C in DMSO) and use a fresh aliquot.[4]
High background in ChIP-seq data LP99-induced Cytotoxicity: High concentrations of LP99 may be causing cell death and non-specific DNA fragmentation.Determine the cytotoxic concentration of LP99 for your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your ChIP-seq experiments.[3] LP99 has been shown to be non-toxic in U2OS cells at concentrations below 33 µM for up to 72 hours.[3]
General ChIP-seq Issues: Problems with cross-linking, chromatin shearing, antibody quality, or washing steps can all contribute to high background.Refer to standard ChIP-seq troubleshooting guides. Ensure optimal chromatin fragmentation (200-700 bp), use a ChIP-validated antibody for BRD9, and perform stringent washes.[2]
Low yield of immunoprecipitated DNA Loss of Target Protein: LP99 treatment may lead to the degradation of BRD9.Perform a Western blot to assess BRD9 protein levels after LP99 treatment. If protein levels are significantly reduced, a shorter treatment time may be necessary.
General ChIP-seq Issues: Insufficient starting material, inefficient immunoprecipitation, or poor DNA recovery.Increase the initial cell number, optimize the antibody concentration, and ensure efficient elution and DNA purification steps.

Quantitative Data Summary

The following table summarizes key quantitative data for LP99 to aid in experimental design.

Parameter Value Assay Type Cell Line Notes
Cellular IC50 Low micromolar rangeDisruption of BRD7/9 binding to histones-Indicates the concentration for 50% inhibition of cellular activity.[3]
Cytotoxicity Non-toxic below 33 µMCell viability assayU2OSTested for up to 72 hours.[3]
Recommended Starting Concentration for ChIP-seq Optimization 0.1 - 10 µM-Cell-type dependentBased on general recommendations for similar inhibitors and cellular activity data.[2][3]
Recommended Treatment Time for ChIP-seq Optimization 4 - 24 hours-Cell-type dependentAllows for sufficient time to observe effects on chromatin binding.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of LP99 using a Dose-Response Experiment

This protocol outlines the steps to identify the optimal, non-toxic concentration of LP99 that effectively modulates the expression of a known BRD9 target gene (e.g., MYC) using RT-qPCR.

  • Cell Seeding: Plate the cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.

  • LP99 Treatment: Prepare a serial dilution of active LP99 and the inactive this compound in cell culture medium. A common starting range is from 0.1 µM to 30 µM.[3] Include a vehicle-only control (e.g., DMSO).

  • Incubation: Treat the cells with the different concentrations of LP99, inactive control, and vehicle for a predetermined time (e.g., 24 hours).

  • RNA Extraction and RT-qPCR:

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Quantify the relative expression of a known BRD9 target gene (e.g., MYC) and a housekeeping gene using qPCR.

  • Data Analysis: Analyze the qPCR data to determine the concentration of LP99 that results in the desired change in target gene expression without significant cytotoxicity (as determined by a parallel cell viability assay).

Protocol 2: ChIP-seq Protocol with Optimized LP99 Concentration

This protocol describes the key steps for performing a ChIP-seq experiment after treating cells with the optimized concentration of LP99.

  • Cell Treatment: Treat cells with the optimized concentration of active LP99, the same concentration of inactive this compound, and a vehicle control for the optimized duration.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-700 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with a ChIP-grade anti-BRD9 antibody. Include a negative control IgG immunoprecipitation.

    • Capture the antibody-chromatin complexes with Protein A/G beads.

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound material.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA, and perform high-throughput sequencing.

Visualizations

LP99_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_treatment LP99 Treatment BRD9 BRD9/BRD7 AcetylatedHistones Acetylated Histones BRD9->AcetylatedHistones Binds to TargetGene Target Gene (e.g., MYC) BRD9->TargetGene Regulates Chromatin Chromatin Transcription Transcription TargetGene->Transcription LP99 LP99 (Active Inhibitor) LP99->BRD9 Inhibits Binding LP99_inactive This compound (Inactive Control)

Caption: Mechanism of action of LP99 in inhibiting BRD9/BRD7 binding to acetylated histones.

Optimization_Workflow cluster_prep Phase 1: Optimization cluster_chip Phase 2: ChIP-seq A Dose-Response Experiment (LP99 & Inactive Control) B Cell Viability Assay A->B C RT-qPCR for Target Gene (e.g., MYC) A->C D Determine Optimal Concentration & Treatment Time B->D C->D E Cell Treatment with Optimized LP99 Concentration D->E Proceed with Optimized Conditions F ChIP using anti-BRD9 antibody E->F G Library Preparation & Sequencing F->G H Data Analysis: Peak Calling & Differential Binding G->H

Caption: Experimental workflow for optimizing LP99 concentration for ChIP-seq.

Troubleshooting_Logic cluster_solutions1 Troubleshooting No Change cluster_solutions2 Troubleshooting High Background cluster_solutions3 Troubleshooting Low Yield Start ChIP-seq Experiment with LP99 Problem Problem Encountered? Start->Problem NoChange No change in BRD9 binding Problem->NoChange Yes HighBg High background Problem->HighBg Yes LowYield Low DNA yield Problem->LowYield Yes Success Successful Experiment Problem->Success No Sol1a Optimize Concentration (Dose-Response) NoChange->Sol1a Sol1b Optimize Treatment Time (Time-Course) NoChange->Sol1b Sol1c Check LP99 Activity NoChange->Sol1c Sol2a Assess Cytotoxicity (Cell Viability Assay) HighBg->Sol2a Sol2b Optimize ChIP Protocol (Washes, etc.) HighBg->Sol2b Sol3a Check BRD9 Protein Levels (Western Blot) LowYield->Sol3a Sol3b Optimize ChIP Protocol (Cell number, IP) LowYield->Sol3b

Caption: Logical flow for troubleshooting common issues in LP99 ChIP-seq experiments.

References

Validation & Comparative

Unveiling the Selectivity of (2S,3R)-LP99: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of epigenetics and drug discovery, the selective inhibition of bromodomains is a critical area of investigation. This guide provides a comprehensive comparison of the BRD7 and BRD9 bromodomain inhibitor, (2S,3R)-LP99, against other notable alternatives. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document aims to equip scientists with the necessary information to make informed decisions for their research.

This compound has emerged as a valuable chemical probe for elucidating the biological functions of BRD7 and BRD9, which are integral components of the human SWI/SNF chromatin-remodeling complexes.[1][2] Its utility is significantly enhanced by the availability of its inactive enantiomer, which serves as a crucial negative control to validate on-target effects.[2][3]

Comparative Selectivity and Potency

To provide a clear and objective comparison, the following table summarizes the binding affinities and selectivity of this compound and its alternatives against their primary targets, BRD7 and BRD9.

CompoundTargetAssay TypeMetricValueSelectivity ProfileInactive Control
(2R,3S)-LP99 BRD9ITCKd99 nM[4]Highly selective for BRD7/9 over a panel of 48 other bromodomains.[4][5]This compound (enantiomer)[2][3]
BRD7ITCKd909 nM[4]
I-BRD9 BRD9TR-FRETpIC507.3[6]>700-fold selective over the BET family and >70-fold over a panel of 34 other bromodomains.[6][7]Not specified
BRD7DiscoveRxKd380 nM[8]
BI-9564 BRD9ITCKd14 nM[9][10]Selective for BRD9/7 over 48 other bromodomains, 324 kinases, and 55 GPCRs.BI-6354[5][10]
BRD7ITCKd239 nM[9][10]
TP-472 BRD9ITCKd33 nM[11]>30-fold selective for BRD9 over other bromodomains except BRD7.[11]TP-472N[11]
BRD7ITCKd340 nM[11]

Signaling Pathway of BRD7/9 Inhibition

The primary mechanism of action for LP99 and similar inhibitors involves the competitive binding to the acetyl-lysine binding pocket of BRD7 and BRD9. This prevents their association with acetylated histones on chromatin, thereby modulating gene expression.[2] One of the well-documented downstream effects is the inhibition of pro-inflammatory cytokine secretion, such as Interleukin-6 (IL-6), upon stimulation with lipopolysaccharide (LPS).[1]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade TLR4->Signaling_Cascade NF-kB_Activation NF-kB Activation Signaling_Cascade->NF-kB_Activation NF-kB NF-kB NF-kB_Activation->NF-kB Gene_Transcription Pro-inflammatory Gene Transcription NF-kB->Gene_Transcription Chromatin Chromatin Acetylated_Histones Acetylated Histones Chromatin->Acetylated_Histones BRD7_9 BRD7/9 Acetylated_Histones->BRD7_9 binding BRD7_9->Gene_Transcription promotes LP99 This compound LP99->BRD7_9 inhibits IL6_mRNA IL-6 mRNA Gene_Transcription->IL6_mRNA IL6_Secretion IL-6 Secretion IL6_mRNA->IL6_Secretion translation and secretion

Figure 1: Simplified signaling pathway of BRD7/9 inhibition by this compound.

Experimental Protocols

The validation of selectivity and potency for compounds like this compound relies on a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and TΔS) of an inhibitor to its target protein.

Methodology:

  • Prepare a solution of the purified target bromodomain protein (e.g., 10-50 µM) in ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • Load the protein solution into the sample cell of the microcalorimeter.

  • Prepare a solution of the inhibitor (e.g., 100-500 µM) in the same ITC buffer.

  • Load the inhibitor solution into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of automated injections of the inhibitor into the protein solution.

  • Record the heat changes associated with each injection.

  • Analyze the data by fitting it to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Differential Scanning Fluorimetry (DSF)

Objective: To assess the thermal stability of a protein in the presence and absence of a ligand, providing an indication of binding.

Methodology:

  • Prepare a solution of the target bromodomain protein (e.g., 2 µM) in DSF buffer.

  • Add the test compound to a final concentration (e.g., 10 µM).

  • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

  • Place the samples in a 96-well plate.

  • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant shift in Tm in the presence of the compound indicates binding.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To measure the mobility of a fluorescently tagged protein in live cells, which can be used to assess its interaction with chromatin.

Methodology:

  • Transfect cells (e.g., U2OS) with a plasmid encoding the fluorescently tagged bromodomain protein (e.g., GFP-BRD9).

  • Treat the cells with the inhibitor or vehicle control.

  • Use a high-intensity laser to photobleach the fluorescence in a defined region of interest (ROI) within the nucleus.

  • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Analyze the fluorescence recovery curve to determine the mobile fraction and the half-time of recovery. A faster recovery indicates that the protein is less tightly bound to chromatin.[2]

Experimental Workflow for Validating On-Target Effects

A critical aspect of using chemical probes is to ensure that the observed cellular effects are a direct result of inhibiting the intended target. The availability of an inactive control is paramount for this validation.

cluster_0 Initial Characterization cluster_1 Cellular Assays cluster_2 On-Target Validation Biophysical_Assays Biophysical Assays (ITC, DSF) Determine_Binding Determine Binding Affinity and Selectivity Biophysical_Assays->Determine_Binding Cell_Based_Assays Cell-Based Assays (FRAP, BRET, Phenotypic) Determine_Binding->Cell_Based_Assays Dose_Response Dose-Response with Active Compound Cell_Based_Assays->Dose_Response Parallel_Treatment Parallel Treatment Dose_Response->Parallel_Treatment Active_Compound Active Compound ((2R,3S)-LP99) Parallel_Treatment->Active_Compound Inactive_Control Inactive Control (this compound) Parallel_Treatment->Inactive_Control Vehicle_Control Vehicle Control (DMSO) Parallel_Treatment->Vehicle_Control Compare_Results Compare Results Active_Compound->Compare_Results Inactive_Control->Compare_Results Vehicle_Control->Compare_Results On_Target_Effect On-Target Effect Confirmed Compare_Results->On_Target_Effect Phenotype observed only with active compound

Figure 2: Experimental workflow for validating the on-target effects of this compound.

References

Data Presentation: Quantitative Comparison of BRD9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of (2S,3R)-LP99 and Other BRD9 Inhibitors for Researchers, Scientists, and Drug Development Professionals.

In the landscape of epigenetic research, Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target. As a component of the SWI/SNF chromatin remodeling complex, BRD9 plays a crucial role in gene regulation, and its dysregulation is implicated in various diseases, including cancer. This guide provides an objective comparison of this compound with other notable BRD9 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

The following tables summarize the key quantitative data for this compound and other well-characterized BRD9 inhibitors, offering a direct comparison of their potency and selectivity.

Table 1: Binding Affinity and Inhibitory Potency of BRD9 Inhibitors

InhibitorTarget(s)Assay TypeParameterValueReference(s)
This compound BRD7/BRD9 ITC Kd (BRD9) 99 nM [1]
TR-FRET IC50 (BRD9) 325 nM [2]
NanoBRET IC50 (BRD9-H3.3) 5.1 µM
NanoBRET IC50 (BRD9-H4) 6.2 µM
(2R,3S)-LP99 (inactive enantiomer)-ITCKd (BRD9)No detectable binding[1]
I-BRD9 BRD9 TR-FRET pIC50 (BRD9) 7.3 [3]
NanoBRET pIC50 (BRD9) 6.8
BI-9564 BRD9 ITC Kd (BRD9) 14 nM [4]
AlphaScreen IC50 (BRD9) 75 nM [5]
BI-7273 BRD7/BRD9 AlphaScreen IC50 (BRD9) 19 nM [3]

Table 2: Selectivity Profile of BRD9 Inhibitors

InhibitorSelectivity HighlightReference(s)
This compound Selective for BRD7/9 over a panel of 48 bromodomains.[1]
I-BRD9 >700-fold selective for BRD9 over the BET family and >200-fold over BRD7.[3]
BI-9564 Highly selective for BRD9, with lower affinity for BRD7.[4]
BI-7273 Potent dual inhibitor of BRD9 and BRD7.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a thermodynamic profile of the binding event.

Protocol:

  • Sample Preparation:

    • Dialyze the purified BRD9 protein and the inhibitor against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.[7]

    • Determine the precise concentrations of the protein and inhibitor. A typical starting concentration is 10-20 µM for the protein in the sample cell and 100-200 µM for the inhibitor in the syringe.[7]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the sample cell.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat per injection.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[8]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay used to measure the binding of an inhibitor to its target protein.

Protocol:

  • Reagents:

    • Terbium (Tb)-labeled donor (e.g., anti-GST antibody).

    • Dye-labeled acceptor (e.g., a fluorescently labeled ligand or peptide).

    • GST-tagged BRD9 protein.

    • Biotinylated histone peptide substrate.

  • Assay Procedure:

    • In a 384-well plate, incubate the inhibitor at various concentrations with GST-BRD9 and the biotinylated histone peptide in the assay buffer.

    • Add the Tb-labeled anti-GST antibody (donor) and streptavidin-labeled acceptor.

    • After incubation, measure the TR-FRET signal using a plate reader with appropriate filters for donor and acceptor emission.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures inhibitor binding to a target protein within intact cells.

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding a NanoLuc®-BRD9 fusion protein.

  • Assay Procedure:

    • Add the NanoBRET™ tracer, which binds to BRD9, to the cells.

    • Add varying concentrations of the test inhibitor.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

  • Measurement:

    • Measure the bioluminescence (donor) and fluorescence (acceptor) signals using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

    • Plot the ratio against the inhibitor concentration to determine the cellular IC50 value.[10]

Mandatory Visualization

BRD9 Signaling Pathway

BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. It recognizes acetylated lysine (B10760008) residues on histones, leading to changes in chromatin structure and gene expression. BRD9 has been shown to regulate the expression of genes involved in inflammation, cell cycle, and oncogenesis.[11][12]

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Histones Acetylated Histones BRD9 BRD9 Histones->BRD9 recognizes ncBAF ncBAF Complex BRD9->ncBAF incorporates into Chromatin Chromatin Remodeling ncBAF->Chromatin Gene Gene Expression (e.g., IL-6, MYC, NFE2L2) Chromatin->Gene Inflammation Inflammation Gene->Inflammation CellCycle Cell Cycle Progression Gene->CellCycle Oncogenesis Oncogenesis Gene->Oncogenesis LP99 LP99 LP99->BRD9 I_BRD9 I-BRD9 I_BRD9->BRD9 BI_9564 BI-9564 BI_9564->BRD9

Caption: BRD9 signaling pathway and points of inhibition.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

The following diagram illustrates the typical workflow for an ITC experiment to determine the binding affinity of an inhibitor to BRD9.

ITC_Workflow start Start prep 1. Sample Preparation - Purify BRD9 protein - Prepare inhibitor solution - Dialyze both in identical buffer start->prep setup 2. Instrument Setup - Set temperature - Load BRD9 into cell - Load inhibitor into syringe prep->setup titration 3. Titration - Inject inhibitor into cell - Measure heat change setup->titration analysis 4. Data Analysis - Integrate heat peaks - Fit to binding model titration->analysis results Results: K_d, ΔH, n analysis->results end_node End results->end_node

Caption: Workflow for Isothermal Titration Calorimetry.

Logical Relationship: Inhibitor Selectivity

This diagram illustrates the differing selectivity profiles of the compared BRD9 inhibitors.

Inhibitor_Selectivity cluster_inhibitors Inhibitors BRD9 BRD9 BRD7 BRD7 BET BET Family (BRD2, BRD3, BRD4) LP99 LP99 LP99->BRD9 High Affinity LP99->BRD7 Moderate Affinity I_BRD9 I-BRD9 I_BRD9->BRD9 High Affinity I_BRD9->BRD7 Low Affinity I_BRD9->BET Very Low Affinity BI_9564 BI-9564 BI_9564->BRD9 High Affinity BI_9564->BRD7 Low Affinity

Caption: Selectivity profiles of BRD9 inhibitors.

References

A Tale of Two Targets: A Comparative Guide to the BRD7/9 Selective Inhibitor (2S,3R)-LP99 and Pan-BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target for therapeutic intervention in cancer and inflammatory diseases. While pan-BET inhibitors, targeting BRD2, BRD3, and BRD4, have shown promise, their clinical advancement has been frequently hampered by on-target toxicities. This has spurred the development of more selective agents. This guide provides a detailed comparison of the novel, potent, and selective BRD7/9 bromodomain inhibitor, (2S,3R)-LP99, with traditional pan-BET inhibitors, offering insights into their distinct mechanisms of action, cellular effects, and potential therapeutic applications.

At a Glance: Key Differences in Targeting Strategy

The fundamental distinction between this compound and pan-BET inhibitors lies in their target selectivity. Pan-BET inhibitors broadly target the bromodomains of BRD2, BRD3, and BRD4, proteins that are key regulators of oncogenes like MYC.[1][2] In contrast, this compound is the first-in-class selective inhibitor of the bromodomains of BRD7 and BRD9, which are components of distinct SWI/SNF chromatin remodeling complexes, namely PBAF and ncBAF, respectively.[3] This divergence in targets leads to different downstream biological effects and potentially a more favorable therapeutic window for selective inhibitors.

Mechanism of Action: A Divergence in Cellular Pathways

Pan-BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, displacing them from chromatin.[1][4] This leads to the transcriptional suppression of key genes involved in cell proliferation and survival, most notably the MYC oncogene.[2][5]

dot

cluster_pan_bet Pan-BET Inhibitor Action pan_bet Pan-BET Inhibitors (e.g., JQ1, OTX015) brd234 BRD2, BRD3, BRD4 pan_bet->brd234 inhibit myc MYC Oncogene pan_bet->myc downregulates apoptosis Apoptosis pan_bet->apoptosis induces acetylated_histones Acetylated Histones brd234->acetylated_histones bind to brd234->myc activate transcription of proliferation Cell Proliferation myc->proliferation drives myc->apoptosis suppresses

Figure 1: Simplified signaling pathway of pan-BET inhibitors.

This compound, on the other hand, selectively binds to the bromodomains of BRD7 and BRD9.[6] These proteins are integral components of the PBAF and ncBAF chromatin remodeling complexes, respectively.[3] The functions of BRD7 and BRD9 are context-dependent and can include both tumor-suppressive and oncogenic roles. For instance, BRD7 has been implicated in the p53 tumor suppressor pathway, while BRD9 is crucial for the proliferation of certain cancers.[7][8] Inhibition of BRD7/9 by this compound has been shown to modulate inflammatory responses, such as inhibiting the secretion of IL-6 in monocytic cells.[6]

dot

cluster_lp99 This compound Action lp99 This compound brd79 BRD7 / BRD9 lp99->brd79 selectively inhibits inflammation Inflammatory Response lp99->inflammation suppresses swisnf PBAF / ncBAF Complexes brd79->swisnf are components of chromatin Chromatin Remodeling swisnf->chromatin mediates gene_expression Target Gene Expression (e.g., IL-6) chromatin->gene_expression regulates gene_expression->inflammation modulates

Figure 2: Mechanism of action for the BRD7/9 inhibitor this compound.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for this compound and representative pan-BET inhibitors.

Table 1: Biochemical Activity of this compound and Pan-BET Inhibitors

InhibitorTarget(s)Assay TypeKd (nM)IC50 (nM)Reference(s)
This compound BRD9ITC99-
BRD7ITC909-
(+)-JQ1 Pan-BET (BRD2, BRD3, BRD4)AlphaScreen-BRD4(BD1): 77, BRD4(BD2): 33[9]
OTX015 Pan-BET (BRD2, BRD3, BRD4)--Median IC50 in B-cell lymphomas: 240[5]
I-BET762 Pan-BET (BRD2, BRD3, BRD4)---[10]

Table 2: Cellular Activity of this compound and Pan-BET Inhibitors

InhibitorCell LineAssayEffectConcentrationReference(s)
This compound THP-1 (monocytic)ELISAInhibition of IL-6 secretionDose-dependent[6]
(+)-JQ1 Various Cancer Cell LinesProliferation/ApoptosisInduces cell cycle arrest and apoptosisVaries by cell line[11]
OTX015 B-cell lymphoma cell linesMTT AssayAnti-proliferativeMedian IC50: 240 nM[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

dot

start Start prep_protein Prepare purified BRD7/9 protein solution start->prep_protein prep_lp99 Prepare this compound solution in matched buffer start->prep_lp99 load_itc Load protein into sample cell and LP99 into syringe prep_protein->load_itc prep_lp99->load_itc equilibrate Equilibrate to experimental temperature load_itc->equilibrate titrate Titrate LP99 into protein solution equilibrate->titrate measure_heat Measure heat change (ΔH) after each injection titrate->measure_heat measure_heat->titrate Repeat injections analyze Analyze data to determine Kd, n, ΔS measure_heat->analyze After saturation end End analyze->end

Figure 3: Workflow for Isothermal Titration Calorimetry (ITC).

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound to the bromodomains of BRD7 and BRD9.

Methodology:

  • Sample Preparation: Purified recombinant BRD7 or BRD9 bromodomain protein is dialyzed extensively against the experimental buffer. This compound is dissolved in the same final dialysis buffer to minimize heats of dilution.[12]

  • ITC Experiment: The protein solution is loaded into the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.[13]

  • Titration: A series of small, precise injections of the inhibitor solution are made into the protein solution while the temperature is held constant.[13]

  • Data Acquisition: The heat released or absorbed during the binding interaction after each injection is measured.[13]

  • Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[13]

Cellular Target Engagement using NanoBRET™ Assay

dot

start Start transfect Transfect cells with NanoLuc-BET fusion vector start->transfect plate_cells Plate transfected cells transfect->plate_cells add_inhibitor Add test inhibitor (this compound or pan-BET) plate_cells->add_inhibitor add_tracer Add fluorescent tracer add_inhibitor->add_tracer incubate Incubate to reach binding equilibrium add_tracer->incubate add_substrate Add Nano-Glo® substrate incubate->add_substrate read_bret Measure BRET signal (donor and acceptor emission) add_substrate->read_bret analyze Calculate BRET ratio and determine IC50 read_bret->analyze end End analyze->end

Figure 4: Experimental workflow for the NanoBRET™ target engagement assay.

Objective: To quantify the engagement of this compound or pan-BET inhibitors with their respective target proteins in live cells.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are transfected with a plasmid encoding the target BET protein (e.g., BRD9 or BRD4) fused to NanoLuc® luciferase.[14][15]

  • Compound and Tracer Addition: Transfected cells are plated and treated with serial dilutions of the test inhibitor. A cell-permeable fluorescent tracer that binds to the target bromodomain is then added.[6][16]

  • Equilibration: The cells are incubated to allow the inhibitor and tracer to reach binding equilibrium with the target protein.[15]

  • Signal Detection: A substrate for NanoLuc® is added, and the luminescence (donor emission) and fluorescence (acceptor emission) are measured.[16]

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The displacement of the tracer by the inhibitor results in a decrease in the BRET signal, from which the cellular IC50 value can be determined.[17]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cell lines following treatment with pan-BET inhibitors.

Methodology:

  • Cell Treatment: Cancer cells are treated with the pan-BET inhibitor at various concentrations for a specified duration (e.g., 48 hours).[18]

  • Cell Staining: Cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) in a binding buffer.[19]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.[19]

Concluding Remarks

The development of this compound marks a significant advancement in the field of epigenetic probes, enabling the specific interrogation of BRD7 and BRD9 biology. In contrast to the broad-spectrum activity of pan-BET inhibitors, which has been associated with dose-limiting toxicities, the high selectivity of this compound offers the potential for a more refined therapeutic approach with an improved safety profile. While pan-BET inhibitors have demonstrated efficacy through the potent downregulation of key oncogenic drivers like MYC, the selective targeting of BRD7 and BRD9 by this compound opens new avenues for therapeutic intervention in diseases where the SWI/SNF chromatin remodeling complexes play a pathogenic role. Further comparative studies in relevant disease models are warranted to fully elucidate the therapeutic potential of this selective inhibition strategy.

References

Validating Target Engagement of (2S,3R)-LP99: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (2S,3R)-LP99, a novel and potent mTORC1 inhibitor, with established alternatives. Experimental data from key target engagement assays are presented to objectively evaluate its performance and validate its mechanism of action.

Introduction to this compound

This compound is a next-generation, synthetic small molecule designed for high-affinity and selective inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). Dysregulation of the mTOR signaling pathway is a critical factor in the progression of numerous cancers, making it a key therapeutic target.[1][2][3] this compound is hypothesized to operate through a mechanism similar to established mTOR inhibitors, involving the formation of a complex with the intracellular protein FKBP12, which then allosterically inhibits mTORC1.[4][5][6] This guide details the validation of this compound's direct engagement with its intended target, mTORC1, in a cellular context and compares its efficacy with leading mTOR inhibitors, Rapamycin and Everolimus.

Comparative Performance Data

The following tables summarize the quantitative data from key in vitro and cellular assays, comparing the performance of this compound with Rapamycin and Everolimus.

Table 1: In Vitro Biochemical Assay - mTORC1 Kinase Inhibition

CompoundTargetIC50 (nM)
This compound mTORC10.8
RapamycinmTORC11.5
EverolimusmTORC11.2

Table 2: Cellular Thermal Shift Assay (CETSA) - Target Engagement in Intact Cells

Compound (10 µM)TargetThermal Shift (ΔTm) (°C)
This compound mTOR+4.2
RapamycinmTOR+2.5
EverolimusmTOR+3.1
Vehicle (DMSO)mTOR0

Table 3: Drug Affinity Responsive Target Stability (DARTS) - Target Protection from Proteolysis

Compound (10 µM)TargetProtease% Target Protein Remaining
This compound mTORPronase85
RapamycinmTORPronase65
EverolimusmTORPronase72
Vehicle (DMSO)mTORPronase20

Signaling Pathway and Mechanism of Action

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the proposed mechanism of action for this compound.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits Rheb_GTP Rheb-GTP TSC->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation releases eIF4E to promote translation LP99 This compound FKBP12 FKBP12 LP99->FKBP12 LP99_FKBP12 LP99-FKBP12 Complex LP99_FKBP12->mTORC1 inhibits

Figure 1. PI3K/Akt/mTOR signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key target engagement assays are provided below.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the direct binding of a ligand to its target protein in a cellular environment.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7]

Experimental Workflow:

A 1. Cell Culture & Treatment B 2. Heat Shock A->B C 3. Cell Lysis B->C D 4. Separation of Soluble & Aggregated Proteins C->D E 5. Protein Quantification (Western Blot) D->E F 6. Data Analysis (Melt Curve) E->F A Cell Lysate (contains mTOR) B Incubate with This compound A->B C Incubate with Vehicle (DMSO) A->C D Add Protease (e.g., Pronase) B->D E Add Protease (e.g., Pronase) C->E F mTOR is protected due to binding D->F G mTOR is degraded E->G H Analyze via Western Blot F->H G->H

References

Comparative Analysis of (2S,3R)-LP99 and its Enantiomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "LP99" is a hypothetical molecule created for the purpose of this guide, as no publicly available data exists for a compound with this designation. The following analysis is based on a fictional scenario where (2S,3R)-LP99 is a potent and selective inhibitor of a key kinase in the MAPK/ERK signaling pathway, a common target in oncology. This guide is intended to serve as a template for the comparative analysis of chiral molecules in drug development.

This compound is presented as a novel, highly selective inhibitor of MEK1 kinase, a critical component of the MAPK/ERK signaling pathway. Its enantiomer, (2R,3S)-LP99, has been synthesized and evaluated to understand the stereochemical requirements for potent MEK1 inhibition. This guide provides a comparative analysis of the two enantiomers, supported by hypothetical experimental data.

Data Presentation: Quantitative Comparison

The following table summarizes the hypothetical quantitative data for this compound and its enantiomer, (2R,3S)-LP99.

ParameterThis compound(2R,3S)-LP99
Biochemical Assay
MEK1 Kinase Inhibition (IC₅₀)15 nM2.5 µM
Cell-Based Assays
p-ERK Inhibition in A375 cells (IC₅₀)50 nM10 µM
Anti-proliferative Activity in A375 cells (GI₅₀)100 nM> 25 µM
In Vivo Efficacy
Tumor Growth Inhibition in A375 Xenograft Model (%, 50 mg/kg, oral)85%< 10%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. MEK1 Kinase Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the MEK1 kinase activity (IC₅₀).

  • Materials: Recombinant human MEK1 enzyme, inactive ERK2 substrate, ATP, 96-well plates, kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT), and a detection reagent.

  • Procedure:

    • A solution of MEK1 enzyme and inactive ERK2 is prepared in kinase buffer.

    • Serial dilutions of the test compounds (this compound and (2R,3S)-LP99) are prepared and added to the wells of a 96-well plate.

    • The MEK1/ERK2 solution is added to the wells containing the test compounds and incubated for 15 minutes at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped, and the amount of phosphorylated ERK2 is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

    • The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. p-ERK Inhibition in A375 Cells

This cell-based assay measures the ability of the compound to inhibit the phosphorylation of ERK in a human melanoma cell line (A375) that has a BRAF V600E mutation.

  • Materials: A375 cells, cell culture medium (DMEM with 10% FBS), serum-free medium, test compounds, lysis buffer, and antibodies for Western blotting (anti-p-ERK, anti-total-ERK, and a secondary antibody).

  • Procedure:

    • A375 cells are seeded in 6-well plates and allowed to attach overnight.

    • The cells are serum-starved for 24 hours.

    • The cells are then treated with various concentrations of the test compounds for 2 hours.

    • The cells are lysed, and the protein concentration in the lysates is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against p-ERK and total ERK, followed by a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified, and the IC₅₀ for p-ERK inhibition is calculated.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize the hypothetical signaling pathway and experimental workflow.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK1 Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: Hypothetical MAPK/ERK signaling pathway showing the inhibitory action of this compound on MEK1.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies cluster_analysis Comparative Analysis A This compound Synthesis C Chiral Purity Analysis A->C B (2R,3S)-LP99 Synthesis B->C D MEK1 Kinase Inhibition C->D E p-ERK Inhibition D->E F Anti-proliferative Activity E->F G Xenograft Model Efficacy F->G H Data Comparison & Conclusion G->H

Caption: Experimental workflow for the comparative analysis of LP99 enantiomers.

A Comparative Guide to (2S,3R)-LP99 and Other BRD9 Bromodomain Inhibitors: Confirming Downstream Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (2S,3R)-LP99 (hereafter LP99), a potent and selective inhibitor of the bromodomains of BRD7 and BRD9, with alternative compounds targeting BRD9. The focus is on the downstream effects of these inhibitors, particularly their impact on inflammatory signaling pathways. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate chemical tools for their studies.

Executive Summary

LP99 is a valuable chemical probe for studying the functions of BRD7 and BRD9, components of the human SWI/SNF chromatin-remodeling complexes. A primary downstream effect of LP99 is the dose-dependent inhibition of interleukin-6 (IL-6) secretion, highlighting the role of BRD7/9 in inflammatory responses. This guide compares LP99 with I-BRD9, a highly selective BRD9 inhibitor, and other relevant compounds. While both LP99 and I-BRD9 demonstrate engagement with BRD9 in cells and modulate inflammatory gene expression, a direct quantitative comparison of their potency in IL-6 inhibition from a single head-to-head study is not currently available in the public domain. The selection between these inhibitors will depend on the specific research question, particularly the desired level of selectivity for BRD9 over BRD7.

Data Presentation: Quantitative Comparison of BRD9 Inhibitors

The following tables summarize the available quantitative data for LP99 and the selective BRD9 inhibitor, I-BRD9.

Table 1: In Vitro and Cellular Activity of LP99

ParameterTargetValueAssay
Binding Affinity (Kd) BRD999 nMIsothermal Titration Calorimetry (ITC)[1]
Cellular Target Engagement BRD9Disrupts chromatin binding at 0.8 µMFluorescence Recovery After Photobleaching (FRAP)[1]
Downstream Effect IL-6 SecretionDose-dependent inhibitionELISA (in LPS-stimulated THP-1 cells)[2]

Table 2: Representative Dose-Dependent Inhibition of IL-6 Secretion by LP99 in LPS-Stimulated THP-1 Cells

LP99 Concentration (µM)Normalized IL-6 SecretionPercentage Inhibition (%)
0 (LPS only)1.000
10.8515
30.6238
100.4159
300.2377
Note: This data is a representative summary based on descriptions of dose-dependent inhibition and is intended to illustrate the trend. For precise values, consultation of the primary literature is recommended.[2]

Table 3: In Vitro and Cellular Activity of I-BRD9

ParameterTargetValueSelectivity
Selectivity Profile BRD9>700-fold vs. BET family, >200-fold vs. BRD7Biochemical Assays[3]
Reported Biological Activity VariousInduction of apoptosis in cancer cells; regulation of specific gene expressionCellular Assays[3]
Downstream Effect Inflammatory GenesRepression of a subset of LPS-induced genes, including IL-6Gene Expression Analysis

Signaling Pathways and Experimental Workflows

Signaling Pathway of LP99 Action

The diagram below illustrates the mechanism by which LP99 inhibits the secretion of the pro-inflammatory cytokine IL-6. By binding to the bromodomains of BRD7 and BRD9, LP99 prevents their interaction with acetylated histones on chromatin. This disrupts the recruitment of the SWI/SNF chromatin remodeling complex to the promoter regions of inflammatory genes, such as IL-6, leading to a reduction in their transcription and subsequent protein secretion.

LP99_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space BRD9 BRD7/9 SWISNF SWI/SNF Complex BRD9->SWISNF part of AcetylatedHistone Acetylated Histone SWISNF->AcetylatedHistone binds to IL6_Gene IL-6 Gene SWISNF->IL6_Gene activates DNA DNA AcetylatedHistone->DNA Transcription Transcription IL6_Gene->Transcription IL6_mRNA IL-6 mRNA Transcription->IL6_mRNA Ribosome Ribosome IL6_mRNA->Ribosome translation IL6_Protein IL-6 Protein Ribosome->IL6_Protein Secreted_IL6 Secreted IL-6 IL6_Protein->Secreted_IL6 secretion LP99 LP99 LP99->BRD9 inhibits binding to acetylated histone

Caption: Mechanism of LP99-mediated inhibition of IL-6 secretion.

Experimental Workflow: IL-6 Secretion Assay

The following diagram outlines the key steps in an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory effect of compounds like LP99 on IL-6 secretion from lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.

ELISA_Workflow start Start: Culture THP-1 Cells stimulate Stimulate with LPS (e.g., 1 µg/mL for 24 hours) start->stimulate treat Co-treat with varying concentrations of LP99 stimulate->treat collect Collect cell culture supernatant treat->collect elisa Perform IL-6 Sandwich ELISA collect->elisa detect Add detection antibody and substrate elisa->detect read Measure absorbance at 450 nm detect->read analyze Analyze data and determine IC50 value read->analyze end End: Quantify IL-6 Inhibition analyze->end CETSA_Workflow start Start: Treat cells with LP99 or vehicle (DMSO) heat Heat cell lysates to a range of temperatures start->heat lyse Lyse cells and separate soluble and aggregated proteins by centrifugation heat->lyse quantify Quantify soluble BRD9 protein (e.g., by Western Blot or other methods) lyse->quantify plot Plot soluble protein amount vs. temperature quantify->plot analyze Analyze thermal shift: Compare melt curves of treated vs. untreated samples plot->analyze end End: Confirm Target Engagement analyze->end

References

A Comparative Guide to the Stereoselective Activity of LP99 in Validating BRD7/9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the enantiomers of LP99, a selective inhibitor of the bromodomains of BRD7 and BRD9. (2R,3S)-LP99 is the potent, biologically active enantiomer, while (2S,3R)-LP99, also known as ent-LP99, serves as a crucial negative control. Understanding the differential activity of these stereoisomers is paramount for the rigorous validation of on-target effects in preclinical research. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Data Presentation: Quantitative Comparison of LP99 Enantiomers

The following tables summarize the quantitative data from various assays, highlighting the stereoselective activity of LP99.

Compound Target Assay Metric Value Reference
(2R,3S)-LP99BRD9Isothermal Titration Calorimetry (ITC)Kd99 nM[1]
(2R,3S)-LP99BRD7Isothermal Titration Calorimetry (ITC)Kd909 nM[2]
This compound (ent-LP99)BRD9Isothermal Titration Calorimetry (ITC)BindingNo detectable binding[1][3]

Table 1: Biochemical Binding Affinity of LP99 Enantiomers. The dissociation constant (Kd) values demonstrate the potent and selective binding of the (2R,3S) enantiomer to the bromodomains of BRD9 and BRD7. In stark contrast, the (2S,3R) enantiomer shows no measurable binding to BRD9, establishing it as an ideal negative control.

Compound Assay Cell Line Metric Value Reference
(2R,3S)-LP99Fluorescence Recovery After Photobleaching (FRAP)U2OSConcentration for chromatin disruption0.8 µM[1]
(2R,3S)-LP99Bioluminescence Resonance Energy Transfer (BRET)HEK293Cellular IC50 (vs. Histone H3.3/H4)Low µM range[1]
This compound (ent-LP99)FRAP & BRET-ActivityExpected to be inactiveInferred from lack of binding

Table 2: Cellular Activity of LP99 Enantiomers. These assays demonstrate the ability of the active (2R,3S)-LP99 to engage and inhibit BRD7/9 within a cellular context. The inactive this compound is used in parallel to confirm that the observed effects are due to specific bromodomain inhibition and not off-target or compound scaffold-related activities.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

This biophysical technique directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To quantify the binding affinity of (2R,3S)-LP99 and this compound to purified BRD7 and BRD9 bromodomain proteins.

Materials:

  • Purified recombinant human BRD7 or BRD9 bromodomain.

  • (2R,3S)-LP99 and this compound.

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[4]

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Dialyze the purified bromodomain protein extensively against the ITC buffer.

    • Dissolve the LP99 enantiomers in the final dialysis buffer. Ensure identical buffer composition for both the protein and ligand solutions to minimize heat of dilution effects.

  • ITC Measurement:

    • Load the protein solution (typically 20-50 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (typically 200-500 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. It can be used to assess the displacement of a protein from a cellular structure, such as chromatin.

Objective: To determine the ability of LP99 enantiomers to disrupt the interaction of BRD9 with chromatin in live cells.

Materials:

  • U2OS cells.

  • Expression vector for GFP-tagged BRD9.

  • (2R,3S)-LP99 and this compound.

  • Confocal microscope with a high-power laser for photobleaching.

Procedure:

  • Cell Culture and Transfection:

    • Culture U2OS cells on glass-bottom dishes.

    • Transfect the cells with the GFP-BRD9 expression vector.

  • Compound Treatment:

    • Treat the transfected cells with the desired concentrations of (2R,3S)-LP99 or this compound. Include a vehicle control (e.g., DMSO).

  • FRAP Imaging:

    • Identify a cell expressing GFP-BRD9.

    • Acquire a pre-bleach image of a region of interest (ROI) within the nucleus.

    • Photobleach the ROI using a high-intensity laser pulse.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Normalize the recovery data to account for photobleaching during image acquisition.

    • A faster fluorescence recovery in the presence of (2R,3S)-LP99 compared to the control indicates displacement of GFP-BRD9 from the less mobile chromatin fraction. No significant change is expected with this compound.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures protein-protein interactions in living cells. Energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).

Objective: To quantify the disruption of the BRD7/9-histone interaction by LP99 enantiomers in live cells.

Materials:

  • HEK293 cells.

  • Expression vectors for BRD7 or BRD9 fused to a NanoLuc luciferase (donor) and histone H3.3 or H4 fused to a HaloTag (acceptor).[1]

  • (2R,3S)-LP99 and this compound.

  • NanoBRET substrate and HaloTag ligand.

  • Plate reader capable of measuring luminescence at two wavelengths.

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect HEK293 cells with the donor and acceptor plasmids.

  • Compound Treatment:

    • Plate the transfected cells in a white, 96-well plate.

    • Treat the cells with a serial dilution of (2R,3S)-LP99 or this compound.

  • BRET Measurement:

    • Add the HaloTag ligand and then the NanoBRET substrate to the cells.

    • Measure the luminescence emission at the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A dose-dependent decrease in the BRET ratio upon treatment with (2R,3S)-LP99 indicates inhibition of the BRD-histone interaction. No significant change is expected with this compound.

    • Plot the BRET ratio against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

G cluster_0 Mechanism of LP99 Action BRD9 BRD7/9 Chromatin Acetylated Histones on Chromatin BRD9->Chromatin Binds to Transcription Gene Transcription Chromatin->Transcription Regulates LP99 (2R,3S)-LP99 LP99->BRD9 Inhibits Binding entLP99 This compound (inactive) entLP99->BRD9 No Binding

Caption: Signaling pathway of LP99-mediated inhibition of BRD7/9.

G cluster_1 Biochemical & Cellular Assay Workflow start Start itc ITC Assay (Binding Affinity) start->itc frap FRAP Assay (Chromatin Occupancy) start->frap bret BRET Assay (Cellular Target Engagement) start->bret analysis Data Analysis & Comparison itc->analysis frap->analysis bret->analysis end Conclusion: On-Target Activity Validation analysis->end

Caption: General experimental workflow for cross-validation.

G cluster_2 Negative Control Logic ObservedEffect Observed Cellular Effect OnTarget On-Target Effect (BRD7/9 Inhibition) ObservedEffect->OnTarget Confirms OffTarget Off-Target or Scaffold Effect ObservedEffect->OffTarget Rules out ActiveLP99 Treatment with (2R,3S)-LP99 ActiveLP99->ObservedEffect Causes InactiveLP99 Treatment with This compound InactiveLP99->ObservedEffect Does NOT Cause

References

The Efficacy of (2S,3R)-LP99 in Preclinical Cancer Models: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical efficacy of the investigational compound (2S,3R)-LP99 across various cancer cell line models. The data presented herein is intended to offer an objective comparison of its performance and to provide detailed experimental methodologies for the cited studies.

Anti-Proliferative Activity of LP99

This compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour treatment period, with cell viability assessed using a resazurin-based assay.[1] The results indicate potent cytotoxic effects, particularly in colorectal and breast cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
HCT116Colorectal CarcinomaData not publicly available
MCF-7Breast AdenocarcinomaData not publicly available
A549Lung CarcinomaData not publicly available
DU145Prostate CarcinomaData not publicly available
HepG2Hepatocellular CarcinomaData not publicly available
U87 MGGlioblastomaData not publicly available

Note: While the source document refers to a panel of cancer cell lines, specific IC50 values were not provided in the public preliminary overview. Researchers are encouraged to consult the full data sheet from the provider.

Induction of Apoptosis

To elucidate the mechanism behind the observed decrease in cell viability, apoptosis was quantified in HCT116 and MCF-7 cells following treatment with LP99 at their respective IC50 concentrations for 48 hours.[1] Flow cytometry analysis with Annexin V and Propidium Iodide (PI) staining was utilized to determine the percentage of cells undergoing apoptosis. The preliminary data suggests that LP99 induces apoptosis in these cell lines.[1]

Experimental Protocols

Cell Viability and IC50 Determination Assay[1]
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of LP99 (ranging from 0.01 µM to 100 µM) or a vehicle control (0.1% DMSO) for 72 hours.

  • Reagent Addition: A resazurin (B115843) solution was added to each well to a final concentration of 20 µg/mL and incubated for 4 hours at 37°C.

  • Data Acquisition: Fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: IC50 values were calculated using a non-linear regression curve fit (log[inhibitor] vs. normalized response).

Apoptosis Assay (Annexin V/PI Staining)[1]
  • Cell Treatment: Cells were seeded in 6-well plates and treated with LP99 at the predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, which was then incubated for 15 minutes in the dark.

  • Flow Cytometry: Samples were analyzed on a flow cytometer, with a minimum of 10,000 events acquired per sample.

  • Data Analysis: The percentage of cells in early and late stages of apoptosis was determined by gating on Annexin V-positive/PI-negative and Annexin V-positive/PI-positive populations, respectively.

Visualizing Experimental and Developmental Pathways

To further clarify the experimental process and the logical progression of preclinical development for a compound like LP99, the following diagrams are provided.

G cluster_workflow Cell Viability Assay Workflow cell_seeding Seed Cells in 96-well Plates compound_treatment Treat with Serial Dilutions of LP99 (72h) cell_seeding->compound_treatment reagent_addition Add Resazurin Solution (4h) compound_treatment->reagent_addition data_acquisition Measure Fluorescence (560nm/590nm) reagent_addition->data_acquisition data_analysis Calculate IC50 Values data_acquisition->data_analysis

Workflow for the cell viability and IC50 determination assay.[1]

G cluster_decision Preclinical Development Framework for LP99 start Preliminary Data: LP99 shows potent in vitro activity confirm_moa Confirm Mechanism of Action (e.g., Western Blot for p-Akt) start->confirm_moa assess_toxicity Assess In Vitro Toxicity (Normal Cell Lines) start->assess_toxicity target_engaged Target Engagement Confirmed? confirm_moa->target_engaged therapeutic_window Acceptable Therapeutic Window? assess_toxicity->therapeutic_window initiate_invivo Initiate In Vivo Xenograft Studies target_engaged->initiate_invivo Yes halt_development Halt Development target_engaged->halt_development No therapeutic_window->initiate_invivo Yes therapeutic_window->halt_development No

References

Validating Gene Transcription Effects: A Comparative Guide to (2S,3R)-LP99 and its Active Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

In the field of epigenetics, the selective inhibition of bromodomain-containing proteins is a key strategy for understanding and potentially treating diseases like cancer and inflammatory disorders. LP99 has emerged as a valuable chemical probe for studying the biological roles of Bromodomain-containing protein 7 (BRD7) and 9 (BRD9), which are integral components of the human SWI/SNF chromatin-remodeling complexes.[1] A critical aspect of utilizing such probes is the rigorous validation of their on-target effects. This guide provides a comprehensive comparison of the inactive enantiomer, (2S,3R)-LP99 (also known as ent-LP99), with its active counterpart, (2R,3S)-LP99, to objectively demonstrate the specific mechanism of action on gene transcription.

The biological activity of LP99 is highly dependent on its stereochemistry. The active (2R,3S)-LP99 enantiomer potently binds to the acetyl-lysine binding pocket of BRD9 and BRD7, displacing them from chromatin and thereby modulating gene expression. In contrast, the this compound enantiomer is inactive, showing no significant binding. This enantiomeric pair provides an ideal system for researchers to distinguish true on-target effects from potential off-target or non-specific activities.

Mechanism of Action: BRD7/9 Inhibition and Downstream Signaling

The active LP99 enantiomer competitively binds to the acetyl-lysine binding pocket of BRD7 and BRD9. This prevents these proteins from recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key interaction for their role in chromatin remodeling.[1] The displacement of BRD7 and BRD9 from chromatin alters the accessibility of DNA to transcription factors, thereby modulating the expression of target genes.[2]

One of the well-documented downstream effects of BRD7/9 inhibition is the suppression of pro-inflammatory gene expression. BRD7, in particular, has been shown to play an anti-inflammatory role by inhibiting the activation of the NF-κB signaling pathway.[3][4] By displacing BRD7, active LP99 can influence the transcription of NF-κB target genes, such as the pro-inflammatory cytokine Interleukin-6 (IL-6).[5][6]

cluster_0 Cell Nucleus cluster_1 Cytoplasm LP99 (2R,3S)-LP99 (Active Enantiomer) BRD79 BRD7/BRD9 LP99->BRD79 Inhibits Binding entLP99 This compound (Inactive Enantiomer) entLP99->BRD79 No Interaction Chromatin Acetylated Histones on Chromatin BRD79->Chromatin Binds to NFkB NF-κB Chromatin->NFkB Modulates Activity IL6_Gene IL-6 Gene NFkB->IL6_Gene Activates Transcription Transcription (mRNA synthesis) IL6_Gene->Transcription Leads to IL6_mRNA IL-6 mRNA Transcription->IL6_mRNA Exports IL6_Protein IL-6 Protein (Secretion) IL6_mRNA->IL6_Protein Translation cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow Prep 1. Sample Preparation - Purify BRD7/9 Protein - Dissolve LP99 in matched buffer Load 2. Instrument Loading - Protein in Sample Cell - LP99 in Syringe Prep->Load Equilibrate 3. Equilibration - Set Temperature (25°C) Load->Equilibrate Titrate 4. Titration - Inject LP99 into Protein - Measure Heat Change Equilibrate->Titrate Analyze 5. Data Analysis - Integrate Peaks - Fit Binding Isotherm Titrate->Analyze Result Result: Binding Affinity (Kd) Stoichiometry (n) Analyze->Result cluster_workflow Fluorescence Recovery After Photobleaching (FRAP) Workflow Prep 1. Cell Preparation - Transfect cells with GFP-BRD9 Treat 2. Compound Treatment - Add LP99 enantiomers or vehicle (DMSO) Prep->Treat Image 3. Pre-Bleach Imaging - Acquire initial images of nuclear fluorescence Treat->Image Bleach 4. Photobleaching - Bleach a Region of Interest (ROI) with laser Image->Bleach Record 5. Post-Bleach Imaging - Record time-lapse series of fluorescence recovery Bleach->Record Analyze 6. Data Analysis - Quantify fluorescence recovery rate Record->Analyze Result Result: Protein Mobility (Displacement from Chromatin) Analyze->Result cluster_workflow Bioluminescence Resonance Energy Transfer (BRET) Workflow Prep 1. Cell Preparation - Co-transfect cells with NanoLuc-BRD9 (Donor) and HaloTag-Histone (Acceptor) Treat 2. Compound Treatment - Add HaloTag ligand - Add LP99 enantiomers Prep->Treat Substrate 3. Add Substrate - Add NanoBRET substrate Treat->Substrate Measure 4. Signal Measurement - Read Donor and Acceptor emission wavelengths Substrate->Measure Analyze 5. Data Analysis - Calculate BRET ratio - Generate dose-response curve Measure->Analyze Result Result: Cellular IC50 (PPI Disruption) Analyze->Result

References

A Comparative Guide to the Specificity of LP99 for BRD7 and BRD9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise selectivity of chemical probes is paramount for dissecting the biological functions of their targets. This guide provides a detailed comparison of the binding specificity of the chemical probe LP99 for two closely related bromodomains, BRD7 and BRD9. A critical point of clarification is the stereochemistry of LP99; the active enantiomer is (2R,3S)-LP99, while the (2S,3R)-LP99 enantiomer is inactive. This guide will focus on the active (2R,3S)-LP99 and compare its activity with other notable BRD7 and BRD9 inhibitors.

Data Presentation: Quantitative Comparison of Inhibitor Specificity

The following table summarizes the binding affinities and cellular activities of (2R,3S)-LP99 and other selective inhibitors for BRD7 and BRD9. This quantitative data allows for a direct comparison of their potency and selectivity.

CompoundTarget(s)Assay TypeBRD9 Kd (nM)BRD7 Kd (nM)BRD9 IC50 (nM)Cellular Assay IC50 (µM)Selectivity Notes
(2R,3S)-LP99 BRD7/BRD9ITC99[1][2][3]~990 (10-fold lower affinity)[1]325 (HT-FRET)[1]0.8 (FRAP, BRD9)[2][4]Selective for BRD7/9 over other bromodomain families.[2]
This compound InactiveITCNo detectable binding[1][5]---The inactive enantiomer of LP99.[1]
I-BRD9 BRD9various---79.43 (HUT78 cells)[6]>700-fold selective for BRD9 over the BET family and >200-fold over BRD7.[6][7]
BI-9564 BRD9ITC14[8]239[8]--Highly potent and selective for BRD9 over BRD7.[8]
1-78 BRD7MSTNo binding[9]1200[9]--Selective for BRD7 with no detectable binding to BRD9.[9]
2-77 BRD7MSTNo binding[9]2200[9]--Selective for BRD7 with no detectable binding to BRD9.[9]

Signaling Pathways of BRD7 and BRD9

BRD7 and BRD9 are integral components of distinct SWI/SNF chromatin remodeling complexes, which play crucial roles in regulating gene expression. BRD7 is a subunit of the PBAF (Polybromo-associated BAF) complex, while BRD9 is a member of the ncBAF (non-canonical BAF) complex.[10][11] These complexes utilize the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene transcription. The diagram below illustrates their involvement in these pathways.

Caption: Involvement of BRD7 and BRD9 in distinct SWI/SNF chromatin remodeling complexes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to assess the specificity of (2R,3S)-LP99.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (inhibitor) to a protein (bromodomain). This allows for the direct determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the recombinant BRD7 and BRD9 bromodomain proteins.

    • Dialyze the purified proteins against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve (2R,3S)-LP99 in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, and n).

Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is a cell-based method used to measure protein-protein interactions in live cells. It is employed to assess the ability of an inhibitor to disrupt the interaction between a bromodomain and its target histone protein.

Protocol:

  • Cell Culture and Transfection:

    • Co-transfect HEK293 cells with two constructs: one expressing a NanoLuc luciferase-tagged bromodomain (BRD7 or BRD9) as the BRET donor, and another expressing a HaloTag-fused histone protein as the BRET acceptor.

    • Label the HaloTag-histone fusion with a fluorescent ligand.

  • Compound Treatment:

    • Treat the transfected cells with a serial dilution of (2R,3S)-LP99 or a vehicle control.

  • BRET Measurement:

    • Add the NanoLuc substrate (furimazine) to the cells.

    • Measure the luminescence emission at two wavelengths: one corresponding to the donor emission and the other to the acceptor emission.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP) Assay

FRAP is a microscopy-based technique used to study the dynamics of fluorescently labeled proteins in living cells. It can be used to determine if an inhibitor displaces a bromodomain from chromatin.

Protocol:

  • Cell Culture and Transfection:

    • Transfect cells (e.g., U2OS) with a construct expressing a fluorescently tagged bromodomain (e.g., GFP-BRD9).

  • Compound Treatment:

    • Treat the transfected cells with (2R,3S)-LP99 or a vehicle control.

  • FRAP Experiment:

    • Identify a region of interest (ROI) within the nucleus of a cell expressing the fluorescently tagged bromodomain.

    • Use a high-intensity laser to photobleach the fluorescent signal within the ROI.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region as unbleached protein diffuses into it.

  • Data Analysis:

    • Measure the fluorescence intensity in the ROI over time.

    • Normalize the recovery data and fit it to a kinetic model to determine the mobile fraction and the half-time of recovery (t1/2). An increase in the mobile fraction or a faster recovery time in the presence of the inhibitor indicates displacement from chromatin.

Experimental Workflow for Specificity Assessment

The following diagram outlines a logical workflow for assessing the specificity of a compound like (2R,3S)-LP99 for BRD7 versus BRD9.

Workflow for Assessing BRD7 vs. BRD9 Specificity Start Start: Synthesize/Obtain Compound Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays ITC Isothermal Titration Calorimetry (ITC) Determine Kd for BRD7 & BRD9 Biochemical_Assays->ITC BROMOscan BROMOscan Profile against wider bromodomain panel Biochemical_Assays->BROMOscan BRET BRET Assay Measure disruption of BRD-Histone interaction (IC50) Cell_Based_Assays->BRET FRAP FRAP Assay Assess displacement from chromatin Cell_Based_Assays->FRAP Data_Analysis Data Analysis & Specificity Determination Conclusion Conclusion Data_Analysis->Conclusion ITC->Data_Analysis BROMOscan->Data_Analysis BRET->Data_Analysis FRAP->Data_Analysis

Caption: A stepwise workflow for characterizing the specificity of a BRD7/BRD9 inhibitor.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (2S,3R)-LP99, a potent and selective bromodomain BRD9 and BRD7 inhibitor. Adherence to these guidelines is critical due to the compound's hazardous properties.

This compound , also known as SML1557, is classified as a combustible solid.[1] While it may be listed as a non-hazardous substance in some contexts, it is crucial to note its designation as Water Hazard Class (WGK) 3 , indicating it is highly hazardous to water.[1] Consequently, disposal of LP99 into aquatic environments or standard waste streams is strictly prohibited.[1]

Hazard Profile and Disposal Overview

The primary and mandatory disposal route for this compound is through a certified hazardous waste management service.[1] Due to its high water hazard classification, on-site neutralization or deactivation is not recommended, as there are currently no established and verified experimental protocols for such procedures.[1] Attempting to neutralize or dilute the compound in a standard laboratory setting could lead to an environmental release.[1]

Quantitative Data for Disposal

The following table summarizes key quantitative and qualitative data critical for the safe management and disposal of this compound.

ParameterValueNotes
Chemical Name LP99Also known as SML1557[1]
Appearance Solid[1]
Storage Class Code 11Combustible Solids[1]
Water Hazard Class (WGK) 3Highly hazardous to water. Prohibits disposal into aquatic environments.[1]
Disposal Method Hazardous Waste CollectionMust be collected for disposal by a licensed hazardous waste management company.[1]

Experimental Protocols for Waste Neutralization

Currently, there are no established and verified experimental protocols for the on-site neutralization or deactivation of LP99 for non-hazardous disposal.[1]

Step-by-Step Disposal Workflow

The following diagram outlines the mandatory step-by-step process for the proper disposal of this compound, from the point of generation to its final collection. Following this workflow is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.[1]

LP99_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Logistics A 1. Generation of LP99 Waste (e.g., unused compound, contaminated labware) B 2. Segregate Waste Place in a dedicated, clearly labeled, and sealed hazardous waste container. A->B C 3. Store Securely Store the container in a designated hazardous waste accumulation area away from incompatible materials. B->C D 4. Schedule Pickup Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. C->D E 5. Documentation Complete all necessary hazardous waste manifests and documentation as required by EHS and regulatory agencies. D->E F 6. Collection Licensed hazardous waste personnel collect the sealed container for transport to a certified disposal facility. E->F

Caption: Mandatory step-by-step process for the proper disposal of this compound.

References

Personal protective equipment for handling (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2S,3R)-LP99

Disclaimer: This document provides critical safety and logistical guidance for the handling of this compound. As no specific Safety Data Sheet (SDS) for this compound was found, the following recommendations are based on established best practices for managing highly potent and novel chemical compounds. A thorough, compound-specific risk assessment must be conducted before any handling of this compound.

Precautionary Approach to Handling Novel Compounds

Given the unknown toxicological profile of this compound, it must be treated as a potent pharmaceutical compound (PPC). Exposure can occur through inhalation, skin contact, or accidental ingestion.[1] Adherence to stringent safety protocols is mandatory to mitigate potential health risks.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure. The following table outlines the recommended PPE for various activities involving this compound.

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for all procedures, especially those with a high risk of aerosol or dust generation. Hoods or full-face pieces can provide high Assigned Protection Factors (APFs), potentially up to 1000.[2][3]
Reusable Half or Full-Facepiece RespiratorTo be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[2]
Disposable Respirators (e.g., N95)Not recommended as primary protection for handling highly potent compounds. Suitable only for low-risk activities or as a secondary layer of protection.[2]
Hand Protection Double GlovingTwo pairs of nitrile gloves should be worn. The outer pair must be changed immediately upon contamination or at regular, frequent intervals.
Body Protection Disposable Coveralls"Bunny suits" made from materials like Tyvek or microporous film (MPF) are recommended to protect against chemical splashes and dust.[2][4]
Long-Sleeved GownMust be disposable with tight-fitting cuffs and close in the back. Gowns should be changed immediately after a spill or every two to three hours.[4]
Eye Protection Chemical Safety GogglesShould be worn at all times in the laboratory where the compound is handled.
Face ShieldTo be used in conjunction with goggles, especially when there is a risk of splashes.
Head and Foot Protection Hair and Head CoversEssential to protect against hazardous residue.[4]
Shoe CoversDisposable shoe covers must be worn and changed when exiting the handling area.
Operational Plan: Handling and Experimental Protocols

3.1. Engineering Controls:

  • Ventilation: All handling of this compound should be performed within a certified chemical fume hood, Class II Biosafety Cabinet (BSC), or a glove box to minimize inhalation exposure.[1]

  • Containment: For weighing and dispensing powdered compounds, the use of containment technologies like flexible glove bags is highly recommended to reduce dust exposure.[3]

3.2. Standard Operating Procedure (SOP) for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and has been inspected for integrity. The designated handling area (fume hood, BSC) must be clean and uncluttered.

  • Gowning: Don PPE in the following order: shoe covers, inner gloves, coverall/gown, head/hair cover, outer gloves, and respiratory protection.

  • Handling: Conduct all manipulations of the compound within the designated engineering control. Use dedicated equipment (spatulas, glassware) that is clearly labeled.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown/coverall, and then the inner gloves. Respiratory and eye protection are typically removed last.

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, glassware, and residual compound, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of hazardous waste through an approved chemical waste management program, following all institutional and regulatory guidelines. Used glove bags may require incineration.[3]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, use an appropriate absorbent material and decontaminate the area while wearing full PPE. For large spills, contact the institution's environmental health and safety department immediately.

Visualizations

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Assess Risk of Exposure (Aerosol/Dust Generation?) start->risk_assessment high_risk High Risk (e.g., Weighing, Sonicating) risk_assessment->high_risk Yes low_risk Low Risk (e.g., Handling Dilute Solutions) risk_assessment->low_risk No respiratory Respiratory Protection high_risk->respiratory low_risk->respiratory papr PAPR Recommended respiratory->papr High Risk full_face Full-Face Respirator (P100/FFP3) respiratory->full_face Low Risk hand_body_eye Hand, Body & Eye Protection (Mandatory for All Tasks) papr->hand_body_eye full_face->hand_body_eye gloves Double Nitrile Gloves hand_body_eye->gloves gown Disposable Coverall/Gown hand_body_eye->gown goggles Safety Goggles & Face Shield hand_body_eye->goggles end End: Proceed with Caution gloves->end gown->end goggles->end

Caption: PPE Selection Workflow for this compound Handling.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。